molecular formula C2H8N2<br>NH2-N(CH3)2<br>C2H8N2 B165182 1,1-Dimethylhydrazine CAS No. 57-14-7

1,1-Dimethylhydrazine

Cat. No.: B165182
CAS No.: 57-14-7
M. Wt: 60.1 g/mol
InChI Key: RHUYHJGZWVXEHW-UHFFFAOYSA-N
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Description

1,1-dimethylhydrazine appears as a clear colorless liquid with an ammonia-like odor. Flash point 0°F. Corrosive to the skin. Less dense than water and soluble in water. Vapors are heavier than air and very toxic by inhalation, attacking the eyes and respiratory system. Prolonged exposure of containers to heat may result in their violent rupturing and rocketing due to decomposition. Generates toxic oxides of nitrogen when burned. Vapors may travel to a source of ignition and a flame can flashback to the source of vapors. Used as a rocket propellant and to make other chemicals.
This compound is a member of the class of hydrazines that is hydrazine substituted by two methyl groups at position 1. It has a role as a carcinogenic agent, a teratogenic agent and a fuel. It derives from a hydrazine.
This compound is primarily used as a high-energy fuel in military applications and as a rocket propellant and fuel for thrusters. Acute (short-term) inhalation exposure of humans to 1,1- dimethylhydrazine results in nose and throat irritation, mild conjunctivitis, nausea, and vomiting. It is also highly corrosive and irritating to the skin, eyes, and mucous membranes. Liver damage in humans may occur from chronic (long-term) exposure to this compound. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Carcinogenic effects have been observed in animals exposed to this compound by inhalation and orally, predominantly to the lung and liver. EPA has not classified this compound for potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified 1,1- dimethylhydrazine as a Group 2B, the chemical is possibly carcinogenic to humans.

Properties

IUPAC Name

1,1-dimethylhydrazine
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InChI

InChI=1S/C2H8N2/c1-4(2)3/h3H2,1-2H3
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InChI Key

RHUYHJGZWVXEHW-UHFFFAOYSA-N
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Canonical SMILES

CN(C)N
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Molecular Formula

C2H8N2, Array
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Related CAS

55484-54-3 (di-hydrochloride), 593-82-8 (hydrochloride)
Record name 1,1-Dimethylhydrazine
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DSSTOX Substance ID

DTXSID1020516
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Molecular Weight

60.10 g/mol
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Physical Description

1,1-dimethylhydrazine appears as a clear colorless liquid with an ammonia-like odor. Flash point 0 °F. Corrosive to the skin. Less dense than water and soluble in water. Vapors are heavier than air and very toxic by inhalation, attacking the eyes and respiratory system. Prolonged exposure of containers to heat may result in their violent rupturing and rocketing due to decomposition. Generates toxic oxides of nitrogen when burned. Vapors may travel to a source of ignition and a flame can flashback to the source of vapors. Used as a rocket propellant and to make other chemicals., Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR., Colorless liquid with an ammonia- or fish-like odor.
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Boiling Point

147 °F at 760 mmHg (EPA, 1998), 63.9 °C at 760 mm Hg, 64 °C, 147 °F
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Flash Point

5 °F (EPA, 1998), -15 °C, 5 °F (closed cup), -15 °C c.c., 5 °F
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Solubility

Decomposes (NTP, 1992), Very sol in methanol and ethanol, >10% in water, Miscible with dimethylformamide, hydrocarbons, alcohol, ether, Miscible in water at 25 °C, Solubility in water: very good, Miscible
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Density

0.7914 at 71.6 °F (EPA, 1998) - Less dense than water; will float, 0.782 at 25 °C/25 °C; 0.791 at 22 °C/4 °C, Relative density (water = 1): 0.8, 0.79
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Vapor Density

1.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.94 (Air= 1), Relative vapor density (air = 1): 2.1, 1.94
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Vapor Pressure

157 mmHg at 77 °F (EPA, 1998), 167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13.7, 103 mmHg
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Color/Form

CLEAR, COLORLESS LIQUID, Colorless liquid

CAS No.

57-14-7
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Melting Point

-72 °F (EPA, 1998), -58 °C, -72 °F
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylhydrazine (CAS RN: 57-14-7), commonly known as Unsymmetrical Dimethylhydrazine (UDMH), is a versatile and highly reactive chemical compound. It is a colorless to pale yellow liquid with a characteristic sharp, fishy, ammonia-like odor.[1][2][3] Historically, its primary application has been as a high-energy hypergolic rocket propellant, often used in combination with an oxidizer like dinitrogen tetroxide.[2][4] Beyond its use in aerospace, UDMH serves as a chemical intermediate in various industrial syntheses.[5] However, its utility is counterbalanced by its significant toxicity and carcinogenicity, necessitating careful handling and a thorough understanding of its properties.[2][5] This guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental methodologies and visualizations to support research and development activities.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear reference for its behavior under various conditions.

PropertyValueUnitsReferences
Molecular Formula C₂H₈N₂[5][6]
Molecular Weight 60.10 g/mol [1][5]
Appearance Colorless to pale yellow, fuming, hygroscopic liquid[1][5][7]
Odor Sharp, fishy, ammonia-like[1][2][3]
Boiling Point 63.1 - 64.0°C[2][4][8]
Melting Point -57 to -58°C[2][7]
Density 0.78 - 0.791g/cm³ at 20-22°C[2][8]
Vapor Pressure 13.7 - 157kPa at 20-25°C[2][5]
Vapor Density 1.94 - 2.1(Air = 1)[7][9]
Solubility Miscible with water, ethanol, ether, and hydrocarbons[2]
Flash Point -15°C (closed cup)[7]
Autoignition Temperature 249°C[7]
Explosive Limits 2 - 95% by volume in air[9][10]
Refractive Index 1.4075at 20°C[2][11]
Ionization Potential 8.05eV[10]

Chemical Properties

This compound is a highly reactive compound, a characteristic that underpins both its utility and its hazards.

Reactivity and Stability:

  • Reducing Agent: UDMH is a powerful reducing agent and can react violently with strong oxidizing agents.[9]

  • Basicity: It is a weak base and reacts exothermically with acids.[9]

  • Air Sensitivity: It fumes in the air and can turn yellow upon exposure due to oxidation and absorption of carbon dioxide.[1][2] It may ignite spontaneously when spread on a large surface area exposed to air.[9]

  • Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1] Prolonged exposure to heat can lead to violent rupturing of containers.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, copper, copper alloys, brass, iron and its salts, mercury, and dicyanofurazan.[12]

Combustion: As a rocket propellant, its combustion is a key characteristic. It is hypergolic, meaning it ignites spontaneously upon contact with a suitable oxidizer, most commonly nitrogen tetroxide.[4] The combustion reaction is highly exothermic and produces a significant amount of hot gases for propulsion.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for safety and quality control.

Determination of Boiling Point (ASTM D1078, adapted)

Principle: This method determines the distillation (boiling) range of volatile organic liquids.

Apparatus:

  • Distillation flask (e.g., 200 mL)

  • Condenser

  • Distillation adapter

  • Calibrated thermometer or thermocouple

  • Heating mantle or oil bath

  • Graduated cylinder for receiving distillate

Procedure:

  • Measure 100 mL of the this compound sample into the distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus in a fume hood, ensuring all joints are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

  • Begin heating the flask at a controlled rate to produce the first drop of distillate from the condenser in 5 to 10 minutes.

  • Record the temperature at which the first drop of distillate falls into the receiving cylinder as the initial boiling point.

  • Continue the distillation at a rate of 4 to 5 mL per minute.

  • Record the temperature when the last of the liquid in the bottom of the flask has evaporated as the dry point.

  • Correct the observed boiling point for atmospheric pressure.

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

Principle: This test method covers the determination of the flash point of petroleum products by a manual Pensky-Martens closed-cup apparatus or an automated one.

Apparatus:

  • Pensky-Martens closed-cup flash tester (manual or automated)

  • Calibrated thermometer

Procedure:

  • Pour the this compound sample into the test cup of the Pensky-Martens apparatus to the filling mark.

  • Place the lid on the cup and ensure a proper seal.

  • Insert the calibrated thermometer.

  • Light the test flame and adjust it to the specified size (a 4 mm bead).

  • Apply heat to the apparatus at a slow, constant rate.

  • Stir the sample at the specified rate.

  • For the flash point determination, apply the test flame by dipping it into the vapor space of the cup at specified temperature intervals.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

  • Record the flash point corrected for barometric pressure.

Determination of Density (Pycnometer Method)

Principle: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Insert the stopper and place the pycnometer in a constant temperature water bath (e.g., 20°C) until the liquid level in the capillary remains constant.

  • Remove the pycnometer from the bath, carefully wipe it dry, and weigh it.

  • Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 to determine the volume of the pycnometer (using the known density of water at that temperature).

  • Calculate the density of the this compound sample using the formula: Density = (mass of sample) / (volume of pycnometer).

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is a critical area of study due to its role in the compound's toxicity and carcinogenicity. A key pathway involves oxidative metabolism by the cytochrome P450 enzyme system in the liver.[8]

UDMH_Metabolism UDMH This compound Intermediate Reactive Intermediate UDMH->Intermediate Cytochrome P450 (Oxidation) Formaldehyde Formaldehyde Intermediate->Formaldehyde Demethylation DNA_Adducts DNA Adducts Intermediate->DNA_Adducts Covalent Binding Toxicity Toxicity / Carcinogenicity DNA_Adducts->Toxicity

Caption: Metabolic activation of this compound by Cytochrome P450.

Experimental Workflow for Air Sampling and Analysis (NIOSH Method 3515)

The following diagram illustrates the general workflow for the collection and analysis of airborne this compound in a workplace environment, based on NIOSH Method 3515.[9]

NIOSH_3515_Workflow cluster_sampling Air Sampling cluster_analysis Sample Analysis Pump Personal Sampling Pump Bubbler Bubbler with 0.1 M HCl Pump->Bubbler Draws air through Transfer Transfer sample to volumetric flask Bubbler->Transfer Post-sampling Reagent Add Phosphomolybdic Acid Reagent Transfer->Reagent Heat Heat at 95°C Reagent->Heat Cool Cool sample Heat->Cool Spectro Measure Absorbance at 730 nm (Spectrophotometer) Cool->Spectro Concentration Calculate Airborne Concentration Spectro->Concentration

Caption: Workflow for NIOSH Method 3515 for this compound analysis.

Conclusion

This compound possesses a unique set of physical and chemical properties that have made it valuable in specialized applications, particularly as a rocket propellant. However, its high reactivity, flammability, and significant toxicity necessitate a comprehensive understanding and strict adherence to safety protocols. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies to work safely and effectively with this compound. The provided visualizations of its metabolic pathway and an analytical workflow offer a deeper insight into its biological and environmental monitoring aspects. Further research into its metabolic fate and mechanisms of toxicity is crucial for developing safer handling procedures and potential therapeutic interventions in cases of exposure.

References

Synthesis of 1,1-Dimethylhydrazine for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methods for the laboratory-scale synthesis of 1,1-Dimethylhydrazine (UDMH), a versatile chemical intermediate. The document details multiple synthetic routes, offering researchers options based on available precursors, desired purity, and safety considerations. All presented methodologies are supported by quantitative data, detailed experimental protocols, and safety guidelines to ensure safe and reproducible execution.

Introduction

This compound (UDMH), also known as unsymmetrical dimethylhydrazine, is a colorless, hygroscopic liquid with a characteristic amine-like odor.[1] Its primary application has been as a hypergolic rocket propellant, often used in combination with an oxidizer like nitrogen tetroxide.[2][3] Beyond its use in aerospace, UDMH serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Given its utility, the ability to synthesize UDMH in a laboratory setting is of significant interest to the research community. This guide outlines three distinct and well-documented methods for its preparation: the Raschig Process, the reduction of N-Nitrosodimethylamine, and the Hofmann rearrangement of 1,1-dimethylurea. Each method is presented with a focus on practical laboratory application, highlighting the necessary reagents, conditions, and expected outcomes.

Crucial Safety Note: this compound and many of its precursors are highly toxic, flammable, and potentially carcinogenic.[2] All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Emergency procedures and access to safety equipment such as eyewashes and safety showers are mandatory.

Comparative Overview of Synthesis Methods

The selection of a synthesis route for UDMH will depend on several factors, including the availability of starting materials, the scale of the reaction, and the tolerance for hazardous intermediates. The following table provides a comparative summary of the key quantitative parameters for the three methods detailed in this guide.

ParameterRaschig ProcessReduction of N-NitrosodimethylamineHofmann Rearrangement of 1,1-Dimethylurea
Primary Reactants Dimethylamine (B145610), Chloramine (B81541)N-Nitrosodimethylamine, Zinc dust, Acetic acid1,1-Dimethylurea, Sodium hypochlorite (B82951), Sodium hydroxide (B78521)
Typical Yield ~30% (based on chloramine)88-90% (of intermediate), then reduction75-85%
Reported Purity Variable, requires purificationHigh, after purificationUp to 99.0% after fractionation
Key Hazard Handling of unstable chloramine solutionsUse of highly carcinogenic N-nitrosodimethylamineExothermic reaction, handling of hypochlorite

Synthesis Methodologies

This section provides detailed experimental protocols for the three primary synthesis routes for this compound.

Method 1: The Raschig Process

The Raschig process is a well-established industrial method for hydrazine (B178648) synthesis that can be adapted for laboratory use.[1] It involves the reaction of monochloramine with dimethylamine to produce 1,1-dimethylhydrazinium chloride, which is then neutralized to yield UDMH.[1]

Raschig_Process cluster_0 Step 1: Chloramine Formation cluster_1 Step 2: UDMH Formation NH3 Ammonia (NH₃) NH2Cl Chloramine (NH₂Cl) NH3->NH2Cl NaOCl Sodium Hypochlorite (NaOCl) NaOCl->NH2Cl NaCl Sodium Chloride (NaCl) H2O_1 Water (H₂O) NH2Cl_2 Chloramine (NH₂Cl) NH2Cl->NH2Cl_2 Use in next step DMA Dimethylamine ((CH₃)₂NH) UDMH_HCl 1,1-Dimethylhydrazinium Chloride ((CH₃)₂NNH₂·HCl) DMA->UDMH_HCl UDMH This compound ((CH₃)₂NNH₂) UDMH_HCl->UDMH NH2Cl_2->UDMH_HCl NaOH Sodium Hydroxide (NaOH) NaOH->UDMH Neutralization

Figure 1. Reaction pathway for the Raschig synthesis of UDMH.

Experimental Protocol:

Part A: Preparation of Chloramine Solution

  • Caution: Chloramine is unstable and potentially explosive in concentrated form. This procedure generates a dilute solution for immediate use.

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of sodium hypochlorite (e.g., commercial bleach, assay for concentration) and an excess of aqueous ammonia.

  • The reaction is rapid and should be kept cold (0-5 °C) to minimize decomposition of the chloramine.

  • The resulting solution contains monochloramine and should be used promptly in the next step.

Part B: Synthesis of this compound

  • In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of dimethylamine in a suitable solvent (e.g., isopropanol).

  • Cool the dimethylamine solution in an ice-salt bath to below 0 °C.

  • Slowly add the freshly prepared cold chloramine solution from the dropping funnel to the vigorously stirred dimethylamine solution. Maintain the reaction temperature below 0 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir for an additional hour at low temperature.

  • The reaction mixture now contains 1,1-dimethylhydrazinium chloride.

Work-up and Purification:

  • Slowly add a concentrated solution of sodium hydroxide to the reaction mixture to neutralize the hydrazinium (B103819) salt and liberate the free UDMH. This step is exothermic and requires cooling.

  • The UDMH can be isolated by distillation. Due to its relatively low boiling point (63 °C), fractional distillation is recommended to separate it from the solvent and water.

  • Collect the fraction boiling at 62-64 °C. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, as it is sensitive to air and moisture.

Method 2: Reduction of N-Nitrosodimethylamine

This method involves the reduction of N-Nitrosodimethylamine (NDMA) to UDMH. A detailed procedure for the synthesis of the hydrochloride salt is available in Organic Syntheses.[4]

WARNING: N-Nitrosodimethylamine is a potent carcinogen and should be handled with extreme caution using appropriate engineering controls and personal protective equipment.

Nitrosamine_Reduction cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction DMA_HCl Dimethylamine Hydrochloride NDMA N-Nitrosodimethylamine ((CH₃)₂NNO) DMA_HCl->NDMA NaNO2 Sodium Nitrite (NaNO₂) NaNO2->NDMA NDMA_2 N-Nitrosodimethylamine ((CH₃)₂NNO) NDMA->NDMA_2 Use in next step UDMH_HCl This compound Hydrochloride NDMA_2->UDMH_HCl Zn Zinc Dust (Zn) Zn->UDMH_HCl Reducing Agent CH3COOH Acetic Acid (CH₃COOH) CH3COOH->UDMH_HCl Hofmann_Rearrangement DMU 1,1-Dimethylurea Intermediate N-chloro derivative (Intermediate) DMU->Intermediate 0-10 °C NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Intermediate NaOH Sodium Hydroxide (NaOH) UDMH This compound ((CH₃)₂NNH₂) NaOH->UDMH Intermediate->UDMH Rearrangement 10-30 °C Experimental_Workflow start Start: Planning & Risk Assessment reagent_prep Reagent Preparation start->reagent_prep reaction_setup Reaction Setup in Fume Hood reagent_prep->reaction_setup synthesis Synthesis Reaction (Controlled Temperature) reaction_setup->synthesis workup Work-up (e.g., Neutralization, Extraction) synthesis->workup purification Purification (e.g., Distillation) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis storage Proper Storage of UDMH analysis->storage end End: Waste Disposal storage->end

References

1,1-Dimethylhydrazine (UDMH): A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, poses significant health risks due to its carcinogenic, neurotoxic, and multi-organ toxic properties.[1][2] This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying UDMH toxicity. It covers its metabolic activation, genotoxic effects, induction of oxidative stress, and disruption of key signaling pathways. This document summarizes quantitative toxicological data, details relevant experimental methodologies, and provides visual representations of the core mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Unsymmetrical Dimethylhydrazine (UDMH) is a highly reactive and toxic compound primarily used as a rocket propellant.[1][3] Its widespread use in aerospace industries necessitates a thorough understanding of its biological effects to develop effective countermeasures and risk assessment strategies.[4] UDMH is classified as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[5] Exposure to UDMH can lead to a range of adverse health effects, including liver damage, neurotoxicity, and cancer.[5][6][7] This guide delves into the intricate mechanisms through which UDMH exerts its toxic effects on biological systems.

Carcinogenicity

The carcinogenic potential of UDMH has been demonstrated in various animal studies, with the liver and lungs being primary target organs.[8] Chronic inhalation exposure to UDMH has been shown to induce tumors in rats and mice.[8]

Genotoxicity and DNA Damage

UDMH's carcinogenicity is linked to its ability to cause genetic damage.[9] Upon metabolic activation, UDMH can form reactive intermediates that interact with DNA, leading to mutations and chromosomal aberrations.[9][10]

One of the key genotoxic effects is DNA alkylation.[9] In vivo studies have shown that UDMH can form N7-methylguanine adducts in the liver DNA of rats.[10] This modification of DNA can lead to errors during DNA replication and transcription, contributing to the initiation of cancer. Furthermore, UDMH has been observed to induce DNA fragmentation in the liver and lungs of mice.[10]

In vitro studies have further elucidated the genotoxic potential of UDMH. It has been shown to induce gene mutations in mammalian cells, such as Chinese hamster lung V79 cells and mouse lymphoma L5178Y cells.[10] Additionally, UDMH can cause chromosomal aberrations in Chinese hamster ovary cells.[10] The genotoxicity of UDMH is further supported by its ability to induce unscheduled DNA synthesis in mouse hepatocytes, a hallmark of DNA repair.[10] Incomplete oxidation of UDMH can lead to the formation of highly genotoxic products, such as N-nitrosodimethylamine (NDMA), which are known to alkylate DNA.[11][12]

Quantitative Data on Carcinogenicity
Animal ModelExposure RouteConcentration/DoseDurationKey FindingsReference
MiceInhalation5 ppm12 months4.7% incidence of liver hemangiosarcomas (vs. 0.7% in controls); Increased Kupffer cell sarcomas.[8]
RatsInhalation5 ppm6 monthsIncreased incidence of bronchiolar adenomas.[8]
MiceOralNot SpecifiedNot SpecifiedProduction of vascular tumors.[10]
Experimental Protocol: In Vivo Carcinogenicity Study

A representative experimental protocol for assessing the carcinogenicity of UDMH via inhalation, based on cited literature, would involve the following steps:

  • Animal Model: Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).

  • Exposure: Whole-body inhalation exposure to purified UDMH at various concentrations (e.g., 0.05, 0.5, and 5 ppm) for 6-12 months, typically 6 hours/day, 5 days/week.[8] Control groups are exposed to filtered air.

  • Latency Period: Following the exposure period, animals are observed for a latency period (e.g., 12-19 months) to allow for tumor development.[8]

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all major organs and any visible lesions are collected. Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination by a qualified pathologist.

  • Data Analysis: Tumor incidence, multiplicity, and latency are statistically compared between the UDMH-exposed and control groups.

Neurotoxicity

UDMH is a known neurotoxin, with acute exposure leading to effects ranging from muscle fasciculations and tremors to convulsions.[7] The central nervous system (CNS) is a primary target of UDMH toxicity.

Mechanism of Neurotoxic Action

The neurotoxic effects of UDMH are thought to stem from its interference with neurotransmitter systems and neuronal function. One proposed mechanism involves the inhibition of pyridoxal (B1214274) phosphate-dependent enzymes.[13] Pyridoxal phosphate (B84403) (a form of vitamin B6) is a crucial cofactor for the synthesis of several neurotransmitters, including gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. UDMH can react with pyridoxal phosphate, leading to its depletion and subsequent reduction in GABA levels. This imbalance between excitatory and inhibitory neurotransmission can result in the observed convulsive activity.[6][14]

Studies have shown that UDMH and its metabolite, monomethylhydrazine (MMH), can inhibit glutamic acid decarboxylase and DOPA decarboxylase, both of which are pyridoxal-dependent enzymes.[13] Furthermore, research suggests that UDMH-induced convulsions originate in a pre-pontine area of the brain.[14] Chronic low-dose exposure to UDMH has also been linked to neuroendocrine dysregulation, as indicated by increased urinary L-DOPA levels.[4]

Quantitative Data on Neurotoxicity
Animal ModelExposure RouteDoseEffectReference
MiceIntraperitoneal122 mg/kgLD50 (Lethal Dose, 50%)[6]
MiceIntraperitoneal≥ 750 mg/kgConvulsions[6]
Experimental Protocol: Evaluation of Neurotoxic Effects

A typical protocol to investigate the acute neurotoxic effects of UDMH in mice would include:

  • Animal Model: Male Swiss-Webster mice.[6]

  • Dosing: Administration of graded doses of UDMH via intraperitoneal (IP) injection. Solutions are pH-adjusted.[6]

  • Observation: Mice are observed for a set period (e.g., 24-168 hours) for the onset, progression, and severity of toxic signs, including hyperactivity, tremors, convulsions, and mortality.[6]

  • Behavioral Assessments: More detailed studies might include specific behavioral tests to assess motor coordination (e.g., rotarod test) and cognitive function.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue to measure neurotransmitter levels (e.g., GABA, dopamine) and the activity of relevant enzymes (e.g., glutamic acid decarboxylase).

Metabolic Activation and Detoxification

The toxicity of UDMH is intrinsically linked to its metabolism. The liver is the primary site of UDMH metabolism, which can lead to both detoxification and metabolic activation to more toxic intermediates.[15]

Metabolic Pathways

UDMH is metabolized by the cytochrome P450 (CYP) enzyme system.[16][17] The metabolism of UDMH can proceed through several pathways, including N-demethylation and oxidation. These processes can generate reactive species such as formaldehyde (B43269) and methyl radicals.[15][18]

One significant metabolic pathway involves the oxidation of UDMH to formaldehyde.[15][18] This reaction can occur both enzymatically and non-enzymatically.[15] Another critical aspect of UDMH metabolism is its potential to be a reductive metabolite of the potent carcinogen N-nitrosodimethylamine (NDMA).[10] The biotransformation of UDMH can lead to the formation of reactive metabolites that covalently bind to cellular macromolecules like proteins and nucleic acids.[15][18]

Recent studies have shown that chronic UDMH exposure can lead to the upregulation of hepatic Cyp4a1, indicating an adaptive detoxification response mediated by the peroxisome proliferator-activated receptor alpha (PPARα).[4]

UDMH_Metabolism UDMH This compound (UDMH) CYP450 Cytochrome P450 Enzymes UDMH->CYP450 Metabolism PPARa PPARα Activation UDMH->PPARa Chronic Exposure ReactiveIntermediates Reactive Intermediates (e.g., Formaldehyde, Methyl Radicals) CYP450->ReactiveIntermediates CovalentBinding Covalent Binding to Nucleic Acids and Proteins ReactiveIntermediates->CovalentBinding DNA_Damage DNA Damage & Genotoxicity CovalentBinding->DNA_Damage Detoxification Detoxification Products Cyp4a1 Upregulation of Cyp4a1 PPARa->Cyp4a1 Cyp4a1->Detoxification

Caption: Metabolic activation and detoxification pathways of UDMH.

Experimental Protocol: In Vitro Metabolism Assay

To study the metabolism of UDMH in vitro, the following protocol can be employed:

  • Preparation of Microsomes: Liver microsomes are prepared from animal models (e.g., Sprague-Dawley rats) or human liver tissue through differential centrifugation.[15]

  • Incubation: Microsomes are incubated with UDMH in the presence of an NADPH-generating system (which is required for CYP450 activity) and oxygen.[15]

  • Metabolite Identification: The reaction mixture is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify metabolites such as formaldehyde.

  • Covalent Binding Assay: Radiolabeled UDMH (e.g., [14C]UDMH) can be used to quantify the covalent binding of its metabolites to proteins and nucleic acids.[15][18]

Oxidative Stress and Cellular Signaling

UDMH exposure is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[5]

Induction of Oxidative Stress

Studies in rats have shown that UDMH inhalation leads to a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (T-SOD) and catalase (CAT), and a reduction in glutathione (B108866) (GSH) levels.[5] Concurrently, there is an increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] This indicates that UDMH disrupts the cellular antioxidant defense system, leading to oxidative damage to cellular components. Oxidative damage to DNA in hepatocytes has also been observed after UDMH administration.[19]

Disruption of Signaling Pathways

The oxidative stress induced by UDMH can trigger downstream signaling pathways that contribute to its toxicity. One such pathway is the PI3K/Akt pathway, which is involved in cell survival and apoptosis. UDMH exposure has been shown to affect this pathway, leading to apoptosis in liver cells.[5]

Furthermore, chronic exposure to UDMH can lead to mitochondrial stress and compensatory responses, as indicated by elevated serum taurine (B1682933) levels.[4][20] This suggests that UDMH impairs mitochondrial function, which is a significant source of cellular ROS.

UDMH_Oxidative_Stress_Signaling UDMH UDMH Exposure ROS Increased Reactive Oxygen Species (ROS) UDMH->ROS Antioxidant_Depletion Decreased Antioxidants (SOD, CAT, GSH) UDMH->Antioxidant_Depletion Lipid_Peroxidation Increased Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction PI3K_Akt PI3K/Akt Pathway Dysregulation ROS->PI3K_Akt Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: UDMH-induced oxidative stress and downstream signaling.

Quantitative Data on Oxidative Stress Markers
Animal ModelExposureMarkerChangeReference
RatsInhalation (141-282 ppm)Serum ALT, ALP, TBAIncreased[5]
RatsInhalation (141-282 ppm)Serum ALBDecreased[5]
RatsInhalation (141-282 ppm)T-SOD, GSH, CAT activitiesDecreased[5]
RatsInhalation (141-282 ppm)MDA levelsIncreased[5]
RatsInhalation (141-282 ppm)IL-1β, IL-6, TNF-αUpregulated[5]
RatsInhalation (100 ppm)Serum Taurine1.27-fold increase[4]
Experimental Protocol: Assessment of Oxidative Stress

A protocol to measure markers of oxidative stress in response to UDMH exposure would typically involve:

  • Animal Exposure: Rats are exposed to UDMH via inhalation as described previously.

  • Sample Collection: At the end of the exposure period, blood and liver tissue are collected.

  • Biochemical Assays:

    • Serum levels of liver enzymes (ALT, ALP) and total bile acids (TBA) are measured using standard clinical chemistry analyzers.

    • Liver homogenates are prepared to measure the activity of antioxidant enzymes (SOD, CAT) and the levels of GSH and MDA using commercially available assay kits.

    • Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in serum or tissue homogenates are quantified using ELISA kits.

  • Statistical Analysis: The levels of these markers in UDMH-exposed animals are compared to those in the control group.

Conclusion

The mechanism of action of this compound in biological systems is multifaceted, involving a complex interplay of metabolic activation, genotoxicity, neurotoxicity, and the induction of oxidative stress. Its ability to be metabolized into reactive intermediates that damage DNA is a key driver of its carcinogenicity. The neurotoxic effects appear to be mediated through interference with neurotransmitter systems, particularly those dependent on pyridoxal phosphate. Furthermore, UDMH-induced oxidative stress disrupts cellular homeostasis and activates signaling pathways leading to apoptosis and inflammation. This comprehensive understanding of UDMH toxicity is crucial for developing effective strategies for risk assessment, prevention of exposure, and the development of potential therapeutic interventions for individuals exposed to this hazardous compound. Further research is warranted to fully elucidate the intricate signaling networks perturbed by UDMH and to identify novel biomarkers of exposure and effect.

References

Metabolic Fate of 1,1-Dimethylhydrazine (UDMH) in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of 1,1-dimethylhydrazine (UDMH) in rats, a critical aspect for toxicological assessment and the development of potential safety measures. The information presented herein is compiled from various scientific studies, focusing on quantitative data, detailed experimental methodologies, and the enzymatic systems involved in UDMH biotransformation.

Executive Summary

This compound (UDMH) undergoes extensive metabolism in rats, primarily through oxidative pathways. The major metabolic products identified are carbon dioxide (CO2), formaldehyde (B43269), and a glucose hydrazone conjugate. A significant portion of the administered UDMH is also excreted unchanged in the urine. The liver, particularly the microsomal cytochrome P450 system, plays a central role in the initial oxidative steps of UDMH metabolism. Both enzymatic and non-enzymatic processes contribute to the formation of formaldehyde. The metabolic activation of UDMH can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules, a process implicated in its toxicity and carcinogenicity.

Metabolic Pathways

The metabolism of UDMH in rats proceeds through several key pathways, including oxidation, conjugation, and excretion. The primary routes are depicted in the signaling pathway diagram below.

Oxidative Metabolism

The initial and most significant metabolic transformation of UDMH is oxidation. This process is mediated, at least in part, by the cytochrome P450 (CYP450) enzyme system in the liver. This enzymatic reaction leads to the formation of formaldehyde and other reactive intermediates. Evidence suggests that non-enzymatic pathways also contribute to formaldehyde production from UDMH.[1]

dot

UDMH_Metabolism UDMH This compound (UDMH) ReactiveIntermediates Reactive Intermediates UDMH->ReactiveIntermediates CYP450 (enzymatic) & non-enzymatic pathways GlucoseHydrazone Glucose Hydrazone of UDMH (Urine) UDMH->GlucoseHydrazone Conjugation UnchangedUDMH Unchanged UDMH (Urine) UDMH->UnchangedUDMH Formaldehyde Formaldehyde ReactiveIntermediates->Formaldehyde MacromoleculeAdducts Covalent Adducts (Proteins, Nucleic Acids) ReactiveIntermediates->MacromoleculeAdducts Covalent Binding CO2 Carbon Dioxide (CO2) (Expired Air) Formaldehyde->CO2 Oxidation

Caption: Metabolic pathways of this compound in rats.

Further Metabolism and Excretion

Formaldehyde, a primary metabolite, is further oxidized to carbon dioxide, which is then eliminated through respiration.[2] A portion of the parent UDMH undergoes conjugation with glucose to form a glucose hydrazone, which is excreted in the urine. A substantial amount of the administered UDMH is also excreted unchanged in the urine.

Quantitative Metabolic Data

The following tables summarize the quantitative data on the excretion and metabolism of UDMH in rats from various studies.

Table 1: Excretion of ¹⁴C-labeled this compound in Sprague-Dawley Rats (Single Intraperitoneal Injection)

Dose (mg/kg)% of Radioactivity as ¹⁴CO₂ (in 7 hours)% of Radioactivity in Urine (in 53 hours)Reference
202356[1]
4019-[1]
601253[1]
80-70[1]

Table 2: Urinary Metabolites of ¹⁴C-labeled this compound in Rats (4 hours post-injection)

Metabolite% of Excreted RadioactivityReference
Unchanged this compound50 - 60[1]
Glucose Dimethylhydrazone3 - 10[1]
Unidentified Metabolite20 - 25[1]

Experimental Protocols

This section details a representative experimental protocol synthesized from methodologies reported in the literature for studying UDMH metabolism in rats.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male or Female

  • Weight: 225-300 g

  • Housing: Individual metabolism cages to allow for the separate collection of urine and feces.

  • Diet: Standard laboratory chow and water available ad libitum.

Dosing and Administration
  • Test Substance: this compound (UDMH), often radiolabeled with ¹⁴C for metabolic tracing.

  • Vehicle: Saline (0.9% NaCl).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route.

  • Dose Volume: Typically 1 mL/kg body weight.

  • Dose Range: Doses ranging from 20 mg/kg to 80 mg/kg have been used in metabolic studies.

dot

Experimental_Workflow Animal_Model Rat Model (Sprague-Dawley) Dosing UDMH Administration (Intraperitoneal) Animal_Model->Dosing Sample_Collection Sample Collection Dosing->Sample_Collection Urine_Feces Urine & Feces (Metabolism Cages) Sample_Collection->Urine_Feces Expired_Air Expired Air (CO2 Trap) Sample_Collection->Expired_Air Tissues Tissues (at sacrifice) Sample_Collection->Tissues Sample_Analysis Sample Analysis Urine_Feces->Sample_Analysis Expired_Air->Sample_Analysis Tissues->Sample_Analysis Quantification Quantification (LSC, HPLC-MS/MS) Sample_Analysis->Quantification Metabolite_ID Metabolite Identification (LC-MS, GC-MS) Sample_Analysis->Metabolite_ID Data_Interpretation Data Interpretation Quantification->Data_Interpretation Metabolite_ID->Data_Interpretation

Caption: General experimental workflow for UDMH metabolism studies in rats.

Sample Collection
  • Expired Air: For the collection of ¹⁴CO₂, rats are placed in metabolic chambers that allow for the trapping of expired CO₂ in a suitable absorbent solution (e.g., potassium hydroxide (B78521) or ethanolamine-based scintillators).

  • Urine and Feces: Samples are collected at specified time intervals (e.g., 4, 8, 24, 48, 53, and 72 hours) post-dosing.

  • Tissues: At the end of the study period, animals are euthanized, and various tissues (liver, kidney, etc.) are collected to determine the distribution and covalent binding of UDMH-derived radioactivity.

Analytical Methods
  • Quantification of Radioactivity: Liquid scintillation counting (LSC) is used to measure the amount of ¹⁴C in collected samples (urine, feces, expired air traps, and tissue homogenates).

  • Metabolite Profiling and Identification: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS) are employed to separate, identify, and quantify UDMH and its metabolites in urine and tissue extracts.[3][4] Derivatization techniques are often necessary for the analysis of hydrazines by GC-MS.[5]

In Vitro Metabolism Studies
  • Preparation of Liver Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.

  • Incubation Conditions: Microsomes are incubated with UDMH in the presence of an NADPH-generating system (to support CYP450 activity) in a buffered solution at 37°C.[1]

  • Analysis: The formation of metabolites, such as formaldehyde, is measured using appropriate analytical techniques (e.g., colorimetric assays or LC-MS). The involvement of specific CYP450 isozymes can be investigated using selective chemical inhibitors or recombinant rat CYP450 enzymes.[6]

Role of Cytochrome P450

The metabolism of UDMH to formaldehyde in rat liver microsomes is dependent on NADPH and oxygen, which is characteristic of a cytochrome P450-mediated reaction.[1] While the specific rat CYP450 isozymes responsible for UDMH oxidation have not been definitively identified in the reviewed literature, studies on other xenobiotics in rats have implicated isozymes such as CYP2E1, CYP2B1, and CYP3A in the metabolism of various compounds.[7] Further research utilizing recombinant rat CYP isozymes is necessary to elucidate the specific contributions of each to UDMH metabolism. The observation that formaldehyde formation also occurs in the 9000 x g supernatant without the need for cofactors suggests a component of non-enzymatic conversion.[1]

Covalent Binding to Macromolecules

Metabolic activation of UDMH can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules, including proteins and nucleic acids.[1] This binding is considered a key mechanism in the toxicity and carcinogenicity of UDMH. Studies have shown that [¹⁴C]dimethylhydrazine is activated to metabolites that bind to nucleic acids in rat liver slices.[1] The formation of N7-methylguanine in the liver DNA of rats treated with UDMH provides direct evidence of this covalent interaction.[1]

Conclusion

The metabolic pathways of this compound in rats are complex, involving both enzymatic and non-enzymatic processes that lead to a variety of metabolites and excretory products. The liver, and specifically the cytochrome P450 system, is a key player in the initial oxidative metabolism of UDMH, which can result in the formation of reactive intermediates capable of binding to cellular macromolecules. A thorough understanding of these metabolic pathways is essential for assessing the toxicological risks associated with UDMH exposure and for the development of strategies to mitigate its adverse health effects. Further research is warranted to identify the specific rat cytochrome P450 isozymes involved in UDMH metabolism to better predict potential drug-drug interactions and inter-individual variability in susceptibility.

References

Unraveling the Toxicological Profile of Unsymmetrical Dimethylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unsymmetrical dimethylhydrazine (UDMH), a high-energy propellant, is a compound of significant toxicological concern. Its acute and chronic effects have been the subject of extensive research, revealing a multi-organ toxicity profile that warrants a comprehensive understanding for risk assessment and the development of potential countermeasures. This technical guide provides a detailed overview of the acute and chronic toxicity of UDMH, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular mechanisms.

Executive Summary

UDMH exposure, through various routes including inhalation, oral, and dermal contact, elicits a range of toxic responses. Acute exposure is characterized by potent central nervous system (CNS) effects, including convulsions, while chronic exposure has been linked to carcinogenicity, hepatotoxicity, and neurotoxicity. Mechanistically, UDMH-induced toxicity involves the induction of oxidative stress, modulation of critical signaling pathways such as PI3K/Akt, and interference with neurotransmitter systems, notably the inhibition of GABA synthesis.

Quantitative Toxicity Data

The following tables summarize the key quantitative data on the acute toxicity of UDMH across different species and routes of exposure.

Table 1: Acute Lethal Dose (LD50) Values for Unsymmetrical Dimethylhydrazine

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral122[1][2]
RatDermal770[1][2]
MouseOral155[1][2]
Guinea PigDermal1329[1][2]
RabbitDermal1060[1][2]

Table 2: Acute Lethal Concentration (LC50) Values for Unsymmetrical Dimethylhydrazine (4-hour exposure)

SpeciesLC50 (ppm)
Rat252[1]
Mouse172[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of UDMH toxicity. The following sections provide representative methodologies for key toxicity studies.

Acute Oral Toxicity Study in Rats (Modified OECD 423 Guideline)

This protocol outlines the procedure for determining the acute oral toxicity of UDMH in rats.

1. Test Animals:

  • Species: Sprague-Dawley rats, young adults (8-12 weeks old).

  • Sex: Initially, one sex (typically female, as they can be slightly more sensitive) is used. If significant toxicity is observed, the other sex is also tested.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum, except for a brief fasting period before dosing.

2. Dose Administration:

  • A single dose of UDMH, dissolved in a suitable vehicle (e.g., water), is administered by oral gavage.

  • Dose levels are selected based on a stepwise procedure, starting with a dose expected to be toxic. Subsequent dosing depends on the observed toxicity.

3. Observations:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, changes in activity), and body weight changes for at least 14 days.

  • Detailed observations are made shortly after dosing and at regular intervals thereafter.

4. Necropsy:

  • All animals are subjected to a gross necropsy at the end of the observation period.

  • Any observed abnormalities in tissues and organs are recorded.

5. Data Analysis:

  • The LD50 is calculated based on the observed mortality at different dose levels using appropriate statistical methods.

Chronic Inhalation Toxicity Study in Dogs

This protocol describes a long-term inhalation study to assess the chronic toxicity of UDMH in a non-rodent species.

1. Test Animals:

  • Species: Beagle dogs, young adults.

  • Group Size: A sufficient number of animals of both sexes are used to allow for interim sacrifices and to ensure statistical power.

  • Housing: Dogs are housed individually in cages within exposure chambers, with controlled environmental conditions.

2. Exposure System:

  • Whole-body inhalation exposure chambers are used to deliver a constant and uniform concentration of UDMH vapor.

  • The chamber atmosphere is continuously monitored for UDMH concentration, temperature, and humidity.

3. Exposure Regimen:

  • Dogs are exposed to target concentrations of UDMH (e.g., 0, 0.05, 0.5, and 5 ppm) for 6 hours/day, 5 days/week, for a duration of 6 months or longer.[3]

4. Clinical and Pathological Assessments:

  • Regular veterinary examinations, including observation of clinical signs, body weight, and food consumption.

  • Periodic collection of blood and urine for hematology, clinical chemistry (including liver function tests like SGPT), and urinalysis.[3]

  • At the end of the exposure and post-exposure periods, animals are euthanized, and a comprehensive necropsy is performed.

  • Tissues from all major organs are collected for histopathological examination.

Carcinogenicity Bioassay in Mice

This protocol outlines a long-term study to evaluate the carcinogenic potential of UDMH in mice.

1. Test Animals:

  • Species: A suitable strain of mice (e.g., C57BL/6) is used.

  • Group Size: Typically, 50 mice per sex per group are used to provide sufficient statistical power to detect a carcinogenic response.

2. Dose Administration:

  • UDMH is administered in the drinking water at various concentrations for the lifetime of the animals (e.g., 18-24 months).[4]

  • The concentrations are chosen based on the results of subchronic toxicity studies to identify a maximum tolerated dose (MTD) and lower doses.

3. Observations:

  • Animals are observed daily for clinical signs of toxicity and the development of palpable masses.

  • Body weight and food/water consumption are recorded regularly.

4. Pathology:

  • A complete necropsy is performed on all animals, including those that die or are euthanized when moribund.

  • All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and preserved for histopathological evaluation.

  • The incidence and severity of neoplastic and non-neoplastic lesions are recorded.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of UDMH is mediated by its interaction with various cellular and molecular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms.

UDMH-Induced Hepatotoxicity via Oxidative Stress and PI3K/Akt Pathway

UDMH exposure leads to liver damage through the generation of reactive oxygen species (ROS) and the subsequent modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis.

UDMH_Hepatotoxicity cluster_pathway PI3K/Akt Signaling Pathway UDMH UDMH Exposure ROS Increased ROS (Oxidative Stress) UDMH->ROS Induces PI3K PI3K (Phosphoinositide 3-kinase) ROS->PI3K Inhibits Akt Akt (PKB) (Protein Kinase B) PI3K->Akt Activates pAkt p-Akt (inactive) Apoptosis Hepatocyte Apoptosis Akt->Apoptosis Inhibits pAkt->Apoptosis Fails to inhibit Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: UDMH-induced hepatotoxicity is mediated by oxidative stress and inhibition of the PI3K/Akt pathway.

UDMH-Induced Neurotoxicity via GABA Synthesis Inhibition

UDMH is known to cause neurotoxic effects, including convulsions, by interfering with the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

UDMH_Neurotoxicity UDMH UDMH Exposure PLP Pyridoxal-5'-Phosphate (PLP) (Active form of Vitamin B6) UDMH->PLP Interferes with GAD Glutamic Acid Decarboxylase (GAD) PLP->GAD Co-factor for GABA GABA (γ-Aminobutyric Acid) GAD->GABA Catalyzes conversion of Glutamate to Glutamate Glutamate Glutamate->GABA Neuronal_Excitation Increased Neuronal Excitation GABA->Neuronal_Excitation Inhibits Convulsions Convulsions Neuronal_Excitation->Convulsions

Caption: UDMH interferes with GABA synthesis, leading to increased neuronal excitation and convulsions.

General Experimental Workflow for UDMH Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of UDMH, from initial study design to final data interpretation.

Toxicity_Workflow start Study Design - Select species, route, duration - Define dose levels dosing Dosing and Exposure start->dosing in_life In-Life Observations - Clinical signs - Body weight - Food/water consumption dosing->in_life sample_collection Sample Collection - Blood, urine, tissues in_life->sample_collection analysis Analysis sample_collection->analysis histopathology Histopathology analysis->histopathology biochemistry Clinical Chemistry & Hematology analysis->biochemistry molecular Molecular Analysis (e.g., Western Blot, PCR) analysis->molecular data_analysis Data Analysis & Interpretation histopathology->data_analysis biochemistry->data_analysis molecular->data_analysis report Final Report data_analysis->report

Caption: A generalized workflow for conducting and analyzing a UDMH toxicity study.

Conclusion

The data and methodologies presented in this guide underscore the significant and varied toxicological effects of unsymmetrical dimethylhydrazine. A thorough understanding of its acute and chronic toxicity, coupled with the application of robust experimental protocols and an appreciation of the underlying molecular mechanisms, is essential for mitigating the risks associated with this compound. This guide serves as a foundational resource for researchers and professionals dedicated to advancing our knowledge of UDMH toxicity and developing strategies to protect human health and the environment.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Dimethylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, is a compound of significant interest due to its high energy content and reactivity. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of UDMH, detailing its decomposition products, reaction kinetics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key decomposition pathways are visualized using diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound, also known as Unsymmetrical Dimethylhydrazine (UDMH), is a clear, colorless liquid with a characteristic ammonia-like odor.[1] Its primary application is as a rocket propellant, often in combination with an oxidizer like dinitrogen tetroxide.[2] Beyond its use in aerospace, the decomposition products and potential for environmental contamination necessitate a thorough understanding of its chemical behavior, particularly under thermal stress.[3][4] UDMH is known to be unstable at elevated temperatures and pressures, and its decomposition can be initiated by various factors, including heat, contact with catalytic surfaces, and oxidizing agents.[1][5]

Thermal Stability of this compound

The thermal stability of UDMH is a critical parameter for its safe handling and storage. Decomposition can occur at elevated temperatures, and the presence of impurities or catalytic surfaces can significantly lower the decomposition temperature.

Key Thermal Stability Parameters

Several key parameters define the thermal stability of UDMH. These include its autoignition temperature and the onset of exothermic decomposition. The decomposition of UDMH is a highly exothermic process, which can lead to thermal runaway if not properly controlled.

ParameterValueConditionsReference
Autoignition Temperature480°F (249°C)In air[NOAA CAMEO Chemicals]
Onset of Exothermic Decomposition (UDMH Picrate)175.8°CDSC analysis[6]
Peak Decomposition Temperature (UDMH Picrate)215.7°CDSC analysis[6]
Critical Temperature of Thermal Detonation (UDMH Picrate)167.1°CCalculated from DSC[6]

Note: Data for UDMH picrate (B76445) is provided as an example of thermal analysis of a UDMH salt. The thermal stability of pure UDMH may differ.

Thermal Decomposition Products

The thermal decomposition of UDMH can proceed through various pathways, leading to a complex mixture of products. The composition of these products is highly dependent on the conditions, such as temperature, pressure, and the presence of oxygen or catalysts.

Major and Minor Decomposition Products

Under pyrolysis (in the absence of oxygen), the primary decomposition products include methane, hydrogen cyanide, ammonia, and nitrogen.[5][7] In the presence of oxygen, a wider range of oxidation products is formed.

ProductChemical FormulaDecomposition ConditionReference
Major Products
MethaneCH₄Pyrolysis[7]
Hydrogen CyanideHCNPyrolysis[5][7]
AmmoniaNH₃Pyrolysis[5][7]
NitrogenN₂Pyrolysis, Catalytic[5][7]
HydrogenH₂Catalytic[5]
N-Nitrosodimethylamine(CH₃)₂NNOOxidation[4][8]
Formaldehyde dimethylhydrazone(CH₃)₂NN=CH₂Oxidation[4]
Minor Products
Dimethylamine(CH₃)₂NHOxidation[2]
1,1,4,4-Tetramethyl-2-tetrazene(CH₃)₂NN=NN(CH₃)₂Oxidation[9]
N,N-Dimethylformamide(CH₃)₂NCHOOxidation[9]
1-Methyl-1H-1,2,4-triazoleC₃H₅N₃Oxidation[10]
Dimethylaminoacetonitrile(CH₃)₂NCH₂CNSupercritical Water Gasification[11]
Trimethylamine(CH₃)₃NSupercritical Water Gasification[11]

Decomposition Mechanisms and Pathways

The decomposition of UDMH is a complex process involving multiple reaction pathways that can be broadly categorized into unimolecular decomposition and bimolecular reactions, including hydrogen abstraction.

Unimolecular Decomposition

The primary initiation step in the thermal decomposition of UDMH is the cleavage of the N-N bond, which has the lowest bond dissociation energy.

Unimolecular_Decomposition UDMH (CH₃)₂NNH₂ R1 (CH₃)₂N• UDMH->R1 Δ R2 •NH₂ UDMH->R2 Δ

Initial N-N bond cleavage in UDMH.
Hydrogen Abstraction

Hydrogen abstraction from both the methyl and amino groups of UDMH by various radicals is a significant pathway, especially in combustion environments.[12]

Hydrogen_Abstraction cluster_NH2 Abstraction from Amino Group cluster_CH3 Abstraction from Methyl Group UDMH1 (CH₃)₂NNH₂ Product1 (CH₃)₂NNH• UDMH1->Product1 + R• Radical1 R• RH1 RH Product1->RH1 - H• UDMH2 (CH₃)₂NNH₂ Product2 •CH₂(CH₃)NNH₂ UDMH2->Product2 + R• Radical2 R• RH2 RH Product2->RH2 - H•

Hydrogen abstraction pathways from UDMH.
Oxidative Decomposition Pathway

In the presence of oxidants such as hydroxyl radicals (•OH), the decomposition pathway is more complex and can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[8]

Oxidative_Decomposition UDMH (CH₃)₂NNH₂ Intermediate1 (CH₃)₂NNH• UDMH->Intermediate1 + •OH - H₂O Intermediate2 (CH₃)₂NNO Intermediate1->Intermediate2 + O₂ NDMA N-Nitrosodimethylamine ((CH₃)₂NNO) Intermediate2->NDMA Rearrangement

Simplified pathway for NDMA formation.

Decomposition Kinetics

The kinetics of UDMH decomposition have been studied under various conditions. The Arrhenius parameters, which describe the temperature dependence of the reaction rate, are crucial for modeling its decomposition.

Arrhenius Parameters for Key Reactions

The following table summarizes the Arrhenius parameters for some of the key elementary reactions in UDMH decomposition.

ReactionA (s⁻¹ or cm³mol⁻¹s⁻¹)nEa (kcal/mol)Temperature Range (K)Reference
UDMH → (CH₃)₂N• + •NH₂1.0 x 10¹⁶055.0Theoretical[12]
UDMH + H• → (CH₃)₂NNH• + H₂1.2 x 10¹³07.0298-2000[12]
UDMH + H• → •CH₂(CH₃)NNH₂ + H₂2.0 x 10¹³09.0298-2000[12]
UDMH + •OH → (CH₃)₂NNH• + H₂O1.0 x 10¹³01.0298-2000[13]
UDMH + •CH₃ → (CH₃)₂NNH• + CH₄2.2 x 10¹¹05.8383-453[12]
UDMH Pyrolysis in Supercritical Water--11.9 (49.98 kJ/mol)673-823[11]

Note: The Arrhenius equation is given by k = A * Tⁿ * exp(-Ea / RT).

Experimental Protocols for Thermal Analysis

A variety of analytical techniques are employed to study the thermal decomposition of UDMH. This section provides an overview of the methodologies for some of the key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a powerful tool for determining the onset of decomposition and the associated enthalpy changes.[6][14]

Experimental Workflow:

DSC_Workflow start Sample Preparation (weighing UDMH in a sealed pan) instrument_setup Instrument Setup (Set temperature program, purge gas) start->instrument_setup measurement DSC Measurement (Heating at a constant rate) instrument_setup->measurement data_analysis Data Analysis (Determine onset temperature, peak temperature, and enthalpy) measurement->data_analysis end Results data_analysis->end

Workflow for DSC analysis of UDMH.

Methodology:

  • A small, precisely weighed sample of UDMH (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel crucible.

  • An empty, sealed crucible is used as a reference.

  • The sample and reference crucibles are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔH).

  • To determine kinetic parameters like activation energy (Ea), the experiment is repeated at several different heating rates, and methods like the Kissinger equation are applied to the data.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the volatilization of decomposition products.[15][16]

Methodology:

  • A small sample of UDMH (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., platinum or ceramic).

  • The sample is placed on the TGA's microbalance within the furnace.

  • The furnace is purged with a controlled atmosphere (e.g., nitrogen for pyrolysis or air/oxygen for oxidation) at a specific flow rate.

  • The temperature is increased at a constant rate (e.g., 10 °C/min).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events and the corresponding percentage of mass lost.

Shock Tube Studies

Shock tubes are used to study chemical kinetics at high temperatures and pressures over very short timescales.[17][18] A shock wave rapidly heats and compresses a gas mixture, initiating the decomposition of the reactant.

Methodology:

  • A dilute mixture of UDMH in an inert gas (e.g., argon) is prepared.

  • The shock tube, which is divided into a high-pressure driver section and a low-pressure driven section by a diaphragm, is filled with the gas mixture in the driven section.

  • The diaphragm is ruptured, generating a shock wave that propagates through the gas mixture, rapidly increasing its temperature and pressure.

  • The concentrations of reactants, intermediates, and products are monitored over time behind the reflected shock wave using techniques such as laser absorption spectroscopy or time-of-flight mass spectrometry.

  • The experimental data are used to determine rate constants for elementary reactions and to validate chemical kinetic models.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of UDMH decomposition.[3][19][20]

Methodology:

  • A sample of the decomposed UDMH (e.g., from a pyrolysis reactor or an oxidation experiment) is collected. Liquid samples may require extraction into a suitable solvent like dichloromethane.

  • A small volume of the sample is injected into the gas chromatograph.

  • The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column.

  • The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold at a low temperature, followed by a ramp to a higher temperature.

  • As each component elutes from the column, it enters the mass spectrometer.

  • The mass spectrometer ionizes the molecules (typically by electron ionization) and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • The mass spectra are compared to spectral libraries (e.g., NIST) for compound identification. The retention time from the gas chromatograph provides an additional layer of confirmation.

Conclusion

The thermal stability and decomposition of this compound are complex phenomena governed by a variety of factors including temperature, pressure, and the chemical environment. This guide has provided a detailed overview of the key aspects of UDMH thermal behavior, from its fundamental stability parameters to the intricate pathways of its decomposition and the kinetic data that describe these processes. The experimental methodologies outlined herein are crucial for the continued investigation of UDMH and related energetic materials. A thorough understanding of these topics is paramount for ensuring the safe application of UDMH and for mitigating its potential environmental impact. Further research, particularly in developing more comprehensive kinetic models validated over a wide range of conditions, will continue to be a priority in the fields of aerospace engineering and environmental science.

References

An In-depth Technical Guide to the Hypergolic Properties of Unsymmetrical Dimethylhydrazine (UDMH) with Nitrogen Tetroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the hypergolic reaction between Unsymmetrical Dimethylhydrazine (UDMH) and Nitrogen Tetroxide (N2O4), a bipropellant combination widely utilized in rocket propulsion systems. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of the fundamental chemistry, performance characteristics, and experimental evaluation of this energetic pairing.

Introduction to Hypergolic Propulsion

Hypergolic propellants are substances that ignite spontaneously upon contact with each other, eliminating the need for an external ignition system. This property offers high reliability and simplicity in rocket engine design, making them ideal for applications requiring multiple restarts and precise maneuvering, such as in spacecraft and missiles. The combination of UDMH ((CH₃)₂NNH₂) as the fuel and N2O4 as the oxidizer is a classic example of a storable liquid hypergolic bipropellant.[1]

Physicochemical Properties and Performance Characteristics

UDMH is a derivative of hydrazine (B178648) and is a stable liquid at ambient conditions, allowing for long-term storage in rocket fuel systems.[1] Nitrogen tetroxide is a powerful oxidizer that exists in equilibrium with nitrogen dioxide (NO₂). The key performance parameters of the UDMH/N2O4 bipropellant system are summarized in the table below.

PropertyValue
Fuel Unsymmetrical Dimethylhydrazine (UDMH)
Oxidizer Nitrogen Tetroxide (N2O4)
Specific Impulse (Vacuum) 333 s
Specific Impulse (Sea Level) 285 s
Optimum Oxidizer to Fuel Ratio 2.61
Temperature of Combustion 3,415 K
Characteristic Velocity (c*) 1,720 m/s
Fuel Density 0.793 g/cc
Oxidizer Density 1.450 g/cc
Fuel Freezing Point -57 °C
Fuel Boiling Point 63 °C
Oxidizer Freezing Point -11 °C
Oxidizer Boiling Point 21 °C
Table 1: Performance Characteristics of UDMH/N2O4 Propellant.[2]

The Hypergolic Reaction: Mechanism and Kinetics

The hypergolic ignition of UDMH with N2O4 is a complex process involving rapid, highly exothermic reactions in both the liquid and gas phases. While the precise, detailed mechanism is a subject of ongoing research, the key steps are understood to involve initial liquid-phase reactions that lead to the formation of unstable intermediates, followed by rapid decomposition and gas-phase combustion.

Pre-ignition Liquid Phase Reactions

Upon initial contact, UDMH and N2O4 undergo rapid acid-base and redox reactions in the liquid phase. These initial reactions are crucial for heating and vaporizing the propellants, leading to the gas-phase ignition.[3] The process can be broadly divided into three stages: a condensed-phase reaction, a mixed-phase reaction, and a gas-phase reaction.[4] Key proposed steps in the initial liquid phase include:

  • Formation of Hydrazinium Nitrate-like Salts: N2O4 in its liquid form can react with UDMH to form salt-like adducts.

  • Nitrosation and Oxidation: The powerful oxidizing nature of N2O4 leads to the nitrosation and oxidation of the UDMH molecule. A significant pre-ignition product that can be formed is N-nitrosodimethylamine (NDMA), a carcinogenic compound.[5]

Gas Phase Reaction and Combustion

The heat generated from the initial liquid-phase reactions leads to rapid vaporization of the propellants and the decomposition of intermediates. The subsequent gas-phase reactions are responsible for the visible flame and the release of the majority of the energy. The overall combustion reaction can be simplified as:

(CH₃)₂NNH₂(l) + 2N₂O₄(l) → 2CO₂(g) + 4H₂O(g) + 3N₂(g)

However, the actual combustion process involves a complex network of radical chain reactions.

UDMH_N2O4_Reaction_Pathway UDMH UDMH ((CH₃)₂NNH₂) Liquid_Contact Liquid Phase Contact (Initial Reactions) UDMH->Liquid_Contact N2O4 N₂O₄ N2O4->Liquid_Contact Intermediates Unstable Intermediates (e.g., Hydrazinium Salts, NDMA) Liquid_Contact->Intermediates Formation Vaporization Vaporization & Decomposition Intermediates->Vaporization Exothermic Decomposition Gas_Phase Gas Phase Radicals (e.g., •OH, •NO₂, •CH₃) Vaporization->Gas_Phase Generation Combustion Combustion Gas_Phase->Combustion Radical Chain Reactions Products Combustion Products (CO₂, H₂O, N₂) Combustion->Products Yields

Figure 1: Simplified reaction pathway for UDMH and N2O4 hypergolic ignition.
Ignition Delay

Ignition delay is a critical performance parameter for hypergolic propellants, representing the time between initial contact and the appearance of a flame. For UDMH/N2O4, this delay is typically in the order of milliseconds.[3] Shorter ignition delays are generally desirable for rapid engine startup and to prevent the accumulation of unreacted propellants, which could lead to a hard start or an explosion. The ignition delay is influenced by various factors, including temperature, pressure, and the presence of impurities.

The table below presents experimental data on the ignition delay of pure UDMH with N2O4 and the effect of common impurities that can form during storage.

Fuel CompositionOxidizerTemperaturePressureIgnition Delay (ms)
Pure UDMHN2O4Room Temp.70 kPa325.33
99% UDMH, 1% H₂ON2O4Room Temp.70 kPa> 325.33
99% UDMH, 1% Formaldehyde Dimethylhydrazone (FDH)N2O4Room Temp.70 kPa> 325.33
99% UDMH, 1% Dimethylamine (DMA)N2O4Room Temp.70 kPa> 325.33
Table 2: Ignition Delay of UDMH with N2O4 and the Effect of Impurities.[6]

Experimental Protocols for Ignition Delay Measurement

The most common method for determining the ignition delay of hypergolic propellants in a laboratory setting is the drop test. This method involves releasing a droplet of one propellant into a pool or onto a droplet of the other and measuring the time to ignition.

Generalized Drop-Test Protocol
  • Preparation of Propellants: Ensure UDMH and N2O4 are of the required purity and are handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup:

    • A droplet generator (e.g., a syringe pump) is positioned above a receptacle (e.g., a small dish or a droplet holder) for the stationary propellant.

    • A high-speed camera is focused on the point of contact to visually record the ignition event.

    • Photodiodes or other optical sensors can be used to detect the light emission from the flame for more precise timing.

    • The entire setup is typically enclosed in a test chamber to control the atmosphere and contain any splashes or fumes.

  • Procedure:

    • A known volume of one propellant (e.g., UDMH) is placed in the receptacle.

    • A single droplet of the other propellant (e.g., N2O4) is released from a specified height.

    • The high-speed camera and timing system are triggered simultaneously with the droplet release.

    • The time from the initial contact of the droplet with the pool to the first appearance of a flame is measured from the high-speed video frames.

  • Data Analysis: The ignition delay is calculated by counting the number of frames between contact and ignition and multiplying by the inverse of the frame rate. Multiple trials are conducted to ensure repeatability and to calculate an average ignition delay.

Drop_Test_Workflow Start Start Prep Prepare Propellants (UDMH & N₂O₄) Start->Prep Setup Setup Drop-Test Apparatus (Syringe, Camera, Sensors) Prep->Setup Place Place Stationary Propellant (e.g., UDMH in dish) Setup->Place Release Release Droplet (e.g., N₂O₄) Place->Release Trigger Trigger High-Speed Camera & Timing System Release->Trigger Record Record Contact & Ignition Trigger->Record Analyze Analyze Video Frames to Determine Ignition Delay Record->Analyze Repeat Repeat for Statistical Significance Analyze->Repeat Repeat->Place Next Trial End End Repeat->End Sufficient Data

Figure 2: Experimental workflow for determining ignition delay using the drop-test method.

Combustion and Non-Combustion Products

The reaction of UDMH and N2O4 produces a range of products, including the desired high-temperature gases for propulsion and some undesirable, often toxic, byproducts.

Major Combustion Products:

  • Carbon Dioxide (CO₂)

  • Water (H₂O)

  • Nitrogen (N₂)

Minor and Non-Combustion Products:

  • N-nitrosodimethylamine (NDMA): A carcinogenic compound formed from the incomplete combustion or side reactions of UDMH.[5]

  • Dimethylamine (DMA): An impurity in UDMH and a potential decomposition product.[6]

  • Formaldehyde Dimethylhydrazone (FDH): Another impurity that can affect performance.[6]

  • Various Nitrogen Oxides (NOx): Intermediates and products of incomplete combustion.

  • Ammonium Nitrate: Can be formed as a solid residue, particularly under fuel-rich conditions or in non-ignition vapor phase reactions.[7]

The formation of toxic byproducts like NDMA is a significant concern, especially in the context of environmental contamination and personnel safety during handling and testing.

Safety and Handling Considerations

Both UDMH and N2O4 are highly toxic and corrosive substances that require stringent safety protocols for handling.

  • Toxicity: UDMH is a known carcinogen and is highly toxic upon inhalation, ingestion, or skin contact.[1] N2O4 is a strong respiratory irritant and can cause severe lung damage.

  • Corrosivity: N2O4 is highly corrosive to many materials, necessitating the use of compatible storage and handling equipment.

  • Personal Protective Equipment (PPE): Full-body protection, including chemical-resistant suits, gloves, and respiratory protection, is mandatory when working with these propellants.

  • Ventilation: All handling and experimental procedures must be conducted in a well-ventilated area, preferably within a fume hood specifically designed for reactive and toxic chemicals.

  • Spill Management: Procedures for neutralizing and cleaning up spills of both UDMH and N2O4 must be in place.

Logical_Relationships_Safety Propellants UDMH & N₂O₄ Toxicity High Toxicity (Carcinogenic, Irritant) Propellants->Toxicity Corrosivity High Corrosivity Propellants->Corrosivity Hypergolicity Hypergolic Nature (Spontaneous Ignition) Propellants->Hypergolicity Handling Safe Handling Protocols Toxicity->Handling Corrosivity->Handling Hypergolicity->Handling PPE Personal Protective Equipment (Full-body suit, Respirator) Handling->PPE Ventilation Controlled Environment (Fume Hood) Handling->Ventilation Materials Material Compatibility Handling->Materials Spill_Control Spill Control & Neutralization Handling->Spill_Control

Figure 3: Logical relationships in ensuring the safe handling of UDMH and N2O4.

Conclusion

The hypergolic combination of UDMH and N2O4 offers significant advantages in rocket propulsion due to its storability, high performance, and reliable ignition. However, a thorough understanding of the complex chemical kinetics, ignition delay characteristics, and the formation of hazardous byproducts is essential for its safe and efficient application. This guide has provided a detailed technical overview of these aspects, offering valuable insights for researchers and professionals in related fields. Further research into the detailed reaction mechanisms and the development of less toxic hypergolic alternatives remain critical areas of investigation in the field of chemical propulsion.

References

History of 1,1-Dimethylhydrazine synthesis and discovery.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History of 1,1-Dimethylhydrazine (UDMH) Synthesis and Discovery

Introduction

This compound (CAS No. 57-14-7), commonly known as Unsymmetrical Dimethylhydrazine (UDMH), is a storable, high-energy hypergolic propellant with significant historical and ongoing importance in rocketry and aerospace. Its ability to ignite spontaneously upon contact with an oxidizer, typically nitrogen tetroxide (N₂O₄), provides reliable ignition for rocket engines, a critical feature for everything from interplanetary probes to ballistic missiles. This technical guide provides a comprehensive overview of the history of UDMH, from its initial discovery and early laboratory syntheses to the development of large-scale industrial production methods. It is intended for researchers, scientists, and professionals in chemical and drug development fields, offering detailed experimental insights and comparative data.

Discovery and Early Syntheses

The journey of UDMH began in the late 19th century with the pioneering work of German chemist Emil Fischer, who is also credited with coining the term "hydrazine".

Fischer's Discovery (1875)

Hermann Emil Fischer first synthesized UDMH in 1875 by reducing N-Nitrosodimethylamine (NDMA) with zinc dust in boiling acetic acid. This discovery was part of his broader investigation into the class of compounds he named hydrazines. Fischer's student, Edward Renouf, later conducted more extensive studies on UDMH as part of his doctoral dissertation.

Experimental Protocol (Fischer's Method - Reconstructed):

  • Nitrosation: Dimethylamine (B145610) is treated with a nitrosating agent (e.g., nitrous acid) to form N-Nitrosodimethylamine (NDMA).

  • Reduction: The resulting NDMA is dissolved in glacial acetic acid.

  • Zinc dust is slowly added to the solution, which is maintained at a boiling temperature. The zinc and acetic acid create a reducing environment.

  • Workup: After the reaction is complete, the excess zinc is filtered off. The UDMH is then isolated from the reaction mixture, typically through distillation after basification to liberate the free base from its salt.

Other Historical Laboratory Routes

Following Fischer's discovery, several other laboratory-scale methods for synthesizing UDMH were developed. These methods, while not all commercially viable, were important in the academic exploration of hydrazine (B178648) chemistry.

  • Hatt Synthesis (1936): Australian chemist Henry H. Hatt reported a synthesis of UDMH hydrochloride in Organic Syntheses. This method also involved the reduction of NDMA, which was formed by treating dimethylamine with nitric acid.

  • Direct Methylation of Hydrazine: This route involves reacting hydrazine with a methylating agent. However, controlling the level of substitution to selectively produce this compound over other methylated derivatives (like monomethylhydrazine or 1,2-dimethylhydrazine) is challenging.

  • Reduction of Nitrodimethylamine: Similar to the NDMA reduction, this method uses a different starting material, nitrodimethylamine, which is reduced to UDMH.

  • Amination of Dimethylamine: This process involves the reaction of dimethylamine with an aminating agent, such as aminopersulfuric acid.

G cluster_Fischer Fischer's Discovery (1875) cluster_Other Other Early Lab Routes F_DMA Dimethylamine F_NDMA N-Nitrosodimethylamine F_DMA->F_NDMA Nitrosation F_UDMH UDMH F_NDMA->F_UDMH Reduction (Zn, Acetic Acid) O_Hydrazine Hydrazine O_UDMH UDMH O_Hydrazine->O_UDMH Methylation O_DMA Dimethylamine O_DMA->O_UDMH Amination O_NitroDMA Nitrodimethylamine O_NitroDMA->O_UDMH Reduction

Early laboratory synthesis routes for UDMH.

Industrial Production Methods

The demand for UDMH as a rocket propellant during the Cold War necessitated the development of scalable, efficient, and safe industrial production methods. Two primary routes emerged, alongside alternatives developed to mitigate specific hazards.

Modified Olin Raschig Process

The most common industrial method for UDMH production is a modification of the Raschig process, which was originally developed for hydrazine synthesis. This process involves the reaction of monochloramine (NH₂Cl) with an excess of dimethylamine.

(CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂·HCl

The reaction produces the hydrochloride salt of UDMH, from which the free base is liberated by treatment with a strong base, followed by distillation.

Experimental Protocol (Generalized Raschig Process):

  • Chloramine (B81541) Generation: Monochloramine is typically produced by reacting ammonia (B1221849) and sodium hypochlorite (B82951) in an aqueous solution.

  • Reaction: The aqueous chloramine solution is then reacted with a surplus of dimethylamine. This is often done in a continuous reactor.

  • Neutralization & Separation: The resulting solution, containing UDMH hydrochloride and excess dimethylamine, is treated with a base (e.g., sodium hydroxide) to free the UDMH.

  • Purification: The UDMH is separated from the aqueous salt solution. This is a complex step due to the formation of azeotropes and typically requires extractive distillation.

A significant challenge in the Raschig process is the potential for the formation of trace amounts of nitrogen trichloride (B1173362) (NCl₃), a highly explosive and unstable compound. Strict process control is essential to ensure this hazardous byproduct is not formed.

Acetylhydrazine Process

The second major industrial route involves the reductive N-dimethylation of an acylhydrazine, followed by hydrolysis.

Step 1: Reductive Alkylation CH₃C(O)NHNH₂ + 2CH₂O + 2H₂ → CH₃C(O)NHN(CH₃)₂ + 2H₂O

Step 2: Hydrolysis CH₃C(O)NHN(CH₃)₂ + H₂O → CH₃COOH + H₂NN(CH₃)₂

Experimental Protocol (Generalized Acetylhydrazine Process):

  • Reductive Alkylation: Acetylhydrazine is reacted with formaldehyde (B43269) (often in the form of Methyl Formcel) in the presence of hydrogen gas and a suitable catalyst (e.g., Palladium on carbon). The reaction is carried out in a pressure reactor.

  • Hydrolysis: The resulting N,N-dimethyl-N'-acetylhydrazine is then cleaved to yield UDMH. This can be achieved through:

    • Base Hydrolysis: Heating the intermediate with a strong base like sodium hydroxide (B78521) and distilling off the UDMH.

    • Hydrazinolysis: Reacting the intermediate with anhydrous hydrazine, which displaces the UDMH.

  • Purification: The crude UDMH is purified by distillation.

This method avoids the hazardous intermediates of the Raschig and nitrosamine (B1359907) processes but involves multiple steps.

Nitrosation-Reduction Process

This method is a direct scale-up of Fischer's original discovery and is desirable from an efficiency standpoint. However, its commercial application is severely hampered by the extreme carcinogenicity of the intermediate, N-Nitrosodimethylamine (NDMA).

Step 1: Nitrosation 2(CH₃)₂NH + N₂O₄ → 2(CH₃)₂NNO + H₂O

Step 2: Hydrogenation (CH₃)₂NNO + 2H₂ → (CH₃)₂NNH₂ + H₂O

Due to the hazards of NDMA, any facility using this process must be an expensive, closed-loop system with extensive environmental and worker protection measures to prevent any release of the intermediate. All waste streams must be treated to destroy any trace of NDMA.

Hofmann Rearrangement of 1,1-Dimethylurea (B72202)

As an alternative to the more hazardous routes, a process based on the Hofmann rearrangement of 1,1-dimethylurea was developed. This method is considered more environmentally acceptable as it avoids highly toxic or explosive intermediates.

Experimental Protocol (Based on Patent US4046812A):

  • N-Chlorination: An aqueous solution of 1,1-dimethylurea is reacted with an alkali or alkaline earth metal hypochlorite (e.g., NaOCl) at a low temperature (0° to 10°C). This rapidly forms the N-chloro derivative.

  • Rearrangement: The reaction mixture is then basified (e.g., with NaOH) to provide a total of two moles of base per mole of the starting urea. The temperature is raised to between 20° to 25°C to facilitate the Hofmann rearrangement.

  • Recovery: UDMH is recovered from the final reaction mixture by distillation.

G cluster_Raschig Modified Raschig Process cluster_Acetyl Acetylhydrazine Process cluster_Nitroso Nitrosation-Reduction Process cluster_Hofmann Hofmann Rearrangement Process R_NH3 Ammonia + Sodium Hypochlorite R_Chloramine Monochloramine R_NH3->R_Chloramine R_UDMH_HCl UDMH·HCl R_Chloramine->R_UDMH_HCl R_DMA Dimethylamine R_DMA->R_UDMH_HCl R_UDMH UDMH R_UDMH_HCl->R_UDMH Basification A_AcetylH Acetylhydrazine A_Intermediate N,N-dimethyl- N'-acetylhydrazine A_AcetylH->A_Intermediate A_Formaldehyde Formaldehyde + H₂ A_Formaldehyde->A_Intermediate A_UDMH UDMH A_Intermediate->A_UDMH Hydrolysis or Hydrazinolysis N_DMA Dimethylamine N_NDMA NDMA (Carcinogen) N_DMA->N_NDMA Nitrosation N_UDMH UDMH N_NDMA->N_UDMH Catalytic Hydrogenation H_DMU 1,1-Dimethylurea H_Intermediate N-chloro derivative H_DMU->H_Intermediate H_Hypochlorite Hypochlorite H_Hypochlorite->H_Intermediate H_UDMH UDMH H_Intermediate->H_UDMH Basification & Rearrangement

Overview of major industrial UDMH synthesis pathways.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different industrial synthesis methods, compiled from patent literature and kinetic studies.

ParameterNitrosation-ReductionAcetylhydrazine ProcessHofmann Rearrangement
Key Reactants Dimethylamine, N₂O₄, H₂Acetylhydrazine, Formaldehyde, H₂1,1-Dimethylurea, NaOCl, NaOH
Intermediate(s) N-Nitrosodimethylamine (NDMA)N,N-dimethyl-N'-acetylhydrazineN-chloro-1,1-dimethylurea
Catalyst 5% Pd/C (for hydrogenation)Pd/C (for alkylation)None
Temperature 40 - 90°C (Hydrogenation)65 - 125°C (Hydrazinolysis)0 - 10°C (Step 1); 20 - 25°C (Step 2)
Pressure 50 - 1000 psig (Hydrogenation)Varies (Hydrogenation step)Atmospheric
Yield >90% (under optimal conditions)>80%Not specified, but commercially attractive
Key Hazard Highly carcinogenic intermediate (NDMA)Standard chemical handlingPotential for runaway reaction if not cooled

Conclusion

The history of this compound synthesis is a compelling story of chemical innovation driven by technological demand. From its academic discovery in Emil Fischer's laboratory to the development of robust, large-scale industrial processes, the evolution of UDMH production reflects a continuous effort to balance efficiency, cost, and safety. While early methods laid the fundamental chemical groundwork, the requirements of the aerospace industry pushed for the refinement of processes like the modified Raschig and acetylhydrazine routes. Concerns over hazardous intermediates, particularly the carcinogen NDMA, spurred the development of alternative pathways like the Hofmann rearrangement, highlighting a growing emphasis on environmental and occupational safety in chemical manufacturing. The various synthetic routes developed over the past century provide a rich field

Environmental Fate and Transformation of UDMH in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transformation of Unsymmetrical Dimethylhydrazine (UDMH) in soil. UDMH, a high-energy propellant, poses significant environmental risks due to its toxicity and the potential for contamination of soil and water resources.[1][2][3] This document synthesizes current scientific understanding of UDMH degradation pathways, transformation products, and the factors influencing its persistence in the soil environment. It is intended to serve as a resource for researchers and professionals involved in the assessment and remediation of UDMH-contaminated sites.

Soil Adsorption and Environmental Mobility

Upon release into the environment, UDMH's fate is significantly influenced by its interaction with soil matrices. The adsorption of UDMH to soil particles governs its mobility and bioavailability for degradation.

The adsorption process can be characterized by kinetic and thermodynamic models. Studies have shown that the adsorption of UDMH in various soil types, including yellow-brown soil, red soil, and black soil, can be divided into three stages: a rapid initial adsorption, followed by a slower adsorption phase, ultimately reaching equilibrium.[2] Equilibrium is typically achieved within 36 hours.[2]

The adsorption capacity of UDMH varies with soil type, with black soil generally exhibiting the highest adsorption capacity, followed by yellow-brown soil and red soil.[2][3][4] This variation is attributed to differences in soil physicochemical properties, such as organic matter content and particle size distribution.[2][5]

Table 1: Adsorption Parameters for UDMH in Different Soil Types

Soil TypeAdsorption ModelKey ParametersValueReference
Yellow-brown soilLangmuirMax. Adsorption (mg·g⁻¹)1.259[2][4]
Red soilLangmuirMax. Adsorption (mg·g⁻¹)1.000[2][4]
Black soilLangmuirMax. Adsorption (mg·g⁻¹)1.428[2][4]
Yellow-brown soilFreundlichKF ((mg·g⁻¹)·(L·mg⁻¹)¹/ⁿ)0.183[4]
Red soilFreundlichKF ((mg·g⁻¹)·(L·mg⁻¹)¹/ⁿ)0.134[4]
Black soilFreundlichKF ((mg·g⁻¹)·(L·mg⁻¹)¹/ⁿ)0.223[4]

Simulation studies indicate that UDMH and its transformation products are prone to being dissolved in soil water and migrating.[2][5][6] However, in dry surface soil, these compounds can persist, leading to significant ecological and environmental pollution.[2][5]

Degradation of UDMH in Soil

The degradation of UDMH in soil occurs through both biotic and abiotic pathways, leading to a variety of transformation products.

Biodegradation

Microorganisms play a crucial role in the degradation of UDMH in soil. Several bacterial strains have been identified that can utilize UDMH as a carbon source or co-metabolize it in the presence of other organic substrates.

  • Stenotrophomonas sp. M12 has been shown to degrade UDMH in aqueous solutions but is less effective in soil.[1][7][8]

  • Comamonas sp. P4 can effectively degrade UDMH in soil, particularly in the presence of an additional carbon source (co-metabolism).[1][7][8][9] This strain can tolerate and degrade UDMH at concentrations ranging from 100 to 600 mg·kg⁻¹ in soil.[1][8][9]

The efficiency of biodegradation is influenced by several factors:

  • Organic Matter: The presence of organic matter in the soil can enhance the degradation of UDMH.[1][8]

  • Autochthonous Microorganisms: The native microbial population of the soil can impact the activity of UDMH-degrading bacteria.[1][8]

  • Metal Ions: Transition metals in the soil can catalyze the degradation process.[1]

  • Oxygen Content: Aerobic conditions are generally favorable for the microbial degradation of UDMH.[1][8]

Abiotic Degradation

UDMH is a strong reducing agent and can undergo rapid oxidative transformation in the soil.[1] This process is influenced by factors such as soil moisture and the presence of oxidizing agents and metal ions. The total UDMH concentration in soils has been observed to decrease to less than 0.5% of its initial content within 90 days, irrespective of humidity.[2][6]

Transformation Products of UDMH in Soil

The degradation of UDMH in soil results in the formation of numerous transformation products, some of which are also toxic and persistent. The primary transformation products identified in soil include:

  • N-nitrosodimethylamine (NDMA): A highly toxic and carcinogenic compound.[1][10]

  • Formaldehyde dimethylhydrazone (FADMH): Considered to have a pronounced environmental toxicity profile.[2][3][5]

  • Dimethylamine (DMA) [1]

  • 1,1,4,4-tetramethyltetrazene (TMT) [1]

  • 1-methyl-1H-1,2,4-triazole (MTA): Known for its stability and high concentrations in soil.[1][10]

  • 1-formyl-2,2-dimethylhydrazine (FDMH) [10]

  • N,N-dimethylformamide (DMF) [6]

The following table summarizes the key transformation products of UDMH detected in soil.

Table 2: Major Transformation Products of UDMH in Soil

Transformation ProductChemical FormulaCommon DetectionReference
N-nitrosodimethylamine (NDMA)C₂H₆N₂OSoil, Water[1][10]
Formaldehyde dimethylhydrazone (FADMH)C₃H₈N₂Soil[1][2]
Dimethylamine (DMA)C₂H₇NSoil[1]
1,1,4,4-tetramethyltetrazene (TMT)C₄H₁₂N₄Soil[1]
1-methyl-1H-1,2,4-triazole (MTA)C₃H₅N₃Soil[1][6][10]
1-formyl-2,2-dimethylhydrazine (FDMH)C₃H₈N₂OSoil[10]
N,N-dimethylformamide (DMF)C₃H₇NOSoil[6]
Formic acid dimethylhydrazideC₃H₈N₂OSoil[6]
DimethylguanidineC₃H₉N₃Soil[6]

Experimental Protocols

This section details the methodologies for key experiments related to the study of UDMH fate in soil.

Soil Adsorption Experiment (Batch Equilibrium Method)
  • Soil Preparation: Air-dry representative soil samples (e.g., yellow-brown, red, black soil) and pass them through a 2 mm sieve.[4]

  • Solution Preparation: Prepare a stock solution of UDMH in ultrapure water. Create a series of standard solutions of varying concentrations by diluting the stock solution.

  • Adsorption Kinetics:

    • Add a fixed mass of prepared soil (e.g., 2.0 g) to a series of flasks.

    • Add a fixed volume (e.g., 20 mL) of a UDMH solution with a known initial concentration to each flask.

    • Shake the flasks on a rotary shaker at a constant speed (e.g., 180 rpm) and temperature (e.g., 25 °C).

    • Collect samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours).

    • Centrifuge the samples and analyze the supernatant for the remaining UDMH concentration using a suitable analytical method (e.g., spectrophotometry).[4]

  • Adsorption Isotherms:

    • Add a fixed mass of prepared soil to a series of flasks.

    • Add a fixed volume of UDMH solutions with a range of initial concentrations to the flasks.

    • Shake the flasks until equilibrium is reached (determined from the kinetic study, e.g., 36 hours).

    • Centrifuge the samples and analyze the supernatant for the equilibrium UDMH concentration.

Biodegradation Study in Soil
  • Soil Sterilization (for abiotic controls): Autoclave the soil samples to eliminate microbial activity.

  • Inoculum Preparation: Culture the desired bacterial strain (e.g., Comamonas sp. P4) in a suitable growth medium. Harvest and wash the cells to prepare a bacterial suspension.

  • Experimental Setup:

    • Prepare microcosms using flasks or jars containing a known amount of soil.

    • Spike the soil with a specific concentration of UDMH.

    • For biotic experiments, inoculate the soil with the prepared bacterial suspension. For co-metabolism studies, add an additional carbon source.

    • For abiotic controls, use sterilized soil.

    • Adjust the moisture content of the soil to a desired level.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25 ± 2 °C) and relative humidity (e.g., 90%) for a specified period (e.g., 5 days).[1]

  • Sampling and Analysis:

    • At regular intervals, collect soil samples from the microcosms.

    • Extract UDMH and its transformation products from the soil using an appropriate solvent and extraction technique (e.g., pressurized liquid extraction, headspace solid-phase microextraction).[11][12]

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify UDMH and its transformation products.[1][8]

Visualization of Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the environmental fate of UDMH in soil.

UDMH_Degradation_Pathway cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation cluster_products Transformation Products UDMH UDMH (Unsymmetrical Dimethylhydrazine) Biodegradation Microbial Action (e.g., Comamonas sp. P4) UDMH->Biodegradation Co-metabolism Oxidation Chemical Oxidation UDMH->Oxidation Redox Reactions NDMA NDMA Biodegradation->NDMA FADMH FADMH Biodegradation->FADMH DMA DMA Oxidation->DMA TMT TMT Oxidation->TMT MTA MTA Oxidation->MTA

Caption: Generalized degradation pathways of UDMH in soil.

Soil_Adsorption_Workflow start Start: Soil Sample Collection prep Soil Preparation (Air-dry, Sieve) start->prep kinetics Adsorption Kinetics Experiment (Constant Concentration, Varying Time) prep->kinetics isotherms Adsorption Isotherm Experiment (Varying Concentration, Equilibrium Time) prep->isotherms solution Prepare UDMH Solutions (Varying Concentrations) solution->kinetics solution->isotherms analysis Analyze Supernatant for UDMH (e.g., Spectrophotometry) kinetics->analysis isotherms->analysis data Data Analysis (Kinetic and Isotherm Models) analysis->data end End: Determine Adsorption Parameters data->end Biodegradation_Study_Workflow start Start: Prepare Soil Microcosms spike Spike Soil with UDMH start->spike abiotic Abiotic Control (Sterilized Soil) spike->abiotic biotic Biotic Experiment (Inoculate with Bacteria) spike->biotic incubate Incubate Microcosms (Controlled Conditions) abiotic->incubate biotic->incubate sample Collect Soil Samples Over Time incubate->sample extract Extract UDMH and Transformation Products sample->extract analyze Analyze by GC-MS extract->analyze end End: Determine Degradation Rates and Products analyze->end

References

Solubility of 1,1-Dimethylhydrazine in Water and Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dimethylhydrazine (UDMH), a hypergolic propellant with significant applications in aerospace and as a chemical intermediate. A thorough understanding of its solubility is critical for its safe handling, application, and the development of new synthetic routes and formulations.

Executive Summary

This compound is a colorless to yellow liquid that is miscible with water and a wide range of organic solvents. Its high polarity and ability to act as a hydrogen bond acceptor contribute to its broad miscibility. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.

Quantitative Solubility Data

This compound exhibits miscibility with water and many common organic solvents, meaning they are soluble in each other in all proportions. The following tables summarize the qualitative and quantitative solubility of this compound.

Table 1: Solubility of this compound in Water and Polar Organic Solvents

SolventFormulaTypeSolubilityReference(s)
WaterH₂OAqueousMiscible[1][2][3]
EthanolC₂H₅OHPolar ProticMiscible[1][4]
MethanolCH₃OHPolar ProticVery Soluble[5]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticMiscible[4][6]

Table 2: Solubility of this compound in Non-Polar and Other Organic Solvents

SolventFormulaTypeSolubilityReference(s)
Diethyl Ether(C₂H₅)₂ONon-PolarMiscible[4][6]
Hydrocarbons (general)CₓHᵧNon-PolarMiscible[4][6]
KeroseneMixtureNon-PolarMiscible[1]

Note: While one source indicated insolubility in hydrocarbons, the consensus from multiple other sources is that this compound is miscible with hydrocarbons.

Experimental Protocols for Solubility Determination

The determination of whether a liquid like this compound is miscible or to quantify its solubility if a limit exists involves preparing solutions of varying concentrations and analyzing them to see if a single phase is formed or to measure the concentration in a saturated solution. Given the volatility and toxicity of UDMH, these procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Determining Miscibility (Shake-Flask Method)

This method is a widely used and reliable technique for determining the equilibrium solubility or miscibility of a compound.

Objective: To determine if this compound is miscible with a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the solvent of interest. For GC or HPLC analysis, derivatization of UDMH may be necessary to improve chromatographic performance and detection. Common derivatizing agents include 4-nitrobenzaldehyde.

  • Sample Preparation: In a series of sealed vials, add varying known volumes of this compound to known volumes of the solvent. Ensure the vials are well-sealed to prevent evaporation.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Observation: After equilibration, visually inspect the vials. If a single, clear phase is observed in all proportions, the substances are miscible. If two distinct layers are present, the substance has limited solubility.

  • Quantification (if not miscible): If two phases are observed, carefully extract an aliquot from the solvent phase. It may be necessary to centrifuge the sample to ensure no undissolved droplets are present.

  • Analysis: Analyze the aliquot using a validated GC or HPLC method. The concentration of this compound in the solvent phase represents its solubility at that temperature.

Analytical Methods for Quantification

The concentration of this compound in solution can be determined by several analytical techniques.

  • Gas Chromatography (GC): A common method involves the derivatization of UDMH with an aldehyde, such as 4-nitrobenzaldehyde, to form a less polar and more stable hydrazone. The resulting derivative can then be analyzed by GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

  • High-Performance Liquid Chromatography (HPLC): UDMH can be derivatized and analyzed by reverse-phase HPLC with UV detection. This method is suitable for aqueous and some organic solutions.

  • Spectrophotometry: Colorimetric methods, while less specific, can be used for rapid quantification. UDMH reacts with certain reagents, like phosphomolybdic acid, to produce a colored complex that can be measured with a spectrophotometer.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility or miscibility of a chemical substance like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Reporting start Define Compound and Solvents safety Review Safety Protocols (SDS) start->safety standards Prepare Calibration Standards safety->standards samples Prepare Solvent Mixtures standards->samples equilibrate Equilibrate at Controlled Temperature samples->equilibrate observe Visual Observation for Miscibility equilibrate->observe separate Separate Phases (if necessary) observe->separate Immiscible data Analyze Data & Determine Solubility observe->data Miscible quantify Quantify Concentration (e.g., GC/HPLC) separate->quantify quantify->data report Document Findings in Technical Report data->report

Figure 1. Logical workflow for determining the solubility or miscibility of a chemical substance.

Conclusion

This compound is a versatile chemical that is miscible with water and a broad range of polar and non-polar organic solvents. This high degree of miscibility is a key physicochemical property that dictates its use in various applications. The experimental protocols and workflow provided in this guide offer a systematic approach for the determination of solubility and miscibility, ensuring accurate and reliable data for research and development. Due to its hazardous nature, all handling and experimental work with this compound must be conducted with strict adherence to safety protocols.

References

The Role of Cytochrome P450 in the Metabolism of Unsymmetrical Dimethylhydrazine (UDMH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to UDMH and Cytochrome P450

Unsymmetrical dimethylhydrazine ((CH₃)₂NNH₂) is a highly reactive and toxic compound. Understanding its metabolic fate is critical for assessing its health risks. The cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases primarily found in the liver, responsible for the Phase I metabolism of a wide variety of compounds.[1][2][3] CYP-mediated reactions, typically oxidative, are designed to increase the hydrophilicity of xenobiotics, facilitating their excretion.[2] However, this process can sometimes lead to the formation of reactive metabolites, a process known as bioactivation, which can result in cellular damage.[4]

The Mechanism of CYP450-Mediated UDMH Metabolism

The metabolism of UDMH by cytochrome P450 is a complex process that leads to the formation of reactive intermediates. The primary mechanism involves the abstraction of a hydrogen atom from the nitrogen (N2) of the UDMH molecule by the highly reactive ferryl-oxo intermediate of the CYP enzyme, known as Compound I.[5] This initial step is followed by a second hydrogen abstraction, resulting in the formation of an aminonitrene-type metabolic intermediate.[5] This reactive species can then bind to the ferric heme of the P450 enzyme, leading to its inactivation, a characteristic of mechanism-based inhibitors.[5]

UDMH_Metabolism_Pathway UDMH UDMH ((CH₃)₂NNH₂) TransitionState1 [UDMH • Cpd I] Transition State UDMH->TransitionState1 CpdI CYP Compound I [Fe(IV)=O]⁺• CpdI->TransitionState1 CpdII CYP Compound II [Fe(IV)=O] TransitionState1->CpdII UDMH_Radical UDMH Radical ((CH₃)₂NNH•) TransitionState1->UDMH_Radical H Abstraction Aminonitrene Aminonitrene Intermediate ((CH₃)₂N-N:) UDMH_Radical->Aminonitrene Second H Abstraction (via Cpd II) P450_Inactive Inactive CYP (Heme Adduct) Aminonitrene->P450_Inactive Covalent Binding to Heme Metabolites Further Metabolites (e.g., Formaldehyde) Aminonitrene->Metabolites Rearrangement/ Decomposition

Key Cytochrome P450 Isoforms in UDMH Metabolism

While studies specifically identifying the human CYP isoforms responsible for UDMH metabolism are scarce, research on structurally related compounds provides valuable insights.

  • CYP2E1: This isoform is known to metabolize many small molecule xenobiotics and is inducible by ethanol. Given the small size of UDMH, CYP2E1 is a potential candidate for its metabolism.

  • CYP2A6: This enzyme is involved in the metabolism of various amines and is another plausible candidate.

  • CYP2B6 and CYP2A1: Studies on the related compound 1,2-dimethylhydrazine (B38074) in human colon microsomes have implicated CYP2B1 and CYP2A1 in its metabolism.[6] This suggests that isoforms from the CYP2A and CYP2B subfamilies may also be involved in UDMH biotransformation.

  • CYP3A4 and CYP2D6: These are major human drug-metabolizing enzymes responsible for the N-dealkylation of a wide array of substrates.[7][8] The N,N-dimethyl structure of UDMH makes these isoforms potential contributors to its metabolism, likely through N-demethylation pathways.

Further research utilizing a panel of recombinant human CYP isoforms is necessary to definitively identify the key enzymes involved in UDMH metabolism.

UDMH Metabolites and Bioactivation

The metabolism of UDMH can lead to the formation of several products, some of which are reactive and may contribute to its toxicity.

  • Formaldehyde (B43269): In vitro studies using rat liver microsomes have identified formaldehyde as a metabolite of UDMH.[9] This is indicative of an N-demethylation pathway.

  • Reactive Intermediates: As depicted in the metabolic pathway, the formation of an aminonitrene intermediate represents a significant bioactivation step.[5] Such reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[10]

  • Other Metabolites: Early in vivo studies in rats identified a glucose hydrazone of UDMH and a significant portion of unreacted UDMH excreted in the urine.[11] A substantial fraction of the metabolites, however, remained unidentified.[11]

Quantitative Data on UDMH Metabolism

A thorough review of the scientific literature reveals a notable absence of quantitative kinetic data, such as Michaelis-Menten constants (Km) and maximum velocity (Vmax), for the metabolism of UDMH by specific human cytochrome P450 isoforms. The available data is primarily qualitative, focusing on the mechanism of interaction and the identification of some metabolites.

Table 1: Summary of Qualitative Data on UDMH Metabolism

ParameterFindingSpecies/SystemCitation
Metabolic Mechanism Hydrogen abstraction from N2 leading to an aminonitrene intermediate and CYP inactivation.Theoretical (DFT calculations)[5]
Metabolite Identified Formaldehyde (CH₂O)Rat liver microsomes[9]
Metabolite Identified Glucose hydrazone of UDMHRat (in vivo)[11]
Metabolite Identified Unreacted UDMHRat (in vivo)[11]
CYP Involvement (Indirect) CYP2B1 and CYP2A1 implicated in 1,2-dimethylhydrazine metabolism.Human colon microsomes[6]

This table summarizes the key qualitative findings. Quantitative kinetic parameters for human CYPs are not currently available in the literature.

Experimental Protocols for Studying UDMH Metabolism

The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and can be adapted for the investigation of UDMH metabolism.

Protocol 1: Determination of UDMH Metabolic Stability in Human Liver Microsomes (HLM)

This protocol aims to determine the rate of disappearance of UDMH when incubated with HLM, providing an initial assessment of its metabolic stability.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • UDMH

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • Analytical standards for UDMH and potential metabolites

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Incubation: In microcentrifuge tubes, combine the HLM (final concentration typically 0.5-1.0 mg/mL) and the master mix. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add UDMH (at a concentration where the reaction rate is linear, e.g., 1 µM) to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of UDMH using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of UDMH remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

HLM_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis Thaw_HLM Thaw HLM on Ice Combine Combine HLM and Master Mix Thaw_HLM->Combine Prepare_Master_Mix Prepare Master Mix (Buffer + NADPH System) Prepare_Master_Mix->Combine Preincubate Pre-incubate at 37°C Combine->Preincubate Initiate Add UDMH to Start Reaction Preincubate->Initiate Time_Points Take Aliquots at Time Points Initiate->Time_Points Quench Quench with Organic Solvent Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze

Protocol 2: Identification of Human CYP Isoforms Involved in UDMH Metabolism using Recombinant Enzymes

This protocol uses a panel of commercially available recombinant human CYP isoforms to identify which enzymes are capable of metabolizing UDMH.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4) co-expressed with NADPH-cytochrome P450 reductase

  • UDMH

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Quenching solvent

  • LC-MS/MS system

Procedure:

  • Reaction Setup: For each CYP isoform, set up individual incubations containing the recombinant enzyme, phosphate buffer, and UDMH. Include a control incubation with a control protein (lacking the CYP enzyme).

  • Initiation: After a brief pre-incubation at 37°C, initiate the reaction by adding NADPH.

  • Incubation: Incubate for a fixed period (e.g., 60 minutes).

  • Quenching and Processing: Stop the reactions and process the samples as described in Protocol 1.

  • Analysis: Analyze the samples for the depletion of UDMH and the formation of known or suspected metabolites (e.g., formaldehyde).

  • Interpretation: A significant decrease in the UDMH concentration or an increase in metabolite formation in the presence of a specific CYP isoform compared to the control indicates that the isoform is involved in UDMH metabolism.

Conclusion

The metabolism of UDMH by cytochrome P450 is a critical area of study due to the compound's toxicity. The primary metabolic pathway involves hydrogen abstraction, leading to the formation of a reactive aminonitrene intermediate that can inactivate the CYP enzyme. While the specific human CYP isoforms responsible for UDMH metabolism have not been definitively identified, evidence from related compounds suggests the potential involvement of the CYP2A, CYP2B, CYP2D6, and CYP3A4 subfamilies. The lack of quantitative kinetic data for UDMH metabolism by human CYPs represents a significant knowledge gap and a key area for future research. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolic stability of UDMH, identify the responsible CYP isoforms, and characterize its metabolic profile. Such studies are essential for a more complete understanding of the toxicology of UDMH and for the development of strategies to mitigate its adverse health effects.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1,1-Dimethylhydrazine (UDMH) in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, is a significant environmental contaminant due to its toxicity and potential carcinogenicity.[1][2][3] Its presence in water sources poses a considerable risk to human health and ecosystems. Consequently, sensitive and reliable analytical methods are crucial for monitoring UDMH levels in water to ensure safety and compliance with regulatory standards. This document provides detailed application notes and protocols for the determination of UDMH in water, focusing on chromatographic techniques that offer high selectivity and sensitivity. The methods described are particularly relevant for environmental monitoring, water quality assessment, and in the context of drug development where hydrazine-containing compounds may be present as impurities.

The primary analytical challenges in UDMH detection are its high polarity and reactivity, which can lead to poor chromatographic retention and instability.[1] To overcome these challenges, derivatization is a common strategy employed to enhance the analyte's stability and chromatographic properties.[2][4] This document will detail protocols involving both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detection systems.

Analytical Methods Overview

Several analytical techniques have been developed for the quantification of UDMH in water, each with its own advantages and limitations.[5] The most prevalent and robust methods are based on chromatography, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For UDMH analysis, a derivatization step is typically required to improve its volatility and thermal stability.[4][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds. When coupled with detectors like Ultraviolet (UV) or Mass Spectrometry (MS/MS), HPLC offers high sensitivity and selectivity for UDMH determination, often after pre-column derivatization.[6][7]

  • Electrochemical Methods: These methods offer rapid and sensitive detection of UDMH.[8][9]

  • Spectrophotometry: Colorimetric methods provide a simpler and more accessible approach, although they may have lower sensitivity and be more susceptible to interferences compared to chromatographic methods.[10][11]

This document will focus on the detailed protocols for GC-MS and HPLC-based methods due to their widespread use and reliability.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of UDMH in water.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Derivatizing AgentDetection Limit (LOD)Linearity RangePrecision (RSD)Accuracy/RecoveryReference
4-Nitrobenzaldehyde (B150856)0.03 µg/L0.06 - 0.60 µg/L< 22%-[6]
4-Cyanobenzaldehyde0.5 mg/dm³2-3 orders of magnitude-97%[12]
Furfural0.88 µg/L0 - 100 µg/L--[10]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Derivatizing AgentDetectorDetection Limit (LOD)Linearity RangePrecision (RSD)Accuracy/RecoveryReference
2-Quinolinecarboxaldehyde (B31650)UV-MS/MS3.7-130 ng/L0.01-1000 µg/L< 8%97-102%[7]
GlyoxalUV0.5 µg/L (without preconcentration), 0.01 µg/L (with preconcentration)0.5–10000 µg/L (without preconcentration), 0.01–20 µg/L (with preconcentration)< 12% (without preconcentration), < 25% (with preconcentration)-[6]
4-NitrobenzaldehydeSpectrophotometric120 µg/L---[6][13]
PhenylglyoxalMS/MS-0.03–1 µg/L12–16% (intra-day), 16–22% (inter-day)-[14]
BenzaldehydeSpectrophotometric1.3 µg/L5–1000 µg/L--[15]
AcetoneUV0.02 mg/L0.1-100 mg/L< 7%-[14]
Benzoyl ChlorideMS/MS0.15 ppm0.15-2.70 ppm--[2]

Experimental Protocols

Protocol 1: GC-MS Determination of UDMH in Water after Derivatization with 4-Nitrobenzaldehyde

This protocol is based on the derivatization of UDMH with 4-nitrobenzaldehyde to form the corresponding hydrazone, which is then extracted and analyzed by GC-MS.[6]

1. Materials and Reagents:

  • This compound (UDMH) standard

  • 4-Nitrobenzaldehyde

  • Organic solvent (e.g., hexane, dichloromethane)

  • Anhydrous sodium sulfate

  • Deionized water

  • Standard laboratory glassware

2. Standard Preparation:

  • Prepare a stock solution of UDMH in deionized water.

  • Prepare working standards by serial dilution of the stock solution.

  • Prepare a derivatizing solution of 4-nitrobenzaldehyde in an appropriate organic solvent.

3. Sample Preparation and Derivatization:

  • Collect the water sample in a clean glass container.

  • To a known volume of the water sample (or standard), add the 4-nitrobenzaldehyde solution.

  • Adjust the pH if necessary (a slightly alkaline pH of 9 has been shown to be optimal for derivatization with some aromatic aldehydes).[6][7]

  • Allow the reaction to proceed for a sufficient time at room temperature.[6]

4. Extraction:

  • Extract the formed hydrazone from the aqueous sample using an organic solvent (e.g., hexane).[6]

  • Separate the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate.

5. Concentration:

  • Concentrate the extract by evaporation under a gentle stream of nitrogen or argon.[6]

6. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimize for the separation of the derivatized product.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[12]

7. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a spiked sample to assess matrix effects and recovery.

  • Use an internal standard for improved accuracy and precision.

Protocol 2: HPLC-UV/MS-MS Determination of UDMH in Water after Derivatization with 2-Quinolinecarboxaldehyde

This method offers high sensitivity and does not require pre-concentration steps.[7]

1. Materials and Reagents:

  • UDMH standard

  • 2-Quinolinecarboxaldehyde

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Deionized water (HPLC grade)

  • Buffer solution (for pH adjustment)

2. Standard Preparation:

  • Prepare a stock solution of UDMH in deionized water.

  • Prepare working standards by serial dilution.

  • Prepare the derivatizing reagent solution of 2-quinolinecarboxaldehyde.

3. Sample Preparation and Derivatization:

  • Take a specific volume of the water sample or standard.

  • Add the 2-quinolinecarboxaldehyde solution.

  • Adjust the pH to slightly alkaline (pH 9 is optimal).[7]

  • Allow the derivatization reaction to proceed for a set time under controlled conditions. The reaction is typically fast.[7]

4. HPLC-UV/MS-MS Analysis:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape and ionization.

  • UV Detector: Monitor at the wavelength of maximum absorbance for the UDMH derivative.

  • Mass Spectrometer: An electrospray ionization (ESI) source operated in positive ion mode is common. Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

5. Data Analysis:

  • Create a calibration curve by plotting the peak area of the UDMH derivative against the concentration of the standards.

  • Quantify UDMH in the samples by comparing their peak areas to the calibration curve.

Experimental Workflows

UDMH_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Processing WaterSample Water Sample Derivatization Derivatization with 4-Nitrobenzaldehyde WaterSample->Derivatization Add Reagent Extraction Liquid-Liquid Extraction (e.g., Hexane) Derivatization->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_MS GC-MS System Concentration->GC_MS Inject Sample Data_Acquisition Data Acquisition (SIM or Full Scan) GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for GC-MS analysis of UDMH in water.

UDMH_HPLC_MS_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-MS/MS Analysis cluster_data_analysis_hplc Data Processing WaterSample_HPLC Water Sample Derivatization_HPLC Derivatization with 2-Quinolinecarboxaldehyde WaterSample_HPLC->Derivatization_HPLC Add Reagent HPLC_MS HPLC-MS/MS System Derivatization_HPLC->HPLC_MS Inject Sample Data_Acquisition_HPLC Data Acquisition (MRM Mode) HPLC_MS->Data_Acquisition_HPLC Quantification_HPLC Quantification Data_Acquisition_HPLC->Quantification_HPLC Reporting_HPLC Reporting Results Quantification_HPLC->Reporting_HPLC

Caption: Workflow for HPLC-MS/MS analysis of UDMH in water.

References

Application Note: Quantification of 1,1-Dimethylhydrazine (UDMH) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 1,1-Dimethylhydrazine (UDMH), a highly toxic and volatile compound used as a rocket propellant. Due to its chemical properties, direct analysis of UDMH by reversed-phase liquid chromatography is challenging. This protocol outlines a pre-column derivatization strategy to enhance chromatographic retention and detection sensitivity. The method is suitable for the analysis of UDMH in environmental samples, such as water and soil, and is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this hazardous chemical.

Introduction

This compound (UDMH) is a crucial component of some rocket propellants, but its high toxicity and reactivity pose significant environmental and health risks.[1] Accurate and sensitive quantification of UDMH is essential for environmental monitoring, toxicological studies, and ensuring the safety of aerospace operations. The high polarity and volatility of UDMH make it unsuitable for direct analysis by conventional reversed-phase HPLC-MS/MS. To overcome these challenges, a derivatization step is employed to convert UDMH into a more stable and chromatographically amenable compound. This application note describes a method based on derivatization followed by HPLC-MS/MS analysis, providing high sensitivity and selectivity.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for the accurate quantification of UDMH and varies depending on the matrix.

Aqueous Samples (e.g., Natural Water): For aqueous samples, a direct derivatization approach is often feasible without extensive pre-concentration steps.[2][3]

  • Collect the water sample in a clean container.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Adjust the pH of the sample to approximately 9.0 using a suitable buffer, as this has been shown to be optimal for derivatization with aromatic aldehydes.[2]

  • Proceed directly to the derivatization step.

Soil Samples: Extraction of UDMH from complex soil matrices requires more rigorous procedures to ensure quantitative recovery.

  • Collect approximately 5 g of the soil sample.

  • To release UDMH from the soil matrix, a distillation method with a strong base is recommended.[4][5][6]

  • In a distillation flask, combine the soil sample with 50 mL of a 40% sodium hydroxide (B78521) (NaOH) solution and 2 g of sodium sulfide (B99878) (Na₂S·9H₂O).[5]

  • Distill the mixture, collecting the distillate in a receiving flask containing 10 mL of 0.1 M sulfuric acid (H₂SO₄) to trap the volatile UDMH.[5]

  • Transfer the distillate to a 100 mL volumetric flask and dilute to the mark with deionized water.[5]

  • The resulting solution is now ready for derivatization.

Derivatization

Pre-column derivatization is essential for improving the chromatographic properties and ionization efficiency of UDMH. Several reagents can be used; this protocol details the use of aromatic aldehydes, specifically 2-quinolinecarboxaldehyde, which has demonstrated high sensitivity and accuracy.[2]

  • To 1 mL of the prepared sample solution (from aqueous or soil samples), add a solution of the derivatizing agent. For instance, when using phenylglyoxal, a 0.05% solution is added.[3]

  • The reaction with aromatic aldehydes is optimal at a slightly alkaline pH of 9.[2]

  • Incubate the reaction mixture. For example, with phenylglyoxal, the reaction is carried out at 70°C for 10 minutes.[3]

  • After the reaction is complete, the sample is ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The derivatized UDMH is then separated and detected using a liquid chromatograph coupled to a tandem mass spectrometer.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 150 x 4.6 mm) is suitable for separating the UDMH derivative.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.4) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[8][9][10]

  • Flow Rate: A flow rate of 1 mL/min can be used.

  • Injection Volume: 10-100 µL, depending on the expected concentration and sensitivity.[3]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode (ESI+) is generally used for the detection of UDMH derivatives.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the derivatized UDMH.

  • Collision Energy: This will need to be optimized for the specific UDMH derivative being analyzed.

Quantitative Data

The performance of the HPLC-MS/MS method for UDMH quantification is summarized in the tables below. The data is compiled from various studies employing different derivatization agents and analytical conditions.

Table 1: Linearity and Range of Quantification

Derivatizing AgentLinear Range (µg/L)Correlation Coefficient (R²)Reference
Aromatic Aldehydes0.01 - 1000> 0.99[2]
Phenylglyoxal0.03 - 1Not Specified[3]
5-Nitro-2-furaldehydeNot Specified> 0.99[8]
Salicylaldehyde (GC-MS)0.05 - 5.00.998[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Derivatizing AgentLOD (ng/L)LOQ (ng/L)Reference
Aromatic Aldehydes3.7 - 130Not Specified[2]
Phenylglyoxal1030[3][11]
5-Nitro-2-furaldehyde1500Not Specified[11]

Table 3: Accuracy and Precision

Derivatizing AgentAccuracy (%)Precision (RSD %)Reference
2-Quinolinecarboxaldehyde97 - 102< 8[2]
Phenylglyoxal (Intra-day)Not Specified12 - 16[3]
Phenylglyoxal (Inter-day)Not Specified16 - 22[3]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of UDMH.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-MS/MS Analysis sample Aqueous or Soil Sample extraction Extraction/Distillation (for Soil Samples) sample->extraction Soil filtration Filtration sample->filtration Aqueous extraction->filtration ph_adjustment pH Adjustment filtration->ph_adjustment derivatization Add Derivatizing Agent (e.g., 2-Quinolinecarboxaldehyde) ph_adjustment->derivatization incubation Incubation (Controlled Temp & Time) derivatization->incubation hplc HPLC Separation (Reversed-Phase C18) incubation->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Data Analysis & Quantification msms->quantification

Caption: Experimental workflow for UDMH quantification.

logical_relationship udmh UDMH in Sample (High Polarity, Volatile) derivatization Derivatization (e.g., with Aromatic Aldehyde) udmh->derivatization Pre-column Reaction derivative UDMH Derivative (Increased Hydrophobicity, Stable) derivatization->derivative Forms hplc HPLC Separation derivative->hplc Amenable to msms MS/MS Detection (Quantification) hplc->msms Elutes to

Caption: Logical relationship of the derivatization strategy.

Conclusion

The HPLC-MS/MS method involving pre-column derivatization provides a highly sensitive, selective, and reliable approach for the quantification of this compound in various environmental matrices. The choice of derivatizing agent and the optimization of reaction and analysis conditions are crucial for achieving the desired analytical performance. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this hazardous compound.

References

Application Notes and Protocols for Sensitive HPLC Analysis of Unsymmetrical Dimethylhydrazine (UDMH) via Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unsymmetrical dimethylhydrazine (UDMH) is a hypergolic propellant used extensively in aerospace and military applications.[1][2][3] Its high toxicity and potential for environmental contamination necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices, including water and soil.[1][3][4] Direct analysis of UDMH by High-Performance Liquid Chromatography (HPLC) is challenging due to its high polarity and lack of a strong chromophore for UV detection. Pre-column derivatization addresses these limitations by converting UDMH into a more stable, less polar, and UV-active or fluorescent derivative, thereby enhancing its chromatographic retention and detection sensitivity.[5][6]

This document provides detailed application notes and protocols for the pre-column derivatization of UDMH for sensitive HPLC analysis, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the performance of various pre-column derivatization reagents for the HPLC analysis of UDMH.

Derivatizing ReagentMatrixDetection MethodLinearity Range (µg/L)Limit of Detection (LOD)Limit of Quantification (LOQ) (µg/L)Reference
Glyoxal (B1671930)WaterHPLC-UV (305 nm)0.5 - 10000--[7]
Glyoxal (with SPE)WaterHPLC-UV (305 nm)0.01 - 20--[7]
PhenylglyoxalNatural WaterHPLC-MS/MS0.03 - 10.01 µg/L0.03[2]
Aromatic AldehydesNatural WaterHPLC-UV-MS/MS0.01 - 10003.7 - 130 ng/L-[8][9]
4-NitrobenzaldehydeAqueous SolutionsHPLC-UV-120 µg/L-[10]
2,4-Dinitrophenylhydrazine (DNPH)General Aldehydes/KetonesHPLC-UVAnalyte DependentAnalyte DependentAnalyte Dependent[11][12][13][14]

Note: Data for DNPH with UDMH specifically was not prevalent in the search results, but it is a common derivatizing agent for hydrazines and carbonyl compounds.

Experimental Protocols

Protocol 1: Derivatization of UDMH with Glyoxal

This protocol is based on the method described by Smirnov et al.[7][15]

1. Materials and Reagents

  • UDMH standard solution

  • Glyoxal solution (40% aqueous)

  • Phosphate (B84403) buffer (1 M, pH 3.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata SDB-L) for preconcentration (optional)

2. Derivatization Procedure

  • To 1 mL of the aqueous sample (or standard) in an HPLC vial, add 10 µL of 40% glyoxal solution.[7]

  • Add 20 µL of 1 M phosphate buffer (pH 3.5).[7]

  • Vortex the mixture and allow it to react for 20 minutes at 25°C.[7][15]

  • The sample is now ready for HPLC analysis.

3. Optional SPE Preconcentration for Enhanced Sensitivity

  • For trace analysis, the derivatization can be performed on a larger sample volume (e.g., 25 mL or 100 mL), with a proportional increase in reagent volumes.[7]

  • Condition an SPE cartridge by passing 10 mL of acetonitrile followed by 20 mL of water.[7]

  • Load the derivatized sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the derivative with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to a smaller volume and reconstitute in the mobile phase for HPLC analysis.

4. HPLC-UV Conditions

  • Column: Zorbax SB-C18 (150 x 4.6 mm) or equivalent[7]

  • Mobile Phase: 95% 20 mM phosphate buffer (pH 3.5) and 5% acetonitrile[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 305 nm[7][15]

  • Injection Volume: 20 µL

Protocol 2: Derivatization of UDMH with Aromatic Aldehydes (e.g., 2-Quinolinecarboxaldehyde)

This protocol is based on the method developed by Timchenko et al.[8][9]

1. Materials and Reagents

  • UDMH standard solution

  • 2-Quinolinecarboxaldehyde (B31650) solution (in a suitable solvent like acetonitrile)

  • Buffer solution (pH 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification)

2. Derivatization Procedure

  • Adjust the pH of the aqueous sample (or standard) to approximately 9 using a suitable buffer.[8][9]

  • Add an excess of the 2-quinolinecarboxaldehyde solution.

  • Allow the reaction to proceed at a controlled temperature and time (optimization may be required, but the reaction is generally rapid).[8]

  • The sample is now ready for HPLC analysis.

3. HPLC-UV-MS/MS Conditions

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).

  • Flow Rate: 0.2 - 0.4 mL/min

  • Detection: UV detection at a suitable wavelength, followed by tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[8][9]

  • MS/MS Detection: Monitor for the specific precursor and product ions of the UDMH-2-quinolinecarboxaldehyde derivative.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Collection (e.g., Water, Soil Extract) AddReagent Addition of Derivatizing Agent (e.g., Glyoxal, Aromatic Aldehyde) Sample->AddReagent Standard UDMH Standard Preparation Standard->AddReagent Reaction Controlled Reaction (pH, Temperature, Time) AddReagent->Reaction Injection HPLC Injection Reaction->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV/Vis or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report G UDMH UDMH (CH₃)₂N-NH₂ reagents + UDMH->reagents Glyoxal Glyoxal (CHO)₂ arrow pH 3.5, 25°C, 20 min Glyoxal->arrow Derivative Mono-1,1-dimethylhydrazone of glyoxal (CH₃)₂N-N=CH-CHO reagents->Glyoxal arrow->Derivative

References

Application Notes and Protocols: Derivatization of 1,1-Dimethylhydrazine with Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylhydrazine (UDMH), also known as unsymmetrical dimethylhydrazine, is a hypergolic propellant with significant environmental and toxicological concerns. Its detection and quantification at trace levels are crucial for environmental monitoring, occupational safety, and in the context of drug development where hydrazine-containing compounds can be potential genotoxic impurities. Direct analysis of UDMH can be challenging due to its high reactivity and lack of a strong chromophore.

Derivatization with an aromatic aldehyde, such as benzaldehyde (B42025), converts UDMH into a more stable and readily detectable benzaldehyde 1,1-dimethylhydrazone derivative. This process is a cornerstone for sensitive and selective analytical determination. The resulting hydrazone is a larger, less polar molecule with a strong chromophore, making it ideal for analysis by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This document provides detailed application notes and protocols for the derivatization of UDMH with benzaldehyde for analytical purposes.

Principle of Derivatization

The derivatization reaction involves the condensation of the primary amine group of this compound with the carbonyl group of benzaldehyde to form a stable hydrazone. This reaction proceeds readily under mild conditions.

The chemical equation for this reaction is:

(CH₃)₂NNH₂ + C₆H₅CHO → (CH₃)₂NN=CHC₆H₅ + H₂O

This compound + Benzaldehyde → Benzaldehyde 1,1-dimethylhydrazone + Water

Quantitative Data Summary

The following tables summarize the quantitative performance data from various analytical methods employing the derivatization of UDMH with benzaldehyde and other aromatic aldehydes.

Table 1: HPLC-Based Methods for UDMH Determination

Derivatizing AgentMatrixHPLC ColumnDetectionLODLOQLinearity RangeRecoveryReference
BenzaldehydeNatural WaterC18RP HPLC-UV-MS/MS3.7 - 130 ng/L-0.01 - 1000 µg/L-[3]
4-NitrobenzaldehydeWaterC18RP-HPLC120 µg/L---[4]
GlyoxalWaterC18RP-HPLC-UV0.5 µg/L (0.01 µg/L with preconcentration)-0.5 - 10000 µg/L-[5]
BenzaldehydePharmaceuticalsC18LC-MS--1 - 100 ppm-[6]

Table 2: GC-MS Based Methods for UDMH Determination

Derivatizing AgentMatrixGC ColumnDetectionLODLOQLinearity RangeRecoveryReference
BenzaldehydeSoil and Water-GC-MS----[2][7]
4-CyanobenzaldehydeWater-GC-MS0.5 mg/dm³-2-3 orders of magnitude97%[7]
2-NitrobenzaldehydeWater-GC-MS--2-3 orders of magnitude-[7]
4-NitrobenzaldehydeWater-GC-MS--2-3 orders of magnitude-[7]
4-ChlorobenzaldehydeWater-GC-MS----[7]
4-DimethylaminobenzaldehydeWater-GC-MS--2-3 orders of magnitude-[7]
FurfuraldehydeSoil and Water-GC-MS----[2][7]

Experimental Protocols

Protocol 1: Derivatization of UDMH in Water for HPLC-UV/MS Analysis

This protocol is based on the derivatization of UDMH with benzaldehyde for subsequent analysis by reversed-phase HPLC.[3]

1. Reagents and Solutions:

  • UDMH Stock Solution (100 µg/mL): Prepare by accurately weighing and dissolving a suitable salt of UDMH (e.g., dihydrochloride) in deionized water.

  • Benzaldehyde Derivatizing Solution (0.1 M): Dissolve 1.06 g of benzaldehyde in 100 mL of methanol (B129727).[1]

  • Buffer Solution (pH 9): Prepare a suitable buffer, such as a borate (B1201080) buffer, and adjust the pH to 9.

  • Diluent: Methanol or a mixture of methanol and water.

2. Sample and Standard Derivatization Procedure:

  • To a 1 mL aliquot of the aqueous sample or UDMH standard solution, add 100 µL of the buffer solution (pH 9).

  • Add 100 µL of the 0.1 M Benzaldehyde Derivatizing Solution.

  • Vortex the solution for 30 seconds.

  • Allow the reaction to proceed at room temperature for 20 minutes.[5]

  • Dilute the solution to a final volume of 10 mL with the diluent.

  • Transfer the derivatized solution to an autosampler vial for HPLC analysis.

3. HPLC-UV/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (e.g., 305 nm[5]) or MS/MS detection for higher sensitivity and selectivity.[3]

4. Data Analysis:

  • Generate a calibration curve by analyzing a series of derivatized UDMH standards.

  • Quantify UDMH in the sample based on the peak area of the benzaldehyde 1,1-dimethylhydrazone derivative.

Protocol 2: Derivatization of UDMH in Soil for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of UDMH in soil samples followed by GC-MS analysis.[2][7]

1. Reagents and Solutions:

  • UDMH Stock Solution (100 µg/mL): As described in Protocol 1.

  • Benzaldehyde Derivatizing Solution (1% v/v in Methanol): Add 1 mL of benzaldehyde to 99 mL of methanol.[1]

  • Extraction Solvent: Dichloromethane (DCM) or another suitable organic solvent.

  • Anhydrous Sodium Sulfate: For drying the organic extract.

2. Sample Preparation and Derivatization:

  • Accurately weigh 10 g of the soil sample into a centrifuge tube.

  • Spike with UDMH standard solution for calibration and recovery experiments if necessary.

  • Add 10 mL of the Benzaldehyde Derivatizing Solution.

  • Vortex or shake vigorously for 5 minutes.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Transfer the supernatant to a separatory funnel.

3. Extraction:

  • Add 10 mL of DCM to the separatory funnel and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 10 mL portion of DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of benzaldehyde 1,1-dimethylhydrazone (e.g., m/z 148, 133, 105, 77).

5. Data Analysis:

  • Generate a calibration curve from the analysis of derivatized UDMH standards.

  • Quantify UDMH in the soil sample based on the peak area of the derivative.

Visualizations

Reaction Pathway

Reaction_Pathway UDMH This compound (CH₃)₂NNH₂ reaction_node + UDMH->reaction_node Benzaldehyde Benzaldehyde C₆H₅CHO Benzaldehyde->reaction_node Product Benzaldehyde 1,1-dimethylhydrazone (CH₃)₂NN=CHC₆H₅ Water Water H₂O reaction_node->Product Condensation reaction_node->Water

Caption: Derivatization of UDMH with benzaldehyde.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction (for soil) cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Soil Sample Add_Reagent Add Benzaldehyde & Buffer (if needed) Sample->Add_Reagent Standard UDMH Standard Standard->Add_Reagent React Vortex & Incubate (Room Temp, 20 min) Add_Reagent->React Extract Liquid-Liquid Extraction (e.g., with DCM) React->Extract If soil matrix Analysis HPLC-UV/MS or GC-MS Analysis React->Analysis If aqueous matrix Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Dry_Concentrate->Analysis Calibration Generate Calibration Curve Analysis->Calibration Quantification Quantify UDMH Calibration->Quantification

References

Application Notes and Protocols for the Spectrophotometric Determination of Unsymmetrical Dimethylhydrazine (UDMH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical Dimethylhydrazine (UDMH) is a hypergolic propellant used in rocketry and various industrial applications. Due to its inherent toxicity and potential for environmental contamination, sensitive and reliable methods for its quantification are crucial. This document provides a detailed protocol for the spectrophotometric determination of UDMH using p-dimethylaminobenzaldehyde (p-DMAB). This colorimetric method is based on the condensation reaction of UDMH with p-DMAB in an acidic medium to form a yellow-colored azine derivative, which can be quantified using a spectrophotometer. While this method is well-established for hydrazine (B178648), it is also applicable to UDMH, though users should be aware of potential differences in reactivity and sensitivity that may necessitate method validation for their specific application.

Principle

The analytical method is based on the chemical reaction between UDMH and p-dimethylaminobenzaldehyde in an acidic solution. The reaction results in the formation of a stable, yellow-colored p-dimethylaminobenzalazine, a chromophore that exhibits strong absorbance at a specific wavelength. The intensity of the color produced is directly proportional to the concentration of UDMH in the sample, allowing for quantitative analysis via spectrophotometry.

Experimental Protocols

Reagents and Materials
  • UDMH Standard Stock Solution (e.g., 1000 µg/mL): Prepare by accurately weighing and dissolving a known amount of UDMH in deionized water or a suitable solvent. Due to the hazardous nature of UDMH, appropriate safety precautions must be taken.

  • p-Dimethylaminobenzaldehyde (p-DMAB) Reagent: Dissolve a specific amount of p-DMAB in a mixture of a suitable alcohol (e.g., methanol (B129727) or ethanol) and a strong acid (e.g., hydrochloric acid or sulfuric acid). A typical preparation involves dissolving 2g of p-DMAB in 100 mL of 2M hydrochloric acid in ethanol. The reagent should be stored in a dark bottle and is typically stable for several weeks.

  • Acid Solution: An acidic medium is required for the reaction. This is often incorporated into the p-DMAB reagent. If not, a separate acid solution (e.g., 1M HCl) will be needed.

  • Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at the wavelength of maximum absorption (λmax) of the colored product.

  • Volumetric flasks and pipettes: For accurate preparation of standards and samples.

Preparation of Standard Solutions
  • From the UDMH stock solution, prepare a series of working standard solutions of decreasing concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL) by serial dilution with deionized water.

Sample Preparation
  • Collect the sample containing UDMH. The sample matrix (e.g., water, air, biological fluid) may require specific pre-treatment steps such as extraction, filtration, or pH adjustment to minimize interference.

  • Dilute the sample as necessary to bring the UDMH concentration within the linear range of the calibration curve.

Analytical Procedure
  • Blank Preparation: To a volumetric flask, add the same volume of all reagents as used for the samples, but replace the UDMH sample with deionized water.

  • Standard/Sample Reaction:

    • Pipette a fixed volume (e.g., 5 mL) of each standard solution and the sample solution into separate volumetric flasks.

    • Add a specific volume (e.g., 5 mL) of the p-DMAB reagent to each flask.

    • Mix the contents thoroughly and allow the reaction to proceed for a predetermined time at a specific temperature to ensure complete color development. A typical condition is 15-20 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the UDMH-p-DMAB product. This is typically in the range of 450-460 nm. The exact λmax should be determined by scanning the spectrum of a standard solution.

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of each standard and sample solution.

Data Analysis
  • Calibration Curve: Plot a graph of absorbance versus the concentration of the UDMH standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

  • Quantification of UDMH in Sample: Use the equation of the calibration curve to calculate the concentration of UDMH in the sample from its measured absorbance. Remember to account for any dilution factors used during sample preparation.

Data Presentation

The following table summarizes typical quantitative data for the spectrophotometric determination of hydrazines using p-DMAB. It is important to note that these values, particularly the linear range, LOD, and LOQ, should be experimentally determined for UDMH in your specific laboratory conditions and sample matrix.

ParameterTypical Value (for Hydrazine)Notes
Wavelength of Maximum Absorbance (λmax) 454 - 458 nmShould be experimentally determined for the UDMH-p-DMAB adduct.
Linear Range 0.1 - 10 µg/mLThis range can vary depending on the specific reaction conditions and instrument sensitivity.
Limit of Detection (LOD) ~0.01 µg/mLRepresents the lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.03 µg/mLRepresents the lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Molar Absorptivity (ε) ~6.0 x 10⁴ L·mol⁻¹·cm⁻¹A measure of how strongly the colored product absorbs light at a specific wavelength.
Correlation Coefficient (R²) > 0.995Indicates the linearity of the calibration curve.
Reaction Time 15 - 20 minutesTime required for complete color development.
Reaction Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of UDMH.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (p-DMAB, Acid) mix Mix Sample/Standard with p-DMAB Reagent prep_reagents->mix prep_standards Prepare UDMH Standard Solutions prep_standards->mix prep_sample Prepare Sample (Dilution, Extraction) prep_sample->mix incubate Incubate for Color Development mix->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantify Quantify UDMH in Sample calibration->quantify

Caption: Experimental workflow for UDMH determination.

Logical Relationship of the Reaction

The following diagram illustrates the logical relationship of the chemical reaction at the core of this analytical method.

reaction_logic UDMH UDMH (Analyte) Product Yellow Colored Azine Product UDMH->Product pDMAB p-DMAB (Reagent) pDMAB->Product Acid Acidic Medium Acid->Product catalyzes Spectro Spectrophotometric Measurement Product->Spectro is quantified by

Caption: Reaction logic for UDMH and p-DMAB.

Method Validation and Quality Control

For reliable and accurate results, it is essential to validate the analytical method in the intended laboratory environment and for the specific sample matrices. Key validation parameters to assess include:

  • Specificity/Selectivity: Evaluate the potential interference from other compounds that may be present in the sample and could react with p-DMAB. Hydrazine and other hydrazine derivatives are known interferences.

  • Linearity and Range: Confirm the concentration range over which the absorbance is directly proportional to the UDMH concentration.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of UDMH (e.g., spiked samples).

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by performing multiple measurements of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Experimentally determine the lowest concentration of UDMH that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., reaction time, temperature, reagent concentration) on the results.

Regular analysis of quality control samples, including blanks, standards, and spiked samples, should be performed to ensure the ongoing performance of the method.

Safety Precautions

UDMH is a highly toxic and potentially carcinogenic substance. All handling of UDMH and its solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for UDMH for detailed handling and disposal instructions. The reagents used, particularly strong acids, should also be handled with care.

Protocol for Safe Handling and Disposal of 1,1-Dimethylhydrazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1,1-Dimethylhydrazine (UDMH) is a highly toxic, flammable, corrosive, and potentially carcinogenic chemical requiring stringent safety protocols for its handling and disposal. This document provides detailed procedures for researchers, scientists, and drug development professionals to safely manage UDMH in a laboratory environment, minimizing exposure risks and ensuring proper disposal in accordance with regulations.

Hazard Summary

This compound is a colorless liquid with a characteristic ammonia- or fish-like odor.[1][2] It is classified as a flammable liquid and a dangerous fire hazard.[1] UDMH is corrosive to the skin and eyes, and its vapors can cause severe irritation to the respiratory tract.[1][2] Long-term exposure may lead to liver damage.[3] The International Agency for Research on Cancer (IARC) has classified UDMH as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] It is crucial to handle UDMH with extreme caution in a controlled laboratory environment.

Quantitative Data

Exposure Limits
AgencyLimit TypeValueNotes
OSHA (PEL)8-hour TWA0.5 ppmLegal airborne permissible exposure limit.[1] Potential for dermal absorption.[4]
NIOSH (REL)2-hour Ceiling0.06 ppmRecommended airborne exposure limit.[1][2]
ACGIH (TLV)8-hour TWA0.01 ppmRecommended airborne exposure limit.[1] Potential for dermal absorption.[4]
NIOSH (IDLH)-15 ppmImmediately Dangerous to Life or Health.[4]

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₂H₈N₂
Molecular Weight60.1 g/mol [5]
Boiling Point63.9 °C (147 °F)[5]
Flash Point-15 °C (5 °F)[5]
Autoignition Temperature249 °C (480 °F)[6]
Vapor Pressure157 mmHg at 25 °C (77 °F)[6]
Solubility in WaterMiscible[5]
Vapor Density1.94 (Air = 1)[5]
Lower Explosive Limit2%[5]
Upper Explosive Limit95%[5]

Experimental Protocols

Personal Protective Equipment (PPE)

Due to the high toxicity and corrosive nature of UDMH, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or other materials recommended by the glove manufacturer for protection against hydrazines should be used.[7]

  • Eye Protection: Chemical splash goggles and a face shield are required.[8]

  • Skin and Body Protection: A chemical-resistant apron or lab coat, along with closed-toe shoes, is necessary. For tasks with a higher risk of splashes, a full chemical-resistant suit may be required.[8]

  • Respiratory Protection: All work with UDMH must be conducted in a certified chemical fume hood.[9] If there is a potential for exposure above the recommended limits, a NIOSH-approved supplied-air respirator with a full facepiece is required.[1]

Spill Cleanup Protocol

In the event of a UDMH spill, immediate and appropriate action is critical to mitigate exposure and contamination.

For Small Spills (less than 100 mL) in a Fume Hood:

  • Alert Personnel: Inform all personnel in the immediate area of the spill.

  • Ensure Ventilation: Confirm that the fume hood is operating correctly.

  • Containment: Use a non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontamination: Decontaminate the spill area with a suitable solution (see Section 3.4) and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate the Area: Close the doors to the laboratory and prevent entry.

  • Emergency Services: Contact your institution's emergency response team or the local fire department.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for UDMH to emergency responders.

Protocol for Preparation of UDMH Waste for Disposal

Direct neutralization of UDMH in a laboratory setting is not recommended without specialized equipment and expertise due to the potential for highly exothermic reactions and the formation of carcinogenic byproducts such as N-nitrosodimethylamine (NDMA).[10] The safest and most compliant method for disposal is to prepare the waste for collection by a licensed hazardous waste disposal company.

  • Waste Collection:

    • Collect all UDMH-containing waste, including unused material, reaction byproducts, and contaminated consumables (e.g., pipette tips, absorbent materials), in a dedicated and compatible waste container.

    • Suitable container materials include glass or other non-reactive materials. Avoid plastic containers as UDMH can cause them to dissolve or swell.[6][8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (flammable, toxic, corrosive).

    • Maintain a log of the contents and their approximate concentrations.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secured area, away from incompatible materials such as strong oxidizers and acids.[8]

    • Ensure the storage area has secondary containment to prevent the spread of potential leaks.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. UDMH is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U098.[11]

Decontamination of Laboratory Equipment

Equipment contaminated with UDMH must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: In a fume hood, rinse the equipment with a solvent in which UDMH is soluble, such as water or ethanol. Collect the rinsate as hazardous waste.

  • Decontamination Solution: While several decontamination methods exist, a common approach involves the use of an oxidizing agent. However, these reactions can be hazardous and should only be performed by trained personnel with appropriate safety measures. A safer alternative for routine decontamination is to use a commercially available decontamination solution rated for hydrazines, following the manufacturer's instructions.

  • Final Rinse: After decontamination, perform a final rinse with deionized water.

  • Verification: If possible and necessary, analytical testing should be performed to confirm the absence of residual UDMH.

Visualizations

UDMH_Handling_Workflow UDMH Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh/Measure UDMH prep_materials->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Collect UDMH Waste handling_reaction->cleanup_waste cleanup_dispose Store for Hazardous Waste Pickup cleanup_decontaminate->cleanup_dispose cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of UDMH in a laboratory setting.

UDMH_Spill_Response UDMH Spill Response Logic spill Spill Occurs spill_size Spill > 100mL or outside fume hood? spill->spill_size evacuate Evacuate Area spill_size->evacuate Yes alert_personnel Alert Personnel spill_size->alert_personnel No isolate Isolate the Lab evacuate->isolate notify_emergency Notify Emergency Services isolate->notify_emergency contain_spill Contain with Non-combustible Absorbent alert_personnel->contain_spill collect_waste Collect Waste with Non-sparking Tools contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision-making process for responding to a UDMH spill.

References

Application Notes and Protocols for the Removal of Unsymmetrical Dimethylhydrazine (UDMH) from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of Unsymmetrical Dimethylhydrazine (UDMH), a toxic rocket propellant, from wastewater using various adsorption methods. The information is intended to guide researchers in selecting appropriate adsorbent materials and in designing and conducting effective removal experiments.

Introduction to UDMH and the Importance of its Removal

Unsymmetrical Dimethylhydrazine (UDMH) is a hypergolic propellant used in rocket fuels.[1] Its high toxicity and potential for environmental contamination necessitate effective remediation strategies for wastewater containing this compound. Adsorption is a widely studied and effective method for removing UDMH from aqueous solutions due to its operational simplicity and the availability of a wide range of adsorbent materials.[2][3]

Adsorbent Materials for UDMH Removal

A variety of materials have been investigated for their potential to adsorb UDMH from wastewater. The choice of adsorbent depends on factors such as adsorption capacity, cost, availability, and the specific characteristics of the wastewater.

Overview of Adsorbent Performance

The following table summarizes the adsorption capacities of various materials for UDMH.

Adsorbent MaterialAdsorption Capacity (mg/g)Optimal pHOptimal Temperature (°C)Key FindingsReference
MOF-Derived Porous Carbons (C@Al2O3-1000) 275.934-12-Highest reported adsorption capacity.[3]
Hydrolysis Lignin (B12514952) >0.5 (at 20 mg/L initial conc.)5.525Effective and low-cost adsorbent. Adsorption is close to a first-order reaction and corresponds to chemisorption.[2][4]
Graphene Oxide/O-Carboxymethyl Chitosan (GO/CMC) ---Adsorption mechanisms include electrostatic attraction, hydrogen bonding, and surface complexation.[3]
Black Soil 0.704 (at 200 mg/L initial conc.)--Adsorption involves both monomolecular layer adsorption and multimolecular layer chemical adsorption.[5]
Yellow-Brown Soil 0.650 (at 200 mg/L initial conc.)--Adsorption kinetics fit a pseudo-second-order model, suggesting chemisorption.[5]
Red Soil 0.544 (at 200 mg/L initial conc.)--Adsorption performance is influenced by soil physicochemical properties.[5]

Experimental Protocols

This section provides detailed protocols for conducting UDMH adsorption experiments.

Adsorbent Preparation

3.1.1. Preparation of Hydrolysis Lignin

Hydrolysis lignin, a byproduct of bioethanol production, can be used as a low-cost adsorbent.[4]

  • Materials: Raw hydrolysis lignin.

  • Procedure:

    • Obtain hydrolysis lignin from a relevant industrial source.

    • If necessary, wash the lignin with deionized water to remove any soluble impurities.

    • Dry the washed lignin in an oven at a specified temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Grind the dried lignin and sieve it to obtain a uniform particle size.

    • Store the prepared adsorbent in a desiccator until use.

3.1.2. Synthesis of MOF-Derived Porous Carbons

Metal-Organic Framework (MOF)-derived carbons have shown high adsorption capacities for UDMH.[3]

  • Materials: MIL-53(Al) precursor, furnace.

  • Procedure:

    • Synthesize MIL-53(Al) precursor via a solvothermal method as described in the literature.

    • Place the MIL-53(Al) precursor in a tube furnace.

    • Carbonize the precursor under a nitrogen atmosphere at a high temperature (e.g., 1000 °C) for a specified duration.

    • Allow the furnace to cool down to room temperature under nitrogen flow.

    • The resulting black powder is the MOF-derived porous carbon (C@Al2O3-1000).

Batch Adsorption Experiments

Batch experiments are commonly used to determine the adsorption capacity and kinetics of an adsorbent.

  • Materials and Equipment:

    • Stock solution of UDMH of known concentration.

    • Adsorbent material.

    • Conical flasks or beakers.

    • Shaker or magnetic stirrer.

    • pH meter.

    • Syringes and filters (e.g., 0.45 µm).

    • Analytical instrument for UDMH quantification (e.g., Ion Chromatograph or GC-MS).

  • Protocol:

    • Prepare a series of flasks containing a fixed volume of UDMH solution of a specific initial concentration.

    • Adjust the pH of the solutions to the desired value using dilute acid or base.

    • Add a known mass of the adsorbent to each flask.

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined period.

    • At specific time intervals, withdraw samples from the flasks using a syringe.

    • Filter the samples immediately to separate the adsorbent from the solution.

    • Analyze the filtrate for the remaining UDMH concentration using a suitable analytical method.

    • The amount of UDMH adsorbed per unit mass of adsorbent at time t, qt (mg/g), can be calculated using the following equation: qt = (C0 - Ct) * V / m where:

      • C0 is the initial UDMH concentration (mg/L).

      • Ct is the UDMH concentration at time t (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

    • The adsorption capacity at equilibrium, qe (mg/g), is determined when the concentration of UDMH in the solution remains constant.

Batch_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare UDMH Solution mix Mix Solution and Adsorbent prep_solution->mix prep_adsorbent Prepare Adsorbent prep_adsorbent->mix agitate Agitate at Constant T mix->agitate sample Withdraw Samples at Intervals agitate->sample filter Filter Samples sample->filter analyze Analyze UDMH Concentration filter->analyze calculate Calculate Adsorption Capacity analyze->calculate

Workflow for a typical batch adsorption experiment.
Data Analysis

3.3.1. Adsorption Kinetics

The rate of adsorption can be described by kinetic models.

  • Pseudo-First-Order Model: Assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.

    • Equation: log(qe - qt) = log(qe) - (k1/2.303)t

  • Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between adsorbent and adsorbate.

    • Equation: t/qt = 1/(k2qe2) + t/qe

3.3.2. Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

    • Equation: Ce/qe = 1/(KLqm) + Ce/qm

  • Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

    • Equation: log(qe) = log(KF) + (1/n)log(Ce)

Data_Analysis_Flow cluster_data Experimental Data cluster_models Modeling cluster_kinetic_models Kinetic Models cluster_isotherm_models Isotherm Models exp_data Concentration vs. Time Data kinetics Adsorption Kinetics exp_data->kinetics isotherms Adsorption Isotherms exp_data->isotherms pfo Pseudo-First-Order kinetics->pfo pso Pseudo-Second-Order kinetics->pso langmuir Langmuir isotherms->langmuir freundlich Freundlich isotherms->freundlich

Logical flow for the analysis of adsorption data.
Analytical Methods for UDMH Quantification

Accurate determination of UDMH concentration is crucial for adsorption studies.

  • Ion Chromatography (IC): A common method for the analysis of UDMH in aqueous samples. It often employs an amperometric detector for sensitive detection.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for UDMH analysis. Derivatization of UDMH is often required to improve its volatility and chromatographic behavior.[2]

Regeneration of Adsorbents

The ability to regenerate and reuse adsorbents is important for the economic viability and sustainability of the adsorption process. The choice of regeneration method depends on the nature of the adsorbent and the adsorption mechanism. Common methods include thermal treatment and chemical elution with acids, bases, or organic solvents. Further research is needed to develop effective regeneration protocols for adsorbents used in UDMH removal.

Safety Precautions

UDMH is a highly toxic and flammable compound. All experiments involving UDMH must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for UDMH before handling.

References

Application Notes and Protocols for Unsymmetrical Dimethylhydrazine (UDMH) in Experimental Toxicology and Carcinogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Unsymmetrical Dimethylhydrazine (UDMH), or 1,1-Dimethylhydrazine, is a hypergolic rocket propellant with significant industrial applications.[1] Its high reactivity and volatility also make it a compound of toxicological concern.[1] Due to its established carcinogenic properties in animal models, UDMH serves as a critical reference compound in experimental toxicology and carcinogenesis research.[2] It is particularly useful for studying mechanisms of chemical-induced cancer, genotoxicity, and multiorgan toxicity.

UDMH is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[2] Its toxic effects are multi-faceted, encompassing acute neurotoxicity and chronic organ damage, primarily targeting the liver and lungs.[3][4] Mechanistically, UDMH requires metabolic activation to exert its full carcinogenic potential. This process, occurring primarily in the liver, can generate reactive intermediates that lead to DNA alkylation, oxidative stress, and subsequent cellular damage.[5][6]

These notes provide an overview of UDMH's toxicological profile and detailed protocols for its application in preclinical research models to investigate toxicity and carcinogenesis.

Toxicological and Carcinogenic Profile

Acute Toxicity

Acute exposure to UDMH can induce severe neurological effects, including tremors, convulsions, and death, often by respiratory arrest.[4][7] The neurotoxicity is thought to stem from interference with the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, by affecting the pyridoxal-5ʹ-phosphate (PLP) dependent enzyme, glutamic acid decarboxylase (GAD).[4] Animal studies indicate a narrow margin between exposures causing no significant effects and those resulting in substantial lethality.[7]

Chronic Toxicity and Carcinogenesis

Long-term exposure to UDMH is associated with the development of tumors in various organs. Inhalation and oral administration studies in rodents have demonstrated a significant increase in the incidence of liver, lung, and vascular tumors.[2][3]

  • Liver: The liver is a primary target for UDMH-induced toxicity and carcinogenesis.[3] UDMH exposure can lead to hepatocellular adenomas and hemangiosarcomas in mice.[3] Pathomorphological studies in rats have shown hepatocyte necrosis.

  • Lungs: The lungs are another key target organ. Chronic inhalation exposure in rats has been linked to an increased incidence of bronchiolar adenomas, while mice have shown an excess of alveolar/bronchiolar adenomas.[3]

  • Other Tissues: In hamsters, subcutaneous injection of UDMH increased the incidence of benign and malignant peripheral nerve sheath tumors.[2]

Genotoxicity and Mechanism of Action

UDMH is a genotoxic compound. Its carcinogenicity is linked to its ability to cause DNA damage after metabolic activation.[8]

  • Metabolic Activation: UDMH is metabolized in the liver by microsomal enzymes to reactive intermediates, including formaldehyde.[5][6] These metabolites can covalently bind to macromolecules like DNA and proteins, leading to adduct formation.[5][6]

  • DNA Damage: The formation of DNA adducts, particularly the alkylation of DNA bases, is a critical initiating event in UDMH-induced carcinogenesis.[8][9] This damage can trigger various DNA repair pathways.[10][11] If the damage is not properly repaired, it can lead to mutations and genomic instability.

  • Oxidative Stress: Studies have also indicated that UDMH administration can increase reactive oxygen species (ROS) in hepatocytes, leading to oxidative DNA damage.

Quantitative Toxicological Data

The following tables summarize quantitative data from key toxicology and carcinogenicity studies involving UDMH.

Table 1: Summary of Chronic Inhalation Carcinogenicity of UDMH in Mice and Rats

Species Exposure Concentration (ppm) Duration Key Tumor Findings Incidence in Exposed Group (%) Incidence in Control Group (%) Reference
Mouse 5 6 months Liver Hemangiosarcomas 4.7 0.7 [3]
0.5 6 months Alveolar/Bronchiolar Adenomas 10.8 2.1 [3]
0.5 6 months Hepatocellular Adenomas 10.6 2.1 [3]
0.5 6 months Malignant Lymphomas 44.2 33.5 [3]

| Rat | 5 | 6 months | Bronchiolar Adenomas | Increased vs. Controls | Not specified |[3] |

Table 2: Acute Toxicity of Hydrazine Derivatives in Mice (Intraperitoneal Administration)

Compound Observation Period (hours) LD50 (mg/kg) Key Toxic Signs Reference
UDMH 24 ~125-150 Convulsions, hyperactivity [12][13]
Hydrazine 24 ~100-125 Convulsions [12][13]
MMH 24 ~30-40 Convulsions, MAO inhibition signs [12][13]

| SDMH | 168 | ~200-225 | Delayed toxicity, convulsions |[12][13] |

Experimental Protocols

Protocol: Chronic Carcinogenicity Bioassay in Rodents (Inhalation)

This protocol is based on the principles of the National Toxicology Program (NTP) guidelines and findings from chronic UDMH exposure studies.[3][14]

1. Objective: To assess the carcinogenic potential of UDMH following chronic inhalation exposure in a rodent model (e.g., B6C3F1 mice or Fischer 344 rats).

2. Animal Model:

  • Species/Strain: Male and female mice or rats, 6-8 weeks old at the start of the study.
  • Source: A reputable commercial supplier. Animals should be disease-free and genetically stable.[14]
  • Acclimation: Quarantine and acclimate animals for at least two weeks before exposure.[14]

3. Experimental Design:

  • Groups: 4 groups per sex (e.g., 50 animals/group).
  • Group 1: Control (filtered air).
  • Group 2: Low Dose (e.g., 0.05 ppm UDMH).
  • Group 3: Mid Dose (e.g., 0.5 ppm UDMH).
  • Group 4: High Dose (e.g., 5 ppm UDMH).[3]
  • Exposure: Whole-body inhalation exposure for 6 hours/day, 5 days/week for 6 months.[3]
  • Post-Exposure Observation: Animals are held for a lifetime observation period (e.g., 18-24 months) to monitor for tumor development.[3]

4. UDMH Vapor Generation and Monitoring:

  • Generate UDMH vapor using a suitable system that ensures stable and uniform concentrations in the inhalation chambers.
  • Monitor chamber concentrations regularly using appropriate analytical methods (e.g., gas chromatography).

5. Observations and Endpoints:

  • Clinical Signs: Observe animals twice daily for signs of toxicity (e.g., respiratory distress, lethargy, abnormal behavior).
  • Body Weight: Record body weights weekly for the first 3 months and bi-weekly thereafter.
  • Necropsy: At the end of the observation period (or when moribund), perform a full necropsy on all animals.
  • Histopathology: Collect all major organs and any gross lesions. Process tissues for histopathological examination. A board-certified veterinary pathologist should evaluate slides.

6. Data Analysis:

  • Analyze tumor incidence data using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test) to compare exposed groups with controls.
  • Analyze survival data using Kaplan-Meier analysis.

Protocol: Genotoxicity Assessment via Alkaline DNA Comet Assay

This protocol is adapted from methodologies used to assess UDMH-induced DNA damage in rat cells.

1. Objective: To quantify UDMH-induced DNA strand breaks and alkali-labile sites in target cells (e.g., hepatocytes, leukocytes).

2. Materials:

  • Animal Model: Male Wistar rats.
  • UDMH Solution: Prepare fresh in saline at desired concentrations (e.g., 10 and 20 mg/kg).
  • Reagents: Low melting point agarose (B213101) (LMA), normal melting point agarose (NMA), lysis buffer, alkaline electrophoresis buffer (pH > 13), neutralization buffer, DNA staining dye (e.g., SYBR Green).

3. Experimental Procedure:

  • Dosing: Administer UDMH to rats via oral gavage or intraperitoneal injection daily for a specified period (e.g., 7, 14, or 21 days).
  • Cell Isolation:
  • Hepatocytes: Isolate hepatocytes using a collagenase perfusion method.
  • Leukocytes: Isolate leukocytes from whole blood via density gradient centrifugation.
  • Slide Preparation:
  • Pre-coat microscope slides with NMA.
  • Mix isolated cells (~1x10^4) with LMA at 37°C.
  • Pipette the cell/LMA mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
  • Lysis: Immerse slides in cold lysis buffer for at least 1 hour at 4°C to lyse cells and unfold DNA.
  • Alkaline Unwinding and Electrophoresis:
  • Place slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
  • Allow DNA to unwind for 20-40 minutes.
  • Perform electrophoresis at ~25V and ~300mA for 20-30 minutes.
  • Neutralization and Staining:
  • Gently wash slides with neutralization buffer.
  • Stain the DNA with an appropriate fluorescent dye.

4. Analysis:

  • Visualize slides using a fluorescence microscope.
  • Use image analysis software to quantify DNA damage. Common parameters include Tail Length, % DNA in Tail, and Tail Moment.
  • Analyze data from at least 50-100 cells per sample. Compare results from UDMH-treated groups to the control group using statistical tests (e.g., ANOVA).

Visualizations: Pathways and Workflows

Signaling Pathways

UDMH_Metabolic_Activation UDMH UDMH (this compound) Microsomal_Enzymes Microsomal Enzymes (e.g., CYP450) UDMH->Microsomal_Enzymes Metabolism in Liver Reactive_Intermediates Reactive Intermediates (e.g., Formaldehyde, Methylating Species) Microsomal_Enzymes->Reactive_Intermediates Bioactivation DNA DNA Reactive_Intermediates->DNA Covalent Binding Protein Protein Reactive_Intermediates->Protein Covalent Binding DNA_Adducts DNA Adducts (e.g., N7-methylguanine) DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity UDMH_Neurotoxicity_Pathway UDMH UDMH UDMH->Inhibition PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) GAD Glutamic Acid Decarboxylase (GAD) PLP->GAD Cofactor Reduced_GABA Reduced GABA Synthesis GAD->Reduced_GABA Dysfunction Glutamate Glutamate GABA GABA (Inhibitory Neurotransmitter) Glutamate->GABA GAD-catalyzed conversion Inhibition->GAD Neuroexcitation Neuroexcitation (Convulsions, Tremors) Reduced_GABA->Neuroexcitation Carcinogenicity_Bioassay_Workflow start Start: Animal Acclimation (2 Weeks) exposure Chronic UDMH Exposure (e.g., 6 months Inhalation) start->exposure observation Post-Exposure Lifetime Observation (18-24 Months) exposure->observation monitoring Clinical Monitoring: - Daily Health Checks - Body Weights observation->monitoring Throughout Study necropsy Moribund Sacrifice or End-of-Study Necropsy observation->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Statistical Analysis: - Tumor Incidence - Survival Data histopathology->analysis end End: Carcinogenicity Assessment analysis->end

References

Application Notes and Protocols for Electrochemical Detection of Unsymmetrical Dimethylhydrazine (UDMH) in Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical dimethylhydrazine (UDMH), a hypergolic propellant, is highly toxic and carcinogenic. Its use in rocketry and other industrial applications necessitates sensitive and selective monitoring methods to ensure personnel safety and environmental protection. Electrochemical sensors offer a promising solution for the rapid and real-time detection of UDMH in the air due to their high sensitivity, portability, and low power consumption.

These application notes provide a comprehensive overview of the principles, materials, and protocols for the development of electrochemical sensors for airborne UDMH detection. The information is intended to guide researchers and scientists in the fabrication, characterization, and implementation of these critical safety devices.

Principles of Electrochemical UDMH Detection

The detection of UDMH using electrochemical sensors is primarily based on its electro-oxidation at the surface of a modified working electrode. A typical electrochemical gas sensor consists of three main components: a working electrode (WE), a counter electrode (CE), and a reference electrode (RE), all in contact with an electrolyte.

When UDMH vapor comes into contact with the WE, it undergoes an oxidation reaction, resulting in the transfer of electrons. This electron transfer generates a current that is proportional to the concentration of UDMH. A potentiostat is used to maintain a constant potential at the WE relative to the RE, ensuring that the measured current is solely due to the electrochemical reaction of UDMH.

The overall performance of the sensor, including its sensitivity, selectivity, and response time, is largely dependent on the catalytic activity of the material used to modify the working electrode.

Sensing Materials and Electrode Modification

The choice of sensing material is critical for the development of a high-performance UDMH electrochemical sensor. Nanomaterials are particularly well-suited for this application due to their high surface-area-to-volume ratio, excellent electrical conductivity, and catalytic properties. These attributes provide more active sites for the adsorption and subsequent electrochemical reaction of UDMH molecules, leading to enhanced sensor sensitivity.

Common classes of nanomaterials used for modifying working electrodes for gas sensing include:

  • Metal Nanoparticles: Gold (Au) and Palladium (Pd) nanoparticles are excellent catalysts for the electro-oxidation of hydrazine (B178648) compounds.

  • Carbon-Based Nanomaterials: Graphene, graphene oxide (GO), and carbon nanotubes (CNTs) offer high conductivity and a large surface area, serving as effective support materials for catalytic nanoparticles.

  • Metal-Organic Frameworks (MOFs): These are porous materials with tunable structures that can be designed to selectively adsorb specific gas molecules.

The modification of the electrode surface with these nanomaterials is a key step in sensor fabrication. Various techniques can be employed, including drop-casting, electrodeposition, and layer-by-layer assembly.

Data Presentation: Performance of UDMH Electrochemical Sensors

The performance of an electrochemical sensor is evaluated based on several key parameters. The following table summarizes the performance of different materials used in the electrochemical detection of UDMH.

Sensing Material/Electrode ModificationDetection PrincipleLinear RangeLimit of Detection (LOD)Response TimeRecovery TimeKey Findings & Selectivity
Anion-Exchange Polymer Electrolyte Membrane Sensor AmperometricNot Specified10 ppb< 30 seconds< 60 secondsTested for precision, linearity, and effects of humidity and temperature. Showed some interference from ammonia.[1]
Prussian Blue Modified Carbon Paste Electrode (PBMCPE) Amperometric (in liquid phase)3 x 10⁻⁵ to 1.15 x 10⁻³ mol L⁻¹1.6 x 10⁻⁵ mol L⁻¹Not SpecifiedNot SpecifiedShowed no interference from hydrazine, with good stability and repeatability.[2]
Palladium Nanoparticles/Carboxylated Graphene Oxide (Pd NPs/MGO-COOH) Amperometric (in liquid phase)2 µM - 100 µM0.35 µMNot SpecifiedNot SpecifiedDemonstrated good performance for UDMH detection in water samples with anti-interference capabilities.[2]

Experimental Protocols

Protocol 1: Synthesis of Palladium Nanoparticles Decorated on Carboxylated Graphene Oxide (Pd NPs/MGO-COOH)

This protocol describes the synthesis of a nanocomposite material suitable for modifying a working electrode for UDMH detection.

Materials:

Procedure:

  • Carboxylation of Graphene Oxide:

    • Disperse GO in a solution of NaOH.

    • Add chloroacetic acid and stir the mixture at a controlled temperature to introduce carboxyl groups onto the GO surface.

    • Wash the resulting carboxylated graphene oxide (MGO-COOH) with DI water until the pH is neutral and then dry.

  • Decoration with Palladium Nanoparticles:

    • Disperse the MGO-COOH in DI water through ultrasonication.

    • Add a solution of PdCl₂ and stir.

    • Slowly add a freshly prepared, ice-cold solution of NaBH₄ to the mixture to reduce the palladium ions to palladium nanoparticles (Pd NPs) on the surface of the MGO-COOH.

    • Continue stirring for several hours.

    • Collect the Pd NPs/MGO-COOH nanocomposite by centrifugation, wash with DI water, and dry.

Protocol 2: Fabrication of a Modified Glassy Carbon Electrode (GCE)

This protocol outlines the steps to modify a GCE with the synthesized Pd NPs/MGO-COOH nanocomposite.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Pd NPs/MGO-COOH nanocomposite

  • Nafion solution (e.g., 0.5 wt%)

  • Ethanol (B145695) or Dimethylformamide (DMF)

  • Alumina (B75360) slurry for polishing

  • Deionized (DI) water

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with alumina slurry on a polishing cloth to a mirror finish.

    • Rinse thoroughly with DI water and ethanol in an ultrasonic bath to remove any residual alumina particles.

    • Allow the GCE to dry completely.

  • Preparation of the Modifier Ink:

    • Disperse a small amount of the synthesized Pd NPs/MGO-COOH nanocomposite in a solvent (e.g., ethanol or DMF) containing a small amount of Nafion solution.

    • Soncate the mixture to form a homogeneous ink.

  • Electrode Modification:

    • Drop-cast a specific volume (e.g., 5-10 µL) of the prepared ink onto the clean GCE surface.

    • Allow the solvent to evaporate completely at room temperature, forming a thin film of the nanocomposite on the electrode.

    • The modified electrode is now ready for electrochemical testing.

Protocol 3: Electrochemical Detection of UDMH in Air

This protocol describes a general setup and procedure for testing the fabricated sensor's response to UDMH vapor.

Apparatus:

  • Gas testing chamber with an inlet and outlet

  • Mass flow controllers (MFCs) for precise gas flow control

  • A source of UDMH vapor (e.g., a permeation tube or a bubbler system)

  • A source of carrier gas (e.g., zero air or nitrogen)

  • The fabricated electrochemical sensor connected to a potentiostat

  • Data acquisition system

Procedure:

  • System Setup:

    • Place the fabricated sensor inside the gas testing chamber.

    • Connect the gas lines from the MFCs, UDMH vapor source, and carrier gas to the chamber inlet.

    • Ensure a constant temperature and humidity level within the chamber, as these can affect sensor performance.

  • Baseline Stabilization:

    • Purge the chamber with the carrier gas at a constant flow rate until the sensor's baseline current stabilizes.

  • UDMH Exposure:

    • Introduce a known concentration of UDMH vapor into the chamber by mixing the UDMH source flow with the carrier gas flow using the MFCs.

    • Record the sensor's current response over time until it reaches a steady state. This is the response time.

  • Recovery:

    • Stop the flow of UDMH vapor and purge the chamber again with the carrier gas.

    • Record the sensor's current as it returns to the baseline. The time taken for this is the recovery time.

  • Data Analysis:

    • Repeat the exposure and recovery steps for different concentrations of UDMH to generate a calibration curve (current response vs. UDMH concentration).

    • From the calibration curve, determine the sensor's sensitivity (slope of the curve) and limit of detection.

    • To test selectivity, introduce potential interfering gases (e.g., ammonia, other amines, humidity) into the chamber and observe the sensor's response.

Visualizations

Signaling Pathway of UDMH Electrochemical Detection

G UDMH UDMH Vapor in Air Adsorption Adsorption onto Electrode Surface UDMH->Adsorption Diffusion Oxidation Electrochemical Oxidation ((CH3)2NNH2 -> Products + n e-) Adsorption->Oxidation At Applied Potential Current Generation of Proportional Current Oxidation->Current Electron Transfer Detection Signal Detection by Potentiostat Current->Detection

Caption: Electrochemical detection of UDMH involves diffusion, adsorption, and oxidation.

Experimental Workflow for Sensor Fabrication and Testing

G cluster_fab Sensor Fabrication cluster_test Sensor Testing Synthesis Synthesis of Sensing Material Modification Electrode Modification Synthesis->Modification Setup Gas Chamber Setup Modification->Setup Stabilization Baseline Stabilization Setup->Stabilization Exposure UDMH Vapor Exposure Stabilization->Exposure Data Data Acquisition & Analysis Exposure->Data

Caption: Workflow for UDMH sensor fabrication and subsequent gas-phase testing.

Logical Relationship of Sensor Components and Performance

G cluster_components Sensor Components cluster_performance Performance Metrics WE Working Electrode (Sensing Material) RE Reference Electrode CE Counter Electrode Electrolyte Electrolyte Sensitivity Sensitivity WE->Sensitivity Selectivity Selectivity WE->Selectivity LOD Limit of Detection WE->LOD ResponseTime Response Time WE->ResponseTime Electrolyte->Sensitivity Electrolyte->ResponseTime

Caption: Relationship between sensor components and key performance metrics.

References

Application Notes and Protocols for UDMH Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical Dimethylhydrazine (UDMH) is a hypergolic propellant used in rocket fuels and is recognized for its high toxicity. Exposure to UDMH can lead to severe health effects, including neurotoxicity, hepatotoxicity, and potential carcinogenicity.[1][2] Therefore, sensitive and reliable methods for the quantification of UDMH in biological tissues are crucial for toxicological studies, biomarker discovery, and the development of effective countermeasures. This document provides detailed application notes and protocols for the sample preparation and analysis of UDMH in biological tissues, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) based methods.

Principle of Analysis

The analysis of UDMH in complex biological matrices typically involves a multi-step process:

  • Tissue Homogenization: Mechanical disruption of the tissue to release the analyte.

  • Extraction: Isolation of UDMH from the tissue homogenate using appropriate solvents. This step often includes protein precipitation and lipid removal to reduce matrix interference.[3][4]

  • Derivatization: Chemical modification of the highly polar and volatile UDMH to a more stable and less polar derivative suitable for GC analysis.[5] This is a critical step to improve chromatographic separation and detection sensitivity.

  • Instrumental Analysis: Quantification of the derivatized UDMH using GC-MS, which offers high selectivity and sensitivity.

Experimental Protocols

Protocol 1: Extraction and Derivatization of UDMH from Liver Tissue for GC-MS Analysis

This protocol is adapted from established methods for the analysis of hydrazine (B178648) derivatives in biological samples.[4][6]

Materials:

  • Liver tissue sample

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Vortex mixer

  • Trichloroacetic acid (TCA) solution (20% w/v in water)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Sodium sulfate (B86663) (anhydrous)

  • Pentafluorobenzaldehyde (PFB) solution (10% v/v in a suitable organic solvent like ethyl acetate)

  • Ethyl acetate (B1210297)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the derivatized UDMH, if available)

  • GC-MS system

Procedure:

  • Homogenization:

    • Weigh approximately 1 gram of frozen liver tissue.

    • Add 5 mL of ice-cold 0.9% saline solution.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation:

    • To the homogenate, add 2.5 mL of 20% TCA solution.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Lipid Removal:

    • Carefully transfer the supernatant to a clean tube.

    • Add 5 mL of methylene chloride to the supernatant.

    • Vortex for 2 minutes to extract lipids.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Discard the lower organic (methylene chloride) layer containing the lipids. Repeat this step for a more thorough lipid removal if necessary.

  • Derivatization:

    • Transfer the upper aqueous layer to a fresh tube.

    • Add the internal standard solution.

    • Adjust the pH of the solution to approximately 7-8 with a suitable buffer or base.

    • Add 100 µL of the 10% PFB solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Extraction of Derivative:

    • After incubation, cool the sample to room temperature.

    • Add 5 mL of ethyl acetate to extract the PFB-hydrazone derivative.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic (ethyl acetate) layer to a clean tube.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Sample Concentration and Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

    • Transfer the concentrated extract to a GC vial.

    • Inject an aliquot into the GC-MS system for analysis.

Data Presentation

The following tables summarize quantitative data for UDMH analysis. It is important to note that data for biological tissues is limited in the literature, and therefore, data from environmental samples are also included to provide a broader context of the analytical performance of the methods.

Table 1: Quantitative Data for UDMH Analysis in Various Matrices

MatrixAnalytical MethodDerivatizing AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
WaterGC-MS4-Nitrobenzaldehyde0.03 µg/L--[7]
WaterGC-MSFurfural0.88 µg/L--[7]
WaterGC-MSSalicylaldehyde---[7]
WaterGC-MS4-Cyanobenzaldehyde0.5 mg/dm³-97[8]
SoilGC-MS/MS-0.2-15 µg/kg-80-100[9]
SoilVac-HS-SPME-GC-MS-0.16–91.80 ng/g0.524–306 ng/g-[10]
Urine (Hydrazine)HPLC-MS/MSp-Anisaldehyde--45-52[11]
Spiked Samples (Hydrazine)GC-MSPentafluorobenzaldehyde--103 ± 9[6]

Note: The table includes data for hydrazine as a related compound due to the scarcity of UDMH-specific quantitative data in biological matrices.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of UDMH in biological tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis tissue Biological Tissue (e.g., Liver) homogenization Homogenization (in saline) tissue->homogenization protein_precipitation Protein Precipitation (e.g., with TCA) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 lipid_removal Lipid Removal (e.g., with Methylene Chloride) supernatant1->lipid_removal centrifugation2 Centrifugation lipid_removal->centrifugation2 aqueous_layer Collect Aqueous Layer centrifugation2->aqueous_layer derivatization Derivatization (e.g., with PFB) aqueous_layer->derivatization extraction Solvent Extraction (e.g., with Ethyl Acetate) derivatization->extraction drying Drying (with Na₂SO₄) extraction->drying concentration Concentration (under Nitrogen) drying->concentration gcms GC-MS Analysis concentration->gcms data Data Acquisition & Quantification gcms->data

Caption: Experimental workflow for UDMH analysis in biological tissues.

UDMH Metabolic and Toxic Signaling Pathway

The metabolism of UDMH in mammals is a complex process that leads to the formation of reactive metabolites, inducing cellular stress and toxicity. The following diagram provides a simplified overview of the key metabolic and toxicological pathways associated with UDMH exposure.

udmh_pathway cluster_metabolism Metabolism cluster_toxicity Toxic Signaling udmh UDMH (1,1-Dimethylhydrazine) metabolites Metabolism (Cytochrome P450) udmh->metabolites ros Reactive Oxygen Species (ROS) Generation udmh->ros formaldehyde (B43269) Formaldehyde metabolites->formaldehyde co2 Carbon Dioxide metabolites->co2 oxidative_stress Oxidative Stress ros->oxidative_stress pi3k_akt PI3K/Akt Pathway Inhibition oxidative_stress->pi3k_akt apoptosis_regulation Upregulation of Bax Downregulation of Bcl-2 pi3k_akt->apoptosis_regulation caspase Caspase Activation apoptosis_regulation->caspase apoptosis Hepatocyte Apoptosis caspase->apoptosis

Caption: Simplified UDMH metabolic and toxic signaling pathway.

Discussion

The protocols and data presented provide a framework for the analysis of UDMH in biological tissues. The primary challenge in such analyses is the complex sample matrix, which necessitates thorough sample cleanup to minimize interference and ensure accurate quantification. Derivatization is a key step for GC-MS analysis of UDMH, and the choice of derivatizing agent can significantly impact the sensitivity and reliability of the method.

The metabolic pathway of UDMH involves its conversion to formaldehyde and carbon dioxide, a process that can be both enzymatic and non-enzymatic.[3][4][12][13] The toxicity of UDMH is linked to the induction of oxidative stress, which in turn can inhibit critical cell survival pathways like the PI3K/Akt pathway, ultimately leading to apoptosis, particularly in hepatocytes.[1]

While the provided protocols offer a solid starting point, method optimization and validation are essential for any specific application. This includes the evaluation of different extraction solvents, derivatization conditions, and the use of appropriate internal standards to correct for matrix effects and variations in sample processing. Further research is needed to establish a comprehensive database of quantitative data for UDMH and its metabolites in various biological tissues to support toxicological and pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1,1-Dimethylhydrazine (UDMH) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,1-Dimethylhydrazine (UDMH) analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your analytical work involving UDMH.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, storage, and use of UDMH analytical standards.

Issue Possible Cause Recommended Solution
Rapid degradation of UDMH standard Oxidation: UDMH is highly susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by metal ions, particularly copper.[1]Prepare and store standards under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and de-gas them before use. Avoid contact with metals; use glass or PTFE-lined containers and instrument components.
Elevated Temperature: Higher temperatures accelerate the degradation of UDMH.Store UDMH standards at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for long-term storage. Allow standards to equilibrate to room temperature before use to prevent condensation.
Light Exposure: Photodegradation can contribute to the decomposition of UDMH.Store standards in amber vials or protect them from light by wrapping them in aluminum foil.
Inappropriate Solvent pH: The stability of UDMH is pH-dependent. Degradation is more rapid in alkaline solutions.[1]For aqueous standards, acidification to a pH below 7 can improve stability. A common practice is to prepare standards in dilute acid, such as 0.1 M hydrochloric acid.
Appearance of extraneous peaks in chromatogram Formation of Degradation Products: UDMH degrades to form several byproducts, with N-nitrosodimethylamine (NDMA) being a common and highly toxic example.[1][2] Other degradation products include formaldehyde (B43269) dimethylhydrazone (FDMH), dimethylamine (B145610) (DMA), and tetramethyltetrazene.[1][2]Confirm the identity of extraneous peaks using a mass spectrometer. If degradation products are present, prepare fresh standards. Implement the storage and handling recommendations above to minimize future degradation.
Inconsistent analytical results Standard Inaccuracy: The concentration of your UDMH standard may not be what you expect due to degradation during preparation or storage.Prepare fresh standards daily or as needed. Validate the concentration of your stock solution frequently against a newly prepared standard from a different lot of neat material if possible.
Adsorption to Surfaces: UDMH is a polar and reactive molecule that can adsorb to active sites in the chromatographic system (e.g., inlet liner, column).Use a deactivated inlet liner and a high-quality, inert column. Condition the column appropriately before analysis.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for UDMH?

The primary degradation pathway for UDMH is oxidation.[1] This can occur through exposure to atmospheric oxygen and can be catalyzed by metal ions. UDMH can also degrade via exposure to heat and light. These degradation processes can lead to the formation of various byproducts, including the highly carcinogenic N-nitrosodimethylamine (NDMA).

2. What is the expected shelf-life of a UDMH analytical standard?

The shelf-life of a UDMH standard is highly dependent on the storage conditions. Solutions stored in the dark and at cold temperatures in the absence of oxidants are relatively stable. For example, samples collected in 0.1 M hydrochloric acid have shown good stability for at least five days at ambient conditions. However, for quantitative analysis, it is best practice to prepare fresh working standards daily from a stock solution that is stored under inert gas in a refrigerator or freezer. The stability of the stock solution should be periodically verified.

3. What solvents are recommended for preparing UDMH standards?

For aqueous applications, dilute acidic solutions (e.g., 0.1 M HCl) are often used to improve stability. For non-aqueous applications, high-purity, de-gassed organic solvents such as methanol (B129727) or acetonitrile (B52724) can be used, but stability will be more limited due to the higher reactivity of UDMH in these media. Always store organic solvent standards under an inert atmosphere and at low temperatures.

4. How can I be sure my analytical method is stability-indicating?

A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix. To demonstrate this, you should perform forced degradation studies where the UDMH standard is intentionally exposed to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products. Your analytical method should then be able to resolve the UDMH peak from all the degradation product peaks.

5. What are the safety precautions for handling UDMH?

UDMH is highly toxic, corrosive, and a suspected carcinogen.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All waste containing UDMH should be disposed of as hazardous waste according to institutional guidelines.[4]

Quantitative Data on UDMH Stability

The following tables summarize available quantitative data on the stability of UDMH under various conditions. It is important to note that degradation rates are highly dependent on the specific experimental conditions.

Table 1: Influence of pH on UDMH Degradation in the Presence of Air and Copper Catalyst

pHUDMH Degradation Efficiency (%)NDMA Formation
AcidicLowNot significant
NeutralModerateObserved
AlkalineHighObserved

Data adapted from a study on the oxidation of UDMH in aqueous solution. Degradation was induced by passing air through the solution in the presence of a copper catalyst.[1]

Table 2: Formation of UDMH from Daminozide (B1669788) in Heated Aqueous Solutions

Heating Time at 100°C (minutes)Approximate UDMH Concentration (ppm)
5~5
10~10
15~15

Data adapted from a study on the decomposition of daminozide to UDMH in sealed cans at pH 3.0-4.0. This table illustrates the potential for UDMH to form under certain conditions, highlighting the importance of understanding sample matrices.[5]

Experimental Protocols

Protocol 1: Preparation of UDMH Stock and Working Standards

Objective: To prepare a UDMH stock solution and subsequent working standards for calibration.

Materials:

  • This compound (high purity)

  • Methanol (HPLC grade, de-gassed)

  • 0.1 M Hydrochloric acid (prepared with deionized water)

  • Class A volumetric flasks

  • Gas-tight syringes

  • Amber vials with PTFE-lined septa

  • Inert gas (nitrogen or argon)

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL in Methanol): a. Work in a certified chemical fume hood. b. Purge a 10 mL amber volumetric flask with inert gas. c. Using a gas-tight syringe, accurately transfer a calculated volume of neat UDMH to the flask. d. Dilute to volume with de-gassed methanol. e. Cap the flask, mix well, and store under an inert atmosphere at 2-8 °C.

  • Working Standard Preparation (e.g., 10 µg/mL in 0.1 M HCl): a. Allow the stock solution to come to room temperature. b. Using a calibrated pipette, transfer an appropriate volume of the stock solution into a volumetric flask containing 0.1 M HCl. c. Dilute to volume with 0.1 M HCl and mix well. d. Prepare working standards fresh daily.

Protocol 2: Stability-Indicating HPLC-UV Method for UDMH

Objective: To provide a starting point for an HPLC method capable of separating UDMH from its potential degradation products. Method optimization and validation are required.

Instrumentation:

  • HPLC with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer at pH 3-4). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210-230 nm (UDMH has a weak chromophore, so a low wavelength is necessary).

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase and de-gas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent), followed by the prepared UDMH standards and samples.

  • To confirm the method is stability-indicating, analyze samples from forced degradation studies (see FAQ #4) to ensure separation of the UDMH peak from any degradation product peaks.

Visualizations

UDMH_Degradation_Pathway UDMH This compound (UDMH) Oxidation Oxidation (O2, Metal Ions, Heat, Light) UDMH->Oxidation NDMA N-Nitrosodimethylamine (NDMA) Oxidation->NDMA Major Product FDMH Formaldehyde Dimethylhydrazone (FDMH) Oxidation->FDMH DMA Dimethylamine (DMA) Oxidation->DMA Other Other Degradation Products Oxidation->Other

Caption: Simplified degradation pathway of this compound (UDMH).

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_stability Stability Study prep_stock Prepare Stock Solution (e.g., in Methanol) prep_work Prepare Fresh Working Standards (e.g., in 0.1 M HCl) prep_stock->prep_work analysis HPLC or GC-MS Analysis prep_work->analysis data Assess Stability, Identify Degradants analysis->data Evaluate Data storage Store under defined conditions (Temp, Light, Atmosphere) sampling Sample at defined time points storage->sampling sampling->analysis

Caption: General workflow for preparing and testing the stability of UDMH standards.

References

Technical Support Center: Direct Analysis of Unsymmetrical Dimethylhydrazine (UDMH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the direct analysis of unsymmetrical dimethylhydrazine (UDMH). UDMH is a highly reactive and toxic compound, presenting unique analytical challenges. This resource aims to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Stability and Handling

Q1: My UDMH standards and samples seem to degrade quickly, leading to inconsistent results. What can I do to improve stability?

A: UDMH is notoriously unstable due to its high reactivity and tendency to oxidize, especially when exposed to air.[1][2][3] Here are some key recommendations for handling and storage:

  • Minimize Air Exposure: UDMH is a colorless liquid that can turn yellow upon exposure to air as it oxidizes and absorbs carbon dioxide.[1][3] Handle samples and standards under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use sealed vials with minimal headspace.

  • Control Temperature: Store UDMH solutions at low temperatures (e.g., refrigerated or frozen) to slow down degradation reactions.[2]

  • pH Considerations: The stability of UDMH in aqueous solutions is pH-dependent. Acidic conditions can help to protonate UDMH, potentially reducing its volatility and reactivity.

  • Solvent Choice: Use high-purity, deoxygenated solvents for preparing standards and diluting samples.

Troubleshooting Flowchart for Sample Instability

start Inconsistent UDMH Results check_handling Review Sample Handling Protocol start->check_handling check_storage Evaluate Storage Conditions start->check_storage check_reagents Assess Reagent Quality start->check_reagents air_exposure Minimize Air Exposure (Inert Atmosphere) check_handling->air_exposure temp_control Ensure Low Temperature Storage check_storage->temp_control ph_adjustment Consider pH Adjustment (Acidic) check_storage->ph_adjustment solvent_quality Use High-Purity, Deoxygenated Solvents check_reagents->solvent_quality implement_changes Implement Protocol Changes air_exposure->implement_changes temp_control->implement_changes ph_adjustment->implement_changes solvent_quality->implement_changes

Caption: Troubleshooting workflow for addressing UDMH sample instability.

2. Chromatographic Analysis

Q2: I am experiencing poor peak shape and low sensitivity when analyzing UDMH by Gas Chromatography (GC). What are the common causes?

A: Direct GC analysis of UDMH can be challenging due to its high polarity and reactivity.[4] Here are some troubleshooting tips:

  • Column Selection: A standard non-polar column may not be suitable. Consider using a column with a more polar stationary phase or a column specifically designed for amine analysis to improve peak shape.

  • Inlet Reactivity: UDMH can interact with active sites in the GC inlet, leading to peak tailing and sample loss. Using a deactivated inlet liner is crucial.

  • Derivatization: To overcome the issues of polarity and reactivity, pre-column derivatization is a common and effective strategy.[5][6] Derivatizing UDMH with aromatic aldehydes, for example, can produce more stable and less polar hydrazones that are more amenable to GC analysis.[6]

  • Detector Choice: A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is generally more selective and sensitive for UDMH analysis compared to a Flame Ionization Detector (FID).[4]

Q3: My High-Performance Liquid Chromatography (HPLC) analysis of UDMH suffers from poor retention and peak shape. How can I optimize my method?

A: The high polarity of UDMH makes it difficult to retain on traditional reversed-phase HPLC columns.

  • Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for retaining and separating highly polar compounds like UDMH.[7]

  • Mobile Phase: For reversed-phase HPLC, using a highly aqueous mobile phase with an ion-pairing reagent can improve retention and peak shape. For HILIC, a mobile phase with a high percentage of organic solvent (like acetonitrile) is used.[7]

  • Derivatization: Similar to GC, derivatization can significantly improve HPLC analysis. Derivatization with various reagents can produce a derivative that is more readily retained and detected.[5]

  • Detection: A UV detector can be used if a suitable derivatizing agent that introduces a chromophore is employed.[5] Mass spectrometry (MS) detection offers high selectivity and sensitivity.[7]

3. Sample Preparation and Matrix Effects

Q4: I am analyzing UDMH in a complex matrix (e.g., soil, water) and suspect matrix effects are impacting my results. How can I address this?

A: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge in UDMH analysis.[8][9][10]

  • Sample Preparation: Effective sample preparation is key to minimizing matrix effects.[11][12] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up the sample and remove interfering compounds. For soil samples, steam distillation has been shown to be an effective extraction method.[11] Headspace solid-phase microextraction (HS-SPME) is another technique used for extracting UDMH and its transformation products from complex matrices.[13][14]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[9] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.

  • Standard Addition: The method of standard additions can also be used to quantify UDMH in complex samples by accounting for matrix effects.[9]

  • Dilution: A simple approach to reduce matrix effects is to dilute the sample, although this may compromise the limit of detection.

Logical Flow for Mitigating Matrix Effects

cluster_prep Sample Cleanup start Suspected Matrix Effects in UDMH Analysis step1 Optimize Sample Preparation start->step1 step2 Implement Internal Standard step1->step2 spe Solid-Phase Extraction (SPE) step1->spe lle Liquid-Liquid Extraction (LLE) step1->lle distill Steam Distillation (Soil) step1->distill spme HS-SPME step1->spme step3 Consider Standard Addition step2->step3 step4 Evaluate Sample Dilution step3->step4 end Accurate UDMH Quantification step4->end

Caption: A stepwise approach to addressing matrix effects in UDMH analysis.

4. Formation of Transformation Products

Q5: I am concerned about the formation of N-nitrosodimethylamine (NDMA) and other transformation products during my analysis. How can this be managed?

A: UDMH can degrade to form several toxic by-products, with NDMA being a major concern due to its carcinogenicity.[15][16][17]

  • Understand the Chemistry: NDMA can be formed through the oxidation of UDMH.[15][16] The conditions of your sample preparation and analysis can influence the rate of this transformation.

  • Control Oxidizing Agents: Be mindful of the presence of oxidizing agents in your samples and reagents. For example, certain water treatment processes that use ozone can lead to high yields of NDMA from UDMH.[17]

  • Method Selection: Choose analytical methods that can differentiate between UDMH and its transformation products. Chromatographic methods coupled with mass spectrometry are well-suited for this purpose.[4][18]

  • Simultaneous Analysis: Develop methods that allow for the simultaneous determination of UDMH and its key transformation products to get a complete picture of the sample composition.[4]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for UDMH Determination

Analytical MethodCommon Detector(s)Limit of Detection (LOD)Key AdvantagesKey Challenges
Gas Chromatography (GC) NPD, MS0.03 µg/L (with derivatization)[4]High efficiency and separationRequires derivatization for polar UDMH; potential for inlet reactivity.[4]
High-Performance Liquid Chromatography (HPLC) UV, MS/MS3.7-130 ng/L (with derivatization)[5]Suitable for non-volatile derivativesPoor retention of underivatized UDMH on reversed-phase columns.[7]
Ion Chromatography (IC) Amperometric, MS-Good for ionic species and transformation productsMay require specialized columns and eluents.[4][11]
Hydrophilic Interaction Liquid Chromatography (HILIC) MS0.025 mg/L[7]Excellent retention for polar UDMHRequires careful mobile phase optimization.[7]
Electrochemical Sensors --Rapid detectionCan be costly and require regular maintenance.[4]
Spectrophotometry UV-Vis0.01 - 1.0 mg/L[4]Simple and cost-effectiveProne to interferences from other hydrazines.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of UDMH in Water with Derivatization

This protocol is based on the derivatization of UDMH with an aromatic aldehyde followed by GC-MS analysis.[6]

  • Reagent Preparation: Prepare a derivatizing solution of 4-cyanobenzaldehyde (B52832) in a suitable organic solvent (e.g., acetonitrile).

  • Sample Derivatization:

    • To 1 mL of the aqueous sample, add a buffer to adjust the pH to the optimal range for the reaction (e.g., slightly alkaline).

    • Add an excess of the derivatizing reagent solution.

    • Vortex the mixture and allow it to react for a specified time at a controlled temperature.

  • Extraction:

    • Perform a liquid-liquid extraction of the formed hydrazone using a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Collect the organic phase.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • GC Conditions:

      • Column: A mid-polar capillary column (e.g., DB-17 or equivalent).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target hydrazone ions to enhance sensitivity and selectivity.

Protocol 2: HILIC-MS Analysis of UDMH in Water

This protocol is for the direct analysis of UDMH using HILIC coupled with mass spectrometry.[7]

  • Sample Preparation:

    • Filter the aqueous sample through a 0.22 µm filter.

    • Dilute the sample as needed with a mixture of isopropanol (B130326) and formic acid (e.g., 80% isopropanol, 0.1% formic acid).[7]

  • HILIC-MS Analysis:

    • HILIC Column: A column designed for hydrophilic interaction chromatography.

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 3.5). A typical starting condition is a high percentage of acetonitrile (e.g., 70%).[7]

    • Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.4 mL/min.

    • Injection Volume: 10 µL.[7]

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Select the protonated molecular ion of UDMH for detection.[7]

      • Optimize MS parameters such as collision energy for maximal signal intensity.[7]

References

Technical Support Center: Optimizing UDMH Derivatization with Phenylglyoxal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the derivatization reaction of Unsymmetrical Dimethylhydrazine (UDMH) with phenylglyoxal (B86788) for analysis by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing UDMH with phenylglyoxal?

A1: UDMH is a highly polar compound, which makes it difficult to retain on standard reversed-phase HPLC columns like the C18. Derivatization with phenylglyoxal converts UDMH into a less polar, more hydrophobic derivative. This improves its chromatographic retention and allows for sensitive and selective detection by HPLC-UV or HPLC-MS/MS.

Q2: What is the reaction product of UDMH and phenylglyoxal?

A2: UDMH reacts with phenylglyoxal to form a stable hydrazone. The protonated molecule of this derivative is observed at a mass-to-charge ratio (m/z) of 177, which is often used as the precursor ion in MS/MS analysis.[1]

Q3: How stable is the UDMH-phenylglyoxal derivative?

A3: The derivative is stable enough for reproducible chromatographic analysis. However, like many hydrazones, its long-term stability in solution, especially when exposed to light or extreme pH, should be considered. It is recommended to analyze the derivatized samples within a reasonable timeframe.

Q4: Are there any known interferences with this derivatization method?

A4: Other hydrazine (B178648) compounds, if present in the sample, could potentially react with phenylglyoxal. However, the high selectivity of tandem mass spectrometry, monitoring for the specific precursor-to-product ion transition of the UDMH derivative (e.g., m/z 177 → 105), minimizes the impact of such interferences on the final quantification.[1] Additionally, other carbonyl compounds in the sample matrix could potentially compete for the derivatizing agent, though using an excess of phenylglyoxal can mitigate this.

Troubleshooting Guide

Issue 1: Low or No Peak for the UDMH-Phenylglyoxal Derivative

  • Question: I am not seeing a peak for my derivatized UDMH, or the peak area is significantly lower than expected. What could be the cause?

  • Answer: This is a common issue that can arise from several factors related to the reaction conditions. Check the following:

    • Incorrect pH: The derivatization reaction is pH-dependent. The optimal pH is in the range of 5.0–5.5.[1] Ensure your reaction mixture is buffered to this pH using a suitable buffer, such as ammonium (B1175870) acetate (B1210297). A pH outside of this range can significantly reduce the reaction efficiency.

    • Inadequate Heating: The reaction requires heating to proceed efficiently. The recommended temperature is 70°C for 10 minutes.[1] Lower temperatures will require longer reaction times, and insufficient heating will lead to incomplete derivatization.

    • Insufficient Phenylglyoxal: Ensure that the derivatizing agent is in excess to drive the reaction to completion. A typical concentration of phenylglyoxal in the final reaction mixture is 0.05%.[1]

    • UDMH Degradation: UDMH can be unstable in certain sample matrices, especially in the presence of oxidizing agents. Ensure proper sample collection and storage, and minimize the time between sample preparation and derivatization.

    • Improper MS/MS Parameters: Verify that the mass spectrometer is set to monitor the correct ion transitions for the UDMH-phenylglyoxal derivative (precursor ion m/z 177 and product ion m/z 105).[1]

Issue 2: High Background or Baseline Noise in the Chromatogram

  • Question: My chromatogram has a high background, which is interfering with the detection of my analyte. What can I do?

  • Answer: High background can originate from the sample matrix or the reagents themselves. Consider these points:

    • Excess Phenylglyoxal: While an excess of the derivatizing agent is necessary, a very large excess can contribute to a high background. A chromatogram of a phenylglyoxal solution can show interfering peaks.[1] If this is an issue, you can optimize the concentration of phenylglyoxal to be sufficient for complete derivatization without being excessively high.

    • Sample Matrix Effects: Complex sample matrices, such as soil extracts or industrial wastewater, can introduce many interfering compounds. Implement a sample clean-up step, like solid-phase extraction (SPE), before derivatization to remove these interferences.

    • Reagent Purity: Ensure that all reagents, including the buffer and solvents, are of high purity (e.g., HPLC or MS grade). Impurities can contribute to baseline noise.

Issue 3: Poor Reproducibility of Results

  • Question: I am getting inconsistent results between injections. What could be causing this variability?

  • Answer: Poor reproducibility often points to inconsistencies in the experimental procedure.

    • Inconsistent Reaction Time and Temperature: The derivatization reaction is time and temperature-dependent. Use a calibrated heating block and a precise timer to ensure that all samples are treated identically.

    • Pipetting Errors: Given the low concentrations of UDMH often being analyzed, accurate pipetting of the sample, buffer, and derivatizing agent is critical. Calibrate your pipettes regularly.

    • Derivative Instability: If there is a significant delay between derivatization and injection into the HPLC system, the derivative may begin to degrade. Try to maintain a consistent and short time interval between completing the reaction and analysis.

    • Variable pH: Ensure the buffer capacity is sufficient to maintain the optimal pH in all your samples, especially if the samples themselves have varying pH.

Data Presentation

Table 1: Optimized Derivatization Reaction Conditions for UDMH with Phenylglyoxal

ParameterOptimized Value
pH 5.0–5.5 (Ammonium acetate buffer)
Temperature 70°C
Reaction Time 10 minutes
Phenylglyoxal Concentration 0.05% in the reaction mixture

Data sourced from Osipenko et al., 2018.[1]

Table 2: Analytical Performance for UDMH Determination after Phenylglyoxal Derivatization

ParameterValue
Limit of Detection (LOD) 0.010 µg/L
Limit of Quantification (LOQ) 0.030 µg/L
Determination Range 0.03–1 µg/L
Intra-day Precision (RSD) 12–16%
Inter-day Precision (RSD) 16–22%
Precursor Ion (m/z) 177
Product Ion (m/z) 105

Data sourced from Osipenko et al., 2018.[1]

Experimental Protocol

Methodology for Pre-column Derivatization of UDMH with Phenylglyoxal

This protocol is based on the method described by Osipenko et al. (2018) for the analysis of UDMH in water samples.[1]

Reagents and Materials:

  • UDMH standard solution

  • Phenylglyoxal solution

  • Ammonium acetate buffer (1 M, pH 5.0)

  • Deionized water (Milli-Q or equivalent)

  • Acetonitrile (HPLC or MS grade)

  • Sample vials

  • Heating block or water bath at 70°C

Procedure:

  • Sample Preparation: In a sample vial, combine:

    • The aqueous sample or UDMH standard.

    • A sufficient volume of 1 M ammonium acetate buffer to bring the final pH of the reaction mixture to between 5.0 and 5.5.

  • Addition of Derivatizing Agent: Add the phenylglyoxal solution to the vial to achieve a final concentration of 0.05% in the reaction mixture.

  • Reaction Incubation: Cap the vial tightly and place it in a heating block or water bath pre-heated to 70°C.

  • Incubation Time: Allow the reaction to proceed for 10 minutes.

  • Cooling: After 10 minutes, remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the HPLC-MS/MS system.

Visualization

UDMH_Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Aqueous Sample (or UDMH Standard) Mix Mix Sample, Buffer, & Reagent Sample->Mix Buffer Ammonium Acetate Buffer (pH 5.0) Buffer->Mix Reagent Phenylglyoxal Solution Reagent->Mix Heat Incubate at 70°C for 10 minutes Mix->Heat pH 5.0-5.5 Cool Cool to Room Temperature Heat->Cool HPLC HPLC Separation (C18 Column) Cool->HPLC Inject Derivatized Sample MSMS MS/MS Detection (m/z 177 -> 105) HPLC->MSMS Result Data Analysis & Quantification MSMS->Result

Caption: Workflow for UDMH analysis using phenylglyoxal derivatization and LC-MS/MS.

References

Technical Support Center: Analysis of Unsymmetrical Dimethylhydrazine (UDMH) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample loss during the Gas Chromatography (GC) analysis of Unsymmetrical Dimethylhydrazine (UDMH). Given the highly reactive and polar nature of UDMH, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of UDMH, providing potential causes and actionable solutions.

Question: Why am I seeing poor peak shape, specifically peak tailing, for my UDMH samples?

Answer: Peak tailing for UDMH is a common issue primarily caused by its high polarity and reactivity, leading to undesirable interactions with active sites within the GC system.

  • Active Sites in the Inlet: The hot injection port is a primary source of sample degradation and adsorption.

    • Solution: Use a deactivated inlet liner, preferably with glass wool, to minimize contact with metal surfaces and trap non-volatile residues. Regularly replace the liner and septum to prevent the buildup of active sites.[1][2]

  • Column Activity: The stationary phase of the column can degrade over time, exposing active silanol (B1196071) groups that strongly interact with the polar UDMH molecule.

    • Solution:

      • Trim the first few centimeters of the column to remove contaminated sections.[3][4]

      • Ensure you are using a column specifically designed for amine analysis or one with a highly inert stationary phase.

      • Condition the column according to the manufacturer's instructions before use.

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes and turbulence, leading to peak tailing.[3][5]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height within the inlet as specified by the instrument manufacturer.[5]

Question: My UDMH peak response is very low or non-existent. What are the likely causes?

Answer: Complete or significant loss of the UDMH sample can occur at various stages of the analysis.

  • Sample Degradation in the Inlet: UDMH is thermally labile and can degrade in a hot injector.

    • Solution: Optimize the inlet temperature. While it needs to be high enough for volatilization, excessively high temperatures can cause degradation. Consider using a lower inlet temperature in combination with a pulsed pressure injection.

  • Adsorption in the Flow Path: Active sites throughout the GC system can irreversibly adsorb UDMH.

    • Solution: In addition to using deactivated liners and columns, ensure all transfer lines and connections are inert.

  • Inadequate Sample Preparation: The sample matrix can interfere with the analysis, and improper extraction can lead to poor recovery.

    • Solution: Employ a robust sample preparation technique such as derivatization, Accelerated Water Sample Preparation (AWASP), or Solid-Phase Microextraction (SPME) to protect the analyte and improve its chromatographic behavior.[6][7][8]

Question: I am observing inconsistent and non-reproducible results between injections. What should I check?

Answer: Poor reproducibility is often linked to the reactive nature of UDMH and variations in the analytical system.

  • Leaky System: Leaks in the gas lines can introduce oxygen and moisture, which can degrade UDMH and the column's stationary phase.

    • Solution: Regularly perform a leak check of the entire system, paying close attention to the septum, ferrules, and gas connections.

  • Contaminated Syringe: The autosampler syringe can become a source of contamination and active sites.

    • Solution: Implement a rigorous syringe cleaning protocol with appropriate solvents. If the problem persists, replace the syringe.

  • Sample Stability: UDMH can degrade in certain solvents or upon exposure to air.

    • Solution: Prepare samples fresh and analyze them promptly. If storage is necessary, keep them in tightly sealed vials at a low temperature. Consider using an antioxidant if sample degradation is suspected.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to prevent UDMH sample loss?

A1: Derivatization is a highly effective strategy. By converting the polar and reactive UDMH into a more stable, less polar derivative, you can significantly improve its chromatographic performance and reduce interactions with active sites.[9][10] Common derivatizing agents for UDMH include aromatic aldehydes like 4-cyanobenzaldehyde (B52832).[9]

Q2: Can I analyze UDMH without derivatization?

A2: While challenging, it is possible. This requires a highly inert GC system, including a deactivated liner and a column specifically designed for the analysis of amines. Additionally, optimizing injection parameters to minimize thermal stress on the analyte is crucial. Sample preparation techniques like AWASP or SPME can also facilitate direct analysis by removing interfering matrix components.[6][11]

Q3: What are the advantages of using SPME for UDMH analysis?

A3: SPME is a solvent-free technique that combines sample extraction and preconcentration into a single step.[12][13] It is particularly useful for trace analysis and can be automated. For UDMH, headspace SPME is often preferred as it minimizes the introduction of non-volatile matrix components into the GC system.[8][14]

Q4: When should I consider using the AWASP method?

A4: The Accelerated Water Sample Preparation (AWASP) method is beneficial for analyzing UDMH in aqueous samples. It works by removing water with an anhydrous salt and extracting the analytes into an organic solvent.[6][11] This technique is rapid and avoids the high temperatures associated with direct aqueous injections, which can damage the GC column.[15]

Data Presentation

The following table summarizes quantitative data from various studies on UDMH analysis, highlighting the effectiveness of different sample preparation and analysis techniques.

MethodAnalyte(s)Sample MatrixRecovery (%)Limit of Detection (LOD)Reference
Derivatization with 4-cyanobenzaldehydeUDMHWater970.5 mg/dm³[9]
AWASP-GC-MSUDMH Transformation ProductsAqueous Solutions>80 for 23 compounds1–5 µg/L[6][11]
HS-SPME-GC-MS/MSUDMH Transformation ProductsWater75-125 for 6 analytes~10 ng/L[8]
Derivatization with SalicylaldehydeUDMHGas--[10]
Headspace GC-MSUDMHSimulated Water-0.05 - 5.0 µg/L (Linear Range)[10]
Derivatization with FurfuralUDMHSurface Water-0.88 µg/L[10]

Experimental Protocols

Protocol 1: Derivatization of UDMH with 4-Cyanobenzaldehyde

This protocol describes the conversion of UDMH to its more stable hydrazone derivative for GC-MS analysis.[9]

  • Reagent Preparation: Prepare a solution of 4-cyanobenzaldehyde in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • For aqueous samples, adjust the pH to the optimal range for the derivatization reaction (consult relevant literature).

    • Add an appropriate volume of the 4-cyanobenzaldehyde solution to the sample. The derivatizing agent should be in excess.

  • Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 20 minutes) to ensure complete derivatization.

  • Extraction:

    • If necessary, perform a liquid-liquid extraction to transfer the derivative into a GC-compatible solvent (e.g., hexane (B92381) or dichloromethane).

    • Alternatively, solid-phase extraction (SPE) can be used to clean up and concentrate the derivative.[9]

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

Protocol 2: Accelerated Water Sample Preparation (AWASP) for UDMH Transformation Products

This protocol is designed for the rapid preparation of aqueous samples for GC-MS analysis.[6][11]

  • Sample Collection: Collect an accurate volume of the aqueous sample (e.g., 1 mL) into a suitable vial.

  • Internal Standard: Add an internal standard (e.g., pyridine-d5) to the sample to correct for variations in extraction efficiency and instrument response.[11]

  • Drying: Add a sufficient amount of anhydrous sodium sulfate (B86663) to the sample to completely absorb the water. The salt should remain free-flowing.

  • Extraction:

    • Add a precise volume of a water-immiscible organic solvent (e.g., dichloromethane) to the vial.

    • Vortex or shake the vial vigorously for a short period (e.g., 1-2 minutes) to extract the analytes from the salt into the organic phase.

  • Analysis: Carefully withdraw an aliquot of the organic supernatant and inject it into the GC-MS.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of UDMH

This protocol describes a solvent-free method for the extraction and preconcentration of UDMH from a sample matrix.[8][14]

  • Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial. For liquid samples, the addition of salt can improve the extraction efficiency of polar analytes.

  • Incubation: Seal the vial and place it in a heating block or autosampler incubator at a specific temperature (e.g., 50-60°C) for a set period to allow the analytes to partition into the headspace.[8][14]

  • Extraction:

    • Expose a pre-conditioned SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined time (e.g., 15-60 minutes).[8][14]

    • Agitation of the sample during extraction can improve efficiency.

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet.

    • The analytes will be thermally desorbed from the fiber onto the GC column for separation and detection.

Visualizations

UDMH_Derivatization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample (containing UDMH) B Add Derivatizing Agent (e.g., 4-Cyanobenzaldehyde) A->B Step 1 C Reaction (Formation of Hydrazone) B->C Step 2 D Liquid-Liquid or Solid-Phase Extraction C->D Step 3 E Concentrate & Solvent Exchange D->E Step 4 F Inject into GC-MS E->F Step 5 G Data Acquisition & Analysis F->G

Caption: Workflow for UDMH analysis using derivatization.

AWASP_Workflow A Aqueous Sample + Internal Standard B Add Anhydrous Sodium Sulfate A->B Complete Water Removal C Add Organic Solvent (e.g., Dichloromethane) B->C D Vortex to Extract Analytes C->D E Collect Organic Supernatant D->E F Inject into GC-MS E->F

Caption: Accelerated Water Sample Preparation (AWASP) workflow.

HS_SPME_Workflow cluster_prep Sample Preparation & Equilibration cluster_extraction Extraction cluster_analysis Analysis A Sample in Headspace Vial B Incubate at Controlled Temperature A->B C Expose SPME Fiber to Headspace B->C D Retract Fiber & Inject into GC Inlet C->D E Thermal Desorption & GC-MS Analysis D->E

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of UDMH Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating matrix effects in the analysis of Unsymmetrical Dimethylhydrazine (UDMH) transformation products. Below you will find frequently asked questions and troubleshooting guides to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the analysis of UDMH transformation products?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, un-analyzed components from the sample matrix.[1] This interference can lead to either signal suppression (a decrease in analyte response) or signal enhancement (an increase in analyte response), which can compromise the accuracy, linearity, and reproducibility of quantitative analysis.[2] UDMH transformation products are often small, polar molecules analyzed in complex environmental matrices like soil and water. These matrices contain numerous organic and inorganic compounds that can interfere with the ionization of the target analytes in the LC-MS/MS source, leading to inaccurate quantification.[3]

Q2: How can I quantitatively assess the degree of matrix effects in my assay?

A2: The matrix effect (ME) can be calculated by comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the peak response of the analyte in a neat solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates signal suppression.

  • An ME value > 100% indicates signal enhancement.

Values deviating significantly from 100% (e.g., <80% or >120%) typically require corrective action.[2]

Q3: What are the most effective general strategies to mitigate matrix effects for UDMH transformation products?

A3: The most effective strategies involve a combination of:

  • Thorough Sample Preparation: To remove interfering matrix components before they enter the LC-MS/MS system.[4]

  • Chromatographic Separation: To resolve the analytes of interest from co-eluting matrix components.[4]

  • Use of Internal Standards: Particularly stable isotope-labeled internal standards (SIL-IS), to compensate for matrix effects during data processing.[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples to normalize the matrix effect.[5]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended for quantitative methods, especially when high accuracy and precision are required. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. This allows for reliable correction of the analyte signal.[1] For example, using NDMA-d6 for the analysis of N-nitrosodimethylamine (NDMA) can significantly improve accuracy.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of UDMH transformation products, with a focus on issues arising from matrix effects.

Problem 1: Poor recovery and/or significant ion suppression for polar UDMH transformation products (e.g., NDMA, 1-methyl-1H-1,2,4-triazole).

This is a common issue, especially in complex matrices like soil, due to the high polarity of these compounds and the presence of numerous interfering substances.

Troubleshooting Workflow:

Troubleshooting Poor Recovery and Ion Suppression A Start: Poor Recovery / Ion Suppression Detected B Step 1: Evaluate Sample Preparation A->B C Is SPE being used? B->C D Optimize SPE Method: - Select appropriate sorbent (e.g., polymeric reversed-phase for polar compounds). - Optimize wash and elution steps. C->D Yes E Implement SPE: - Consider mixed-mode or polymeric SPE cartridges. C->E No F Step 2: Optimize Chromatography D->F E->F G Is there co-elution with matrix components? F->G H Modify Gradient: - Slower gradient to improve separation. - Adjust mobile phase pH. G->H Yes J Step 3: Implement Advanced Calibration G->J No I Consider Alternative Column Chemistry: - HILIC for very polar compounds. - Mixed-mode columns. H->I I->J K Are you using an internal standard? J->K L Use a Stable Isotope-Labeled Internal Standard (SIL-IS). K->L No M Use Matrix-Matched Calibration. K->M Yes N End: Improved Recovery and Reduced Suppression L->N M->N

Caption: A stepwise approach to troubleshooting poor recovery and ion suppression.

Problem 2: Inconsistent results and high variability between replicate injections.

High variability is often a symptom of inconsistent matrix effects, which can be caused by non-homogenous samples or a sample preparation method that is not robust.

Troubleshooting Workflow:

Troubleshooting Inconsistent Results A Start: Inconsistent Results Observed B Step 1: Verify Sample Homogeneity A->B C Are soil/solid samples thoroughly mixed? B->C D Improve homogenization procedure: - Grinding, sieving, and thorough mixing. C->D No E Step 2: Evaluate Sample Preparation Robustness C->E Yes D->E F Is a manual extraction method used? E->F G Automate liquid handling steps if possible. - Ensure consistent timing and volumes. F->G Yes H Step 3: Check for Carryover F->H No G->H I Inject blank solvent after a high concentration sample. H->I J Is the analyte peak present in the blank? I->J K Optimize needle wash procedure: - Use a stronger wash solvent. - Increase wash volume and/or number of washes. J->K Yes L End: Consistent and Reproducible Results J->L No K->L

Caption: A logical workflow for diagnosing and resolving inconsistent analytical results.

Data Presentation

The selection of an appropriate sample preparation and cleanup strategy is paramount for minimizing matrix effects. The following table summarizes typical performance data for the analysis of key UDMH transformation products in various complex matrices using different cleanup methods.

Table 1: Comparison of Sample Preparation Methods for UDMH Transformation Products

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)LOD/LOQReference
NDMASoilPressurized Liquid Extraction (PLE)85-110Not Reported0.1 µg/kg[3]
1-methyl-1H-1,2,4-triazole (MTA)SoilHeadspace SPME91-117Significant (compensated by IS)Not Reported[3]
N,N-dimethylformamide (DMF)SoilHeadspace SPME85-123Significant (compensated by IS)Not Reported[3]
NDMAWaterSolid-Phase Extraction (SPE)68-83Not Reported0.4-12 ng/L[6]
Various TPsSoilThermal Desorption (TD)-GC-MS/MS80-100Compensated by matrix-matched calibration and IS0.2-15 µg/kg[5]
NDMARanitidine Drug SubstanceMethanol (B129727) Extraction & Dilution>95Not Reported<0.1 ppm[7]

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for UDMH Transformation Products in Water

This protocol is a general guideline based on methods for analyzing polar compounds like nitrosamines in water.[6]

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • To a 100 mL water sample, add a surrogate or internal standard (e.g., NDMA-d6).

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the UDMH transformation products with 5 mL of methanol into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for the Analysis of NDMA

This protocol provides typical starting parameters for the analysis of NDMA, a key UDMH transformation product.[7][8]

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions:

    • NDMA: Precursor ion (m/z) 75.1 -> Product ion (m/z) 43.1

    • NDMA-d6 (IS): Precursor ion (m/z) 81.1 -> Product ion (m/z) 46.1

Disclaimer: These protocols are intended as general guidelines. Specific parameters should be optimized for your instrument, analytes of interest, and sample matrix.

References

Troubleshooting poor peak shape in gas chromatography of hydrazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of hydrazines.

Frequently Asked Questions (FAQs)

Q1: Why is the direct analysis of hydrazines by gas chromatography often problematic?

A1: Direct GC analysis of hydrazines is challenging due to their high polarity, low volatility, and thermal instability.[1] These properties can lead to several issues, including:

  • Poor Peak Shape: Significant peak tailing is common due to the interaction of the polar hydrazine (B178648) molecules with active sites within the GC system.[2][3]

  • Low Sensitivity: Hydrazines may not be detected at low concentrations due to their reactivity and potential for adsorption within the system.

  • Thermal Degradation: The high temperatures in the GC inlet and column can cause hydrazines to degrade, leading to inaccurate quantification and the appearance of extraneous peaks.[4]

To overcome these challenges, a derivatization step is typically employed to convert hydrazines into more volatile and stable compounds suitable for GC analysis.[1][5]

Q2: What is derivatization and why is it recommended for hydrazine analysis?

A2: Derivatization is a chemical reaction used to modify an analyte to make it more suitable for a specific analytical method. For hydrazine analysis by GC, derivatization involves reacting the hydrazine with a carbonyl-containing compound, such as an aldehyde or ketone, to form a more stable and volatile hydrazone.[1] Acetone (B3395972) is a commonly used and effective derivatizing reagent, which reacts with hydrazine to form acetone azine.[6][7][8]

Advantages of Derivatization:

  • Improved Volatility: Hydrazones are generally more volatile than their corresponding hydrazines, allowing them to be more easily analyzed by GC.[1]

  • Enhanced Stability: The resulting derivatives are often more thermally stable, reducing the risk of degradation during analysis.[5]

  • Better Peak Shape: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites in the GC system and resulting in more symmetrical peaks.[1]

  • Increased Sensitivity: The derivatives can be more easily ionized, leading to better detection and lower limits of quantitation (LOQ).[6][8]

Q3: What are the most common causes of peak tailing when analyzing hydrazines by GC?

A3: Peak tailing is a common issue in the GC analysis of hydrazines and their derivatives. The primary causes include:

  • Active Sites: Interactions between the polar analytes and active sites in the GC system are a major contributor to peak tailing.[2][3][9] These active sites can be exposed silanol (B1196071) groups in the inlet liner, on glass wool, or at the head of the column.[2][10][11]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the inlet of the column can lead to poor peak shape.[4][12]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, causing tailing.[10][12]

  • Insufficiently Deactivated Consumables: Using liners and columns that are not properly deactivated can lead to increased analyte interaction and peak tailing.[10][13]

  • Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to a slow and incomplete transfer of analytes to the column.

Q4: Can the choice of GC column affect the peak shape of hydrazine derivatives?

A4: Yes, the choice of GC column is critical for achieving good peak shape. Key factors to consider include:

  • Stationary Phase Polarity: The polarity of the stationary phase should be appropriate for the analyte. For the analysis of hydrazine derivatives like acetone azine, a mid-polarity to polar stationary phase is often suitable. Non-polar phases separate primarily by boiling point, while more polar phases can offer different selectivity based on dipole moments and hydrogen bonding capacities.[14]

  • Column Inertness: A highly inert column with minimal active sites is crucial to prevent interactions with the analytes.[14] Columns with specialized deactivation treatments are recommended.[3][13]

  • Film Thickness: Thicker films can increase sample loading capacity, which can be beneficial for preventing peak fronting due to column overload.[14][15]

  • Internal Diameter (ID): Narrower ID columns generally provide higher efficiency and better resolution, resulting in sharper peaks.[16] However, they also have lower sample capacity.[14]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape problems in the GC analysis of hydrazines.

Issue 1: Peak Tailing

Symptoms: The peak is asymmetrical with the latter half of the peak being broader than the front half. This can lead to inaccurate integration and reduced resolution.

Troubleshooting Workflow:

G Troubleshooting Peak Tailing A Peak Tailing Observed B Check for System Activity A->B G Check for Column Contamination A->G J Verify Proper Column Installation A->J C Perform Inlet Maintenance (Replace Liner, Septum, Seal) B->C Active sites in inlet D Trim Column Inlet (10-20 cm) C->D E Condition Column D->E F Use Highly Deactivated Consumables E->F If tailing persists L Problem Resolved F->L Improved peak shape H Bake Out Column at High Temperature G->H Matrix buildup I Replace Column H->I If baking fails I->L K Re-cut and Re-install Column J->K Poor cut or positioning K->L

Caption: A workflow for troubleshooting peak tailing issues.

Possible Causes and Solutions:

Possible Cause Recommended Action Details
Active Sites in Inlet Perform inlet maintenance.Replace the inlet liner, septum, and seal.[17] Use a fresh, deactivated liner, preferably with glass wool to aid vaporization.[18]
Column Contamination Trim the front end of the column.Cut 10-20 cm from the inlet side of the column to remove non-volatile residues.[10] After trimming, re-install the column correctly.
Column Degradation Condition or replace the column.Bake out the column at a high temperature (within its specified limit) to remove contaminants.[19] If tailing persists, the column may be permanently damaged and should be replaced.[15]
Improper Column Installation Re-install the column.Ensure the column is cut squarely and is installed at the correct height in the inlet and detector according to the manufacturer's instructions.[10][12]
Chemical Interactions Optimize derivatization.Ensure the derivatization reaction has gone to completion. Incomplete derivatization can leave unreacted, polar hydrazine, which will tail significantly.
Issue 2: Peak Fronting

Symptoms: The peak is asymmetrical with the leading edge of the peak being broader than the back half.

Troubleshooting Workflow:

G Troubleshooting Peak Fronting A Peak Fronting Observed B Check for Column Overload A->B G Check for Solvent Mismatch A->G C Reduce Injection Volume B->C D Dilute Sample B->D E Increase Split Ratio B->E F Use a Column with Higher Capacity (thicker film or wider ID) B->F If overload persists I Problem Resolved C->I If effective D->I If effective E->I If effective F->I H Ensure Sample Solvent is Compatible with Stationary Phase G->H H->I

Caption: A workflow for troubleshooting peak fronting issues.

Possible Causes and Solutions:

Possible Cause Recommended Action Details
Column Overload Reduce the amount of sample injected.Decrease the injection volume, dilute the sample, or increase the split ratio.[15] This prevents overloading the stationary phase.
Column Capacity Use a column with a thicker film or larger internal diameter.A column with a higher capacity can accommodate larger sample amounts without fronting.[14][15]
Incompatible Solvent Change the injection solvent.The sample solvent should be compatible with the stationary phase. A mismatch can cause poor focusing of the analyte band at the head of the column.[2]
Issue 3: Split Peaks

Symptoms: A single compound appears as two or more peaks.

Troubleshooting Workflow:

G Troubleshooting Split Peaks A Split Peaks Observed B Check Injection Technique A->B E Check for Incomplete Vaporization A->E G Verify Solvent Focusing (Splitless) A->G C Use a Liner with Glass Wool B->C D Reduce Injection Speed B->D I Problem Resolved C->I If effective D->I If effective F Increase Inlet Temperature E->F F->I H Lower Initial Oven Temperature (20°C below solvent boiling point) G->H H->I

Caption: A workflow for troubleshooting split peak issues.

Possible Causes and Solutions:

Possible Cause Recommended Action Details
Improper Injection Technique Optimize injection parameters.A fast autosampler injection can sometimes cause splitting.[15] Using a liner with deactivated glass wool can help to mix and vaporize the sample more uniformly.[15] Reducing the injection speed may also resolve the issue.
Incomplete Sample Vaporization Increase the inlet temperature.Ensure the inlet temperature is sufficient to rapidly vaporize the sample and solvent.
Poor Solvent Focusing (Splitless Injection) Adjust the initial oven temperature.For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper focusing of the analyte band at the head of the column.[10]
Column Contamination/Blockage Trim the front of the column.A partial blockage at the column inlet can cause the sample path to split, leading to peak splitting.[12]

Experimental Protocols

Protocol 1: In-Situ Derivatization of Hydrazine with Acetone

This protocol describes a general method for the derivatization of hydrazine in a sample matrix using acetone, suitable for subsequent headspace GC-MS analysis.[6][8]

Materials:

  • Sample containing hydrazine

  • Acetone (or acetone-d6 (B32918) for isotopic labeling)

  • Headspace vials (e.g., 10 mL or 20 mL)

  • Crimp caps (B75204) and septa

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., 10 mg of an active pharmaceutical ingredient) into a headspace vial.[6][8]

  • Derivatization: Add a precise volume of acetone to the vial. Acetone serves as both the solvent and the derivatizing reagent.[1][6] The optimal amount of acetone may need to be determined experimentally, but a volume that results in approximately 1% of the total sample volume has been shown to be effective.[7]

  • Reaction: Immediately seal the vial with a crimp cap.

  • Incubation: Mix the contents of the vial thoroughly using a vortex mixer. The reaction to form acetone azine is typically rapid and can proceed at room temperature.[1] For some applications, gentle heating or sonication for about 10 minutes can ensure the reaction goes to completion.[20]

  • Analysis: The vial is now ready for headspace GC analysis. The volatile acetone azine will be present in the headspace of the vial.

Protocol 2: GC Column Conditioning

Proper column conditioning is essential to remove contaminants and ensure a stable baseline and inert surface for analysis.

Materials:

  • New or used GC column

  • GC instrument

  • High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen)

Procedure:

  • Installation: Install the column in the GC inlet, but do not connect the detector end. This prevents any contaminants from depositing on the detector.

  • Carrier Gas Flow: Set the carrier gas flow rate to the typical value used in your method (e.g., 1-2 mL/min for a standard capillary column). Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Program the oven to ramp at 10°C/min to a final temperature approximately 20°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum temperature limit.

    • Hold at the final temperature for 1-2 hours. For very contaminated columns, a longer hold time may be necessary.

  • Cool Down: After conditioning, cool the oven down.

  • Detector Connection: Connect the column to the detector.

  • Equilibration: Set the instrument to your method conditions and allow the baseline to stabilize before running samples. A stable baseline is indicative of a well-conditioned column.

Quantitative Data Summary

The following table summarizes typical recovery data for the analysis of hydrazine after derivatization, demonstrating the effectiveness of the method.

Analyte Matrix Spike Level Recovery (%) Reference
HydrazineActive Pharmaceutical Ingredients (APIs)1 ppm79 - 117[6][8]
HydrazineActive Pharmaceutical Ingredients (APIs)25 ppm79 - 117[8]
HydrazineActive Pharmaceutical Ingredients (APIs)100 ppm79 - 117[8]

Note: The precision for these measurements, expressed as the relative standard deviation (%RSD) for six preparations at the 1 ppm level, was typically between 2.7% and 5.6%.[6] A linear range of concentrations from 0.1 to 10 ppm has been demonstrated with R² ≥ 0.999.[6][8]

References

Technical Support Center: Enhancing Spectrophotometric Analysis of UDMH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of spectrophotometric methods for the determination of unsymmetrical dimethylhydrazine (UDMH).

Frequently Asked Questions (FAQs)

Q1: My spectrophotometer is giving unstable or drifting absorbance readings. What are the common causes and solutions?

A1: Unstable readings can stem from several factors. First, ensure the spectrophotometer has had an adequate warm-up period as specified by the manufacturer to allow the lamp output to stabilize. Handle cuvettes by their frosted sides to prevent fingerprints on the optical surfaces, and ensure they are clean and free of scratches. Always use the same solvent or a placebo solution (containing all formulation components except UDMH) to zero the instrument, which is crucial for correcting background absorbance. Environmental factors such as vibrations from nearby equipment or significant temperature fluctuations can also affect instrument stability.

Q2: I am observing unexpectedly high or low absorbance readings. What could be the issue?

A2: Inaccurate absorbance readings can be due to issues with either sample preparation or instrument settings. Ensure that the concentration of your UDMH solution is within the linear range of the assay. Highly concentrated samples can deviate from Beer's Law, leading to inaccurate results. If the absorbance is too high, consider diluting your sample. Also, inspect the cuvette for any air bubbles, as they can scatter light and lead to erroneous readings.

Q3: How can I mitigate interference from other substances in my sample?

A3: Interference from other compounds is a common challenge. One effective strategy is to prepare a "placebo" blank containing all potential excipients or matrix components at the same concentration as your sample, but without UDMH. Use this placebo solution to zero the spectrophotometer, which will help to subtract the background absorbance from these interfering substances. If the spectra of UDMH-derivative and an interfering compound overlap, derivative spectrophotometry can be employed to resolve the individual signals.

Q4: Can the degradation of UDMH affect my spectrophotometric measurements?

A4: Yes, UDMH can degrade, particularly in alkaline environments, forming products that may interfere with its analysis. It is important to consider the storage conditions and age of your sample. If degradation is suspected, it is advisable to prepare fresh standards and samples.

Troubleshooting Guides

Method 1: Trisodium (B8492382) Pentacyanoaminoferrate (TPF) Colorimetric Method

This method relies on the reaction of UDMH with TPF to form a red-colored complex that can be measured spectrophotometrically.

Issue 1: Low Color Development or Sensitivity

  • Possible Cause: Incorrect pH of the reaction mixture.

    • Solution: Ensure the final solution has a pH of 5.4. Use a citric acid-phosphate buffer to maintain the optimal pH for color development.[1]

  • Possible Cause: Insufficient reaction time.

    • Solution: Allow the color to develop for at least 20-50 minutes, with one hour being optimal for full color development before taking measurements.[1]

  • Possible Cause: Degradation of the TPF reagent.

    • Solution: The TPF solution should be prepared fresh daily for best results.[1]

Issue 2: Interference from Other Compounds

  • Known Non-Interfering Substance: Dimethylamine (B145610) does not form the red color complex with TPF and therefore does not interfere with the analysis.[1]

  • Known Interfering Substance: Nitrogen dioxide (NO2) has been shown to reduce the color intensity of the UDMH-TPF complex by up to 20%.[1]

    • Mitigation: If the presence of NO2 is suspected, consider purging the sample with an inert gas or using a sample preparation technique to remove it prior to analysis.

  • Potential Interference: Other hydrazine (B178648) derivatives like hydrazine (Hy) and monomethylhydrazine (MMH) may interfere with the determination.[2]

    • Mitigation: If the sample contains a mixture of hydrazines, a chromatographic separation prior to spectrophotometric detection may be necessary for accurate quantification of UDMH.

Method 2: 5-Nitro-2-furaldehyde Derivatization Method

This method involves the derivatization of UDMH with 5-Nitro-2-furaldehyde to form a colored product.

Issue 1: Incomplete Derivatization Reaction

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: For optimal derivatization, maintain a pH of 5, use a 2 mM concentration of the derivatizing agent, and heat the reaction mixture at 60°C for 40 minutes.[3]

  • Possible Cause: Insufficient concentration of the derivatizing agent.

    • Solution: Ensure an excess of 5-Nitro-2-furaldehyde is used to drive the reaction to completion.

Issue 2: Interference from Similar Compounds

  • Known Non-Interfering Substances: Tetramethyltetrazene and dimethylamine do not interfere with the determination.[3]

  • Potential Interference: Hydrazine and methylhydrazine also react with 5-Nitro-2-furaldehyde to form colored derivatives.[3]

    • Mitigation: It is possible to determine these analytes simultaneously using the Firordt method (a multi-wavelength spectrophotometric method).[3] This approach allows for the resolution of the overlapping spectra of the different hydrazine derivatives.

Quantitative Data Summary

ParameterTPF Method5-Nitro-2-furaldehyde Method
Wavelength (λmax) 500 nm[1]420 nm and 454 nm (for UDMH derivative)[3]
Linear Range 1-60 µg/mL[1]Not explicitly stated for spectrophotometry
Limit of Detection (LOD) Not explicitly stated1.5 µg/L[2][3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Protocols

Protocol 1: UDMH Determination using Trisodium Pentacyanoaminoferrate (TPF)

This protocol is adapted for the analysis of UDMH in aqueous samples.

1. Reagent Preparation:

  • Buffer Solution (pH 5.4): Dissolve 9.6 g of citric acid and 29.25 g of disodium (B8443419) hydrogen phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O) in deionized water to a final volume of 2 liters.[1]
  • TPF Reagent (1 mg/mL): Dissolve 100 mg of trisodium pentacyanoaminoferrate in 100 mL of deionized water. Prepare this solution fresh daily.[1]
  • UDMH Standard Stock Solution: Prepare a stock solution of UDMH of a known concentration in the buffer solution.

2. Calibration Curve Preparation:

  • Prepare a series of UDMH standards with concentrations ranging from 5 to 60 µg/mL by diluting the stock solution with the buffer solution.[1]
  • To 10 mL of each standard solution in a separate cuvette, add 1 mL of the TPF reagent.[1]
  • Prepare a blank by adding 1 mL of the TPF reagent to 10 mL of the buffer solution.[1]
  • Allow the color to develop for exactly 1 hour.[1]
  • Measure the absorbance of each standard at 500 nm against the reagent blank.[1]
  • Plot a calibration curve of absorbance versus UDMH concentration.

3. Sample Analysis:

  • For aqueous samples, ensure they are appropriately diluted to fall within the calibration range.
  • To 10 mL of the sample, add 1 mL of the TPF reagent.
  • Allow the color to develop for 1 hour.
  • Measure the absorbance at 500 nm against the reagent blank.
  • Determine the UDMH concentration from the calibration curve.

Protocol 2: UDMH Determination using 5-Nitro-2-furaldehyde

1. Reagent Preparation:

  • Derivatizing Agent (0.2 M): Prepare a 0.2 M solution of 5-Nitro-2-furaldehyde.
  • Buffer Solution (pH 5): Prepare a suitable buffer solution to maintain the reaction pH at 5.
  • UDMH Standard Stock Solution: Prepare a stock solution of UDMH of a known concentration.

2. Derivatization Procedure:

  • In a 10 mL volumetric flask, place 0.5 mL of the UDMH standard or sample solution.[3]
  • Add 100 µL of the 0.2 M 5-Nitro-2-furaldehyde solution.[3]
  • Adjust the volume with the pH 5 buffer.
  • Heat the flask in a water bath or thermoreactor at 60°C for 40 minutes.[3]
  • Cool the solution to room temperature.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting solution at the appropriate wavelength (the UDMH derivative has absorption maxima at 420 nm and 454 nm).[3]
  • Prepare a reagent blank using 0.5 mL of deionized water instead of the UDMH solution and follow the same derivatization procedure.
  • Use the reagent blank to zero the spectrophotometer.
  • Construct a calibration curve by derivatizing a series of UDMH standards and plotting absorbance versus concentration.
  • Determine the concentration of UDMH in the sample from the calibration curve.

Visualizations

Experimental_Workflow_TPF cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Prepare UDMH Standards Prepare UDMH Standards Mix Sample/Standard with TPF Mix Sample/Standard with TPF Prepare UDMH Standards->Mix Sample/Standard with TPF Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->Mix Sample/Standard with TPF Prepare pH 5.4 Buffer Prepare pH 5.4 Buffer Prepare pH 5.4 Buffer->Prepare UDMH Standards Prepare TPF Reagent (Fresh Daily) Prepare TPF Reagent (Fresh Daily) Prepare TPF Reagent (Fresh Daily)->Mix Sample/Standard with TPF Incubate for 1 hour Incubate for 1 hour Mix Sample/Standard with TPF->Incubate for 1 hour Measure Absorbance at 500 nm Measure Absorbance at 500 nm Incubate for 1 hour->Measure Absorbance at 500 nm Generate Calibration Curve Generate Calibration Curve Measure Absorbance at 500 nm->Generate Calibration Curve Determine UDMH Concentration Determine UDMH Concentration Generate Calibration Curve->Determine UDMH Concentration

Caption: Workflow for UDMH analysis using the TPF method.

Troubleshooting_Decision_Tree Inaccurate Results Inaccurate Results Low Sensitivity Low Sensitivity Inaccurate Results->Low Sensitivity High Background High Background Inaccurate Results->High Background Check Reagent Age Check Reagent Age Low Sensitivity->Check Reagent Age TPF method? Optimize pH Optimize pH Low Sensitivity->Optimize pH pH incorrect? Increase Reaction Time/Temp Increase Reaction Time/Temp Low Sensitivity->Increase Reaction Time/Temp Incomplete reaction? Use Placebo Blank Use Placebo Blank High Background->Use Placebo Blank Matrix effects? Check for Interfering Substances Check for Interfering Substances High Background->Check for Interfering Substances Contamination? Consider Derivative Spectrophotometry Consider Derivative Spectrophotometry Check for Interfering Substances->Consider Derivative Spectrophotometry Spectral overlap?

References

Technical Support Center: Safe Quenching of 1,1-Dimethylhydrazine (UDMH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe quenching of reactions involving 1,1-Dimethylhydrazine (UDMH). UDMH is a highly toxic, flammable, and potentially carcinogenic substance that requires careful handling and disposal. The procedures outlined below are intended for use by trained laboratory personnel in a controlled environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound (UDMH)?

A1: UDMH is a hazardous substance with multiple risks:

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and eye damage.[1]

  • Carcinogenicity: UDMH is considered a potential human carcinogen.[2][3]

  • Flammability: It is a highly flammable liquid and vapor, with a low flash point.[4][5] Vapors can travel to an ignition source and flash back.[4]

  • Reactivity: UDMH is a powerful reducing agent and can react violently with oxidizing agents, potentially leading to spontaneous ignition.[4]

  • Corrosivity: It is corrosive to the skin.[4]

Q2: What personal protective equipment (PPE) is required when working with UDMH?

A2: Appropriate PPE is crucial for minimizing exposure risk. The following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber) are recommended. Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles and a face shield are necessary.

  • Lab Coat: A flame-resistant lab coat worn over personal clothing.

  • Respiratory Protection: All work with UDMH should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Q3: Can I neutralize UDMH with a strong acid?

A3: While UDMH is basic and will react with acids, this is not a recommended quenching procedure for waste disposal. The neutralization reaction is exothermic and can be vigorous, posing a safety hazard. Acid-base neutralization does not degrade the hydrazine (B178648) moiety, and the resulting salt may still be hazardous.

Q4: What are the risks of incomplete quenching of UDMH?

A4: Incomplete quenching, particularly with oxidizing agents like sodium hypochlorite (B82951), can lead to the formation of hazardous byproducts, most notably N-nitrosodimethylamine (NDMA), a potent carcinogen.[6] The formation of NDMA is influenced by factors such as pH and the concentration of the quenching agent.[2][7]

Q5: How should I dispose of UDMH waste after quenching?

A5: After a validated quenching procedure that ensures the complete destruction of UDMH, the resulting solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not pour quenched or unquenched UDMH waste down the drain.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Violent reaction or uncontrolled temperature increase during quenching. Quenching agent added too quickly.Concentration of UDMH or quenching agent is too high.Inadequate cooling.Immediately cease addition of the quenching agent.Ensure the reaction vessel is adequately cooled in an ice bath.If the reaction is uncontrollable, evacuate the area and follow emergency procedures.
Gas evolution during quenching. Expected for some quenching reactions (e.g., formation of nitrogen gas).Ensure the reaction is performed in a well-ventilated fume hood.Do not cap the reaction vessel tightly to avoid pressure buildup.
Color change of the reaction mixture. May indicate the progress of the reaction or the formation of byproducts. A yellowing of UDMH can occur on exposure to air.Monitor the reaction closely. If unexpected or intense color changes occur, proceed with caution and consider that side reactions may be taking place.
Precipitate formation during quenching. Formation of insoluble salts or byproducts.Ensure adequate stirring to prevent localized concentration of reactants.The precipitate should be treated as hazardous waste along with the liquid.
Uncertainty about the completeness of the quench. Insufficient amount of quenching agent or inadequate reaction time.Test for residual UDMH using a validated analytical method before disposal.If in doubt, add a slight excess of the quenching agent and allow for a longer reaction time.

Quenching Protocols

Disclaimer: These protocols are intended for experienced laboratory personnel. It is crucial to perform a thorough risk assessment and to test these procedures on a small scale before scaling up.

Protocol 1: Quenching with Sodium Hypochlorite (Bleach)

This method is effective but must be carefully controlled to minimize the formation of N-nitrosodimethylamine (NDMA).

Experimental Details:

ParameterValue
Reagents This compound (UDMH)Commercial laundry bleach (~5.25% sodium hypochlorite)Water
Equipment 3-necked round-bottom flaskStirrerThermometerDropping funnelIce bath
Temperature 45-50 °C
Reaction Time ~3 hours (1 hour addition, 2 hours stirring)

Procedure:

  • In a well-ventilated fume hood, equip a 3-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • For every 1 g of UDMH to be quenched, place approximately 32 mL of commercial laundry bleach (a 25% excess) into the flask.

  • Begin stirring the bleach solution and place the flask in a heating mantle or water bath to maintain a temperature of 45-50 °C.

  • Add the UDMH solution dropwise from the dropping funnel to the stirred bleach solution. The rate of addition should be controlled to maintain the temperature between 45-50 °C. This addition should take approximately 1 hour.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours as the temperature gradually cools to room temperature.

  • The resulting solution should be disposed of as hazardous waste.

Protocol 2: Quenching with α-Ketoacids

This patented method presents an alternative to oxidative quenching.

Experimental Details:

ParameterValue
Reagents This compound (UDMH)α-Ketoglutaric acid sodium salt (or similar α-ketoacid)Sodium borohydride (B1222165) (NaBH₄) - Caution: Reacts with water! Water
Equipment Round-bottom flaskStirrerStandard laboratory glassware
Temperature Ambient, with a slight exotherm
Reaction Time ~30 minutes for initial reaction

Procedure:

  • In a fume hood, prepare an aqueous solution of the α-ketoacid sodium salt. For example, for 0.0066 moles of UDMH, a solution of 0.0088 moles of α-ketoglutaric acid sodium salt in 5 mL of water can be used.

  • To the stirred α-ketoacid solution, add the UDMH in one portion. An increase in temperature of a few degrees is expected.

  • Stir the solution for approximately 30 minutes at room temperature. The initial reaction forms 2-(2,2-dimethylhydrazinylidene)pentanedioic acid.

  • For complete neutralization, a reducing agent such as sodium borohydride can be carefully and slowly added to the reaction mixture to reduce the hydrazone intermediate. Caution: Sodium borohydride reacts with water to produce hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

  • The final solution should be disposed of as hazardous waste.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_disposal Disposal start Start Quenching Procedure ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood small_scale Perform Small-Scale Pilot Test fume_hood->small_scale reaction_setup Set up Reaction Apparatus with Cooling small_scale->reaction_setup add_quencher Slowly Add Quenching Agent reaction_setup->add_quencher monitor Monitor Temperature and Reaction add_quencher->monitor complete_reaction Allow for Complete Reaction Time monitor->complete_reaction verify Verify Complete Quench (if possible) complete_reaction->verify waste Transfer to Labeled Hazardous Waste Container verify->waste dispose Dispose via Institutional Waste Program waste->dispose

Caption: General workflow for quenching this compound.

Troubleshooting_Flow cluster_temp Temperature Control cluster_gas Gas Evolution cluster_completeness Reaction Completeness start Quenching Issue Occurs uncontrolled_temp Uncontrolled Temperature Increase? start->uncontrolled_temp gas Excessive Gas Evolution? start->gas incomplete Is Quench Complete? start->incomplete stop_addition Stop Adding Quencher uncontrolled_temp->stop_addition Yes check_cooling Check Cooling Bath stop_addition->check_cooling reduce_rate Reduce Addition Rate check_cooling->reduce_rate end Proceed with Caution reduce_rate->end ensure_ventilation Ensure Adequate Ventilation gas->ensure_ventilation Yes no_seal Do Not Seal Vessel ensure_ventilation->no_seal no_seal->end add_excess Add Excess Quencher incomplete->add_excess No/Unsure extend_time Extend Reaction Time add_excess->extend_time analytical_test Perform Analytical Test extend_time->analytical_test analytical_test->end

Caption: Troubleshooting logic for UDMH quenching procedures.

References

Preventing catalytic decomposition of UDMH on metal surfaces.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: UDMH Handling & Storage

A Guide to Preventing Catalytic Decomposition on Metal Surfaces

Disclaimer: The following guide is intended for researchers, scientists, and engineers in the aerospace, materials, and chemical engineering fields. Unsymmetrical Dimethylhydrazine (UDMH) is a highly toxic, flammable, and corrosive rocket propellant.[1][2] All handling and experiments should be conducted only by trained personnel with appropriate personal protective equipment (PPE) and in facilities designed for hazardous materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of unintended UDMH decomposition in a sealed container?

You may be experiencing catalytic decomposition if you observe one or more of the following signs:

  • Pressure Buildup: The decomposition of UDMH evolves gaseous products, leading to a measurable increase in container pressure over time.[3] This is a key parameter monitored during material compatibility tests.[3]

  • Temperature Increase: The decomposition reaction is exothermic, which can cause a rise in the temperature of the UDMH and the container.

  • Gas Evolution: You may notice bubbling or the formation of a gas phase (ullage) that increases in volume. The evolved gases can be analyzed to understand the extent and nature of the decomposition.[3]

  • Discoloration: Pure UDMH is a colorless liquid, but samples may turn yellowish upon exposure to air or due to the formation of decomposition by-products.[4]

Q2: My UDMH is showing an accelerated decomposition rate in a stainless steel vessel. What is the most likely cause and how do I resolve it?

The most common cause of accelerated UDMH decomposition in a stainless steel container is an improperly prepared or compromised surface. Stainless steel's compatibility relies on a thin, inert layer of chromium oxide on its surface, known as the "passive layer."

  • Likely Cause: The surface may have free iron contamination or physical defects that expose the catalytically active base metal to the UDMH.[5] This active surface can dramatically increase the rate of decomposition.

  • Resolution: The vessel must be properly cleaned, and the passive layer must be re-established through a process called passivation. This involves treating the metal surface with a mild oxidant, typically an acid, to remove contaminants and chemically form a stable oxide layer.[5] Refer to the troubleshooting flowchart below (Figure 1) and the detailed passivation protocol.

Troubleshooting Guides

Troubleshooting High Decomposition Rate

If you have detected an abnormally high rate of pressure rise or temperature increase, follow this logical workflow to diagnose the issue.

Figure 1. Troubleshooting Flowchart for High UDMH Decomposition start High Decomposition Rate (Pressure/Temp Increase) check_material 1. Verify Material Compatibility start->check_material material_ok Material is Compatible check_material->material_ok Yes material_bad Incompatible Material (Refer to Table 1) check_material->material_bad No check_passivation 2. Inspect Surface Passivation passivation_ok Passivation Appears Intact check_passivation->passivation_ok OK passivation_bad Passivation Failed/ Compromised check_passivation->passivation_bad Failed check_contamination 3. Analyze for Contamination (UDMH & System) contam_ok No Contaminants Found check_contamination->contam_ok Clean contam_bad Contaminant Identified check_contamination->contam_bad Found material_ok->check_passivation passivation_ok->check_contamination repassivate 4. Clean & Re-passivate (See Protocol & Figure 2) passivation_bad->repassivate monitor 5. Monitor System Post-Treatment contam_ok->monitor If all checks pass, monitor closely decontaminate Decontaminate System & Use Fresh UDMH contam_bad->decontaminate repassivate->monitor decontaminate->repassivate

Caption: Troubleshooting workflow for diagnosing accelerated UDMH decomposition.

Data & Protocols

Table 1: Material Compatibility with UDMH

This table summarizes the compatibility of common materials with UDMH. "Excellent" implies long-term stability with minimal decomposition. "Good" suggests suitability for many applications, though minor effects may be observed over time. "Not Recommended" materials are known to be reactive or degrade upon contact.

Material ClassSpecific Material/AlloyCompatibility RatingNotes
Stainless Steels 304L, 316, 316LExcellentMust be properly cleaned and passivated.[3][6]
Aluminum Alloys 5052, 5086, 5454, 6061ExcellentGenerally good compatibility for storage and shipping containers.[6]
Titanium Alloys Ti-6Al-4VExcellentOften used in flight propulsion subsystems.[3]
Elastomers/Polymers EPDM (Ethylene-Propylene)GoodRecommended for seals and O-rings.[7]
PTFEGoodGenerally inert, but compatibility testing for the specific application is advised.[8]
Most Rubbers (e.g., Viton)Not RecommendedProne to swelling, hardening, cracking, or dry rotting upon extended exposure.[7]
Reactive Metals Copper, Zinc, LeadNot RecommendedHighly catalytic and should be strictly avoided.
Table 2: Qualitative Effect of Temperature on UDMH Stability

Temperature is a critical factor in the stability of UDMH. Higher temperatures provide the activation energy needed to initiate and sustain decomposition reactions.

Temperature RangeExpected StabilityComments
Cryogenic HighUDMH freezes at -57 °C. Not a typical storage condition.
Ambient (20-25 °C) GoodStable for long-term storage in compatible, properly passivated containers.[4][9]
Elevated (40-70 °C) Fair to PoorDecomposition rate increases significantly. Long-term storage is not recommended.[3]
High (>400 °C) Very PoorRapid thermal decomposition occurs.[10]
Experimental Protocol: Nitric Acid Passivation of Stainless Steel (e.g., 304L, 316L)

This protocol describes a standard method for passivating stainless steel surfaces for service with hypergolic propellants like UDMH. The goal is to remove surface contaminants and grow a robust, chromium-rich passive oxide layer.[5]

Safety Precautions: This procedure involves hazardous materials (degreasing solvents, nitric acid). Perform all steps in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, apron, and chemical splash goggles.

  • Step 1: Mechanical Cleaning (if necessary)

    • Remove any heavy surface contaminants like oils, grease, or scale. Use grinding or abrasive blasting only if essential, as it can embed particles that must be removed chemically.

  • Step 2: Alkaline Degreasing/Cleaning

    • Objective: Remove all organic contaminants (oils, greases, fingerprints) from the surface.

    • Procedure: Immerse the component in an alkaline cleaning solution (e.g., 5-10% NaOH in water) at 60-80 °C for 15-30 minutes. Follow with a thorough rinse with deionized (DI) water until the surface is water-break-free (a continuous film of water remains on the surface).

  • Step 3: Acid Passivation Treatment

    • Objective: Dissolve free iron and other surface contamination and promote the formation of the passive oxide layer.[5]

    • Procedure: Immerse the clean, dry component in a 20-50% (by volume) nitric acid (HNO₃) solution at a temperature between 25-60 °C. The duration is typically 20-40 minutes.

  • Step 4: Post-Treatment Rinsing

    • Objective: Remove all residual acid from the component surface.

    • Procedure:

      • Rinse thoroughly with copious amounts of clean, flowing DI water.

      • Follow with a final immersion rinse in a clean DI water bath. The pH of the final rinse water should be neutral.

  • Step 5: Drying

    • Objective: Remove all moisture to prevent water spots or corrosion.

    • Procedure: Dry the component thoroughly using clean, dry, oil-free compressed air or nitrogen.

  • Step 6: Quality Control / Verification

    • Objective: Confirm the effectiveness of the passivation process.

    • Procedure: Perform a spot test (e.g., copper sulfate (B86663) test per ASTM A380) to check for the presence of free iron on the surface. The absence of a copper deposit indicates a successful passivation.

Visualized Workflow

The diagram below illustrates the general workflow for the passivation protocol described above.

Figure 2. General Passivation Workflow for Stainless Steel start Start: Unpassivated Component clean 1. Mechanical Cleaning (If Required) start->clean degrease 2. Alkaline Degreasing clean->degrease rinse1 DI Water Rinse degrease->rinse1 passivate 3. Nitric Acid Passivation rinse1->passivate rinse2 4. Final DI Water Rinse (Neutral pH) passivate->rinse2 dry 5. Drying (Dry Air/N2) rinse2->dry qc 6. Quality Control Test (e.g., Copper Sulfate) dry->qc end Finish: Passivated Component qc->end

Caption: Step-by-step visualization of the stainless steel passivation process.

References

Technical Support Center: Refinement of Extraction Methods for UDMH from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Unsymmetrical Dimethylhydrazine (UDMH) and its transformation products (TPs) from complex soil matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting UDMH from soil?

A1: The primary challenges stem from UDMH's high reactivity and polarity, its strong interaction with soil components, and its rapid transformation into a variety of products.[1][2] UDMH can bind tightly to the mineral and organic matter in soil, especially in matrices with high clay or humic substance content, making quantitative extraction difficult.[1][3] Its instability can also lead to degradation during sample collection, storage, and extraction.

Q2: Which extraction method is best for my soil type?

A2: The optimal extraction method depends on the specific soil matrix, the target analytes (UDMH and/or its TPs), and the available analytical instrumentation. For volatile TPs in sandy soils, Headspace Solid-Phase Microextraction (HS-SPME) is often a good choice due to its sensitivity and minimal solvent usage.[4][5] For soils with high organic content, such as peaty soils, more rigorous methods like Accelerated Solvent Extraction (ASE) with an alkaline modifier or Alkaline Distillation may be necessary to achieve good recoveries.[3][6]

Q3: How does soil pH affect UDMH extraction?

A3: Soil pH significantly influences the state of UDMH and its interaction with the soil matrix. Under acidic conditions, UDMH is protonated, increasing its solubility in water but also its potential for strong binding to cation-exchange sites in clay minerals. Alkaline conditions (e.g., addition of NaOH) are often used to deprotonate UDMH, increasing its volatility and facilitating its extraction from the soil matrix, particularly in methods like distillation or headspace analysis.[7][8]

Q4: Is derivatization necessary for UDMH analysis?

A4: For Gas Chromatography (GC)-based methods, derivatization is often required to improve the thermal stability and chromatographic behavior of the highly polar UDMH.[9][10] Derivatizing agents such as aromatic aldehydes (e.g., 2-nitrobenzaldehyde, salicylaldehyde) react with UDMH to form more stable, less polar hydrazones that are amenable to GC analysis.[1][9] For Liquid Chromatography (LC)-based methods, derivatization may not be necessary, but it can be used to enhance detection sensitivity.[10]

Q5: What are the most common transformation products of UDMH in soil and why are they important?

A5: Common UDMH transformation products in soil include N-nitrosodimethylamine (NDMA), formaldehyde (B43269) dimethylhydrazone (FDMH), 1,1,4,4-tetramethyl-2-tetrazene (TMT), and various triazoles and pyrazoles.[11][12] It is crucial to monitor these TPs as some, like NDMA, are significantly more carcinogenic and toxic than UDMH itself.[1] The presence and concentration of specific TPs can also provide insights into the environmental fate and degradation pathways of UDMH contamination.

Troubleshooting Guides

Issue 1: Low Recovery of UDMH and its Transformation Products
Possible Cause Suggestion Detailed Explanation
Strong Analyte-Matrix Interactions Increase extraction temperature and pressure (ASE) or use a stronger solvent. For high-organic soils, add an alkali (e.g., NaOH, Ba(OH)₂) to the sample.UDMH and its polar TPs can be strongly adsorbed to active sites in the soil matrix. Elevated temperature and pressure can overcome these interactions.[6] Alkali addition helps to deprotonate analytes and disrupt binding with humic substances.[6][13]
Analyte Volatility and Degradation Minimize sample handling time and keep samples cool. For GC analysis, use a derivatization step to stabilize UDMH.UDMH is volatile and can be lost during sample preparation. It is also susceptible to oxidative degradation.[1] Derivatization converts it to a more stable compound.[9]
Inefficient Extraction Method Switch to a more exhaustive technique. For example, if ultrasonic extraction yields low recovery, consider Pressurized Liquid Extraction (PLE/ASE) or Alkaline Distillation.The chosen extraction method may not be suitable for the soil type. Loamy and peaty soils often require more aggressive extraction conditions than sandy soils.[6][14]
Presence of Water in SPME Headspace Dry the soil sample or use a vacuum-assisted HS-SPME (Vac-HS-SPME) approach.Water in the headspace can significantly decrease the recovery of many UDMH TPs during SPME analysis.[4][8]
Issue 2: Poor Chromatographic Peak Shape and Resolution

| Possible Cause | Suggestion | Detailed Explanation | | Co-extraction of Interfering Matrix Components | Incorporate a clean-up step after extraction (e.g., Solid Phase Extraction - SPE). Optimize the extraction selectivity by adjusting the solvent or temperature. | Complex soil matrices can release numerous co-extractives that interfere with chromatographic analysis. A clean-up step can remove these interferences. | | Analyte Instability in GC Inlet | Optimize GC inlet temperature. Use a temperature programming ramp for the inlet during SPME desorption. | High inlet temperatures can cause degradation of thermally labile UDMH derivatives. A temperature ramp can facilitate gentle desorption.[4] | | Incomplete Derivatization | Optimize derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH). | Ensure the derivatization reaction goes to completion to avoid multiple peaks for the same analyte or poor sensitivity. A slightly alkaline pH (e.g., pH 9) is often optimal for derivatization with aromatic aldehydes.[10] |

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for UDMH and its Transformation Products (TPs)

Extraction MethodSoil TypeTarget AnalytesRecovery (%)LOD (µg/kg)Reference
Accelerated Solvent Extraction (ASE) Peaty Soil8 UDMH TPs> 701.8 - 15[6]
Alkaline Distillation VariousUDMH, FADMHQuantitativeNot Specified[7]
Direct Thermal Desorption (TD)-GC-MS/MS Sandy Soil15 UDMH TPs80 - 1000.3 - 7.8[11][15]
Direct Thermal Desorption (TD)-GC-MS/MS Loamy Soil15 UDMH TPs> 700.2 - 15[3]
Vac-HS-SPME-GC-MS Sandy SoilNDMA, MTA, PAl84 - 970.035 - 3.6 (ng/g)[16]
In situ Derivatization-TD-GC-MS Sandy SoilUDMH, MH74 - 9812 - 15[13]

Note: LOD (Limit of Detection) and recovery rates can vary significantly based on the specific analyte, soil characteristics, and analytical instrumentation.

Experimental Protocols & Visualizations

Decision Workflow for UDMH Extraction Method Selection

G start Start: Soil Sample for UDMH Analysis soil_type Assess Soil Type start->soil_type sandy Sandy / Low Organic soil_type->sandy Low Organic Content loamy Loamy / Peaty / High Organic soil_type->loamy High Organic Content analytes Target Analytes: UDMH, Volatile TPs, or Broad Spectrum? volatile Volatile TPs analytes->volatile broad UDMH & Broad Spectrum TPs analytes->broad sandy->analytes ase Accelerated Solvent Extraction (ASE) with alkali loamy->ase alk_dist Alkaline Distillation loamy->alk_dist hs_spme HS-SPME or Vac-HS-SPME volatile->hs_spme td_gcms TD-GC-MS broad->td_gcms

Caption: Decision tree for selecting an appropriate UDMH extraction method.

Protocol 1: Accelerated Solvent Extraction (ASE) for UDMH TPs in High-Organic Soil

This protocol is adapted from methodologies for extracting UDMH transformation products from complex matrices like peaty soil.[6]

  • Sample Preparation:

    • Homogenize the soil sample by sieving.

    • Weigh approximately 1 g of the soil sample (accurately weighed) into a 5-mL stainless steel extraction cell.

    • For soils with high organic content, thoroughly mix the sample with an alkali, such as barium hydroxide (B78521) or sodium hydroxide, at a ratio of up to 2.5 g alkali per 1 g of soil to improve extraction efficiency.[6]

  • ASE System Parameters:

    • Solvent: Acetonitrile

    • Pressure: 100 bar

    • Temperature: 100 °C

    • Extraction Cycles: 2

    • Static Time: 15 minutes per cycle

  • Extraction Procedure:

    • Place the prepared extraction cell into the ASE system.

    • Run the extraction program with the parameters specified above.

    • The extract is automatically collected in a vial.

  • Post-Extraction:

    • The collected extract can be concentrated if necessary using a gentle stream of nitrogen.

    • The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile UDMH TPs

This protocol is based on optimized methods for the analysis of volatile UDMH transformation products.[4]

  • Sample Preparation:

    • Place 1-5 g of the soil sample into a 10-20 mL headspace vial.

    • For improved recovery, NaCl can be added to the vial.[1]

    • Seal the vial with a PTFE-faced septum.

  • HS-SPME Parameters:

    • SPME Fiber: 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective.[4]

    • Incubation/Extraction Temperature: 40 °C

    • Incubation/Extraction Time: 30-60 minutes

  • Extraction Procedure:

    • Place the vial in a heating block or the autosampler's incubator set to the desired temperature.

    • Expose the SPME fiber to the headspace of the vial for the specified extraction time.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the GC inlet for thermal desorption.

    • GC Inlet Temperature: A temperature-programmed inlet is recommended, for example, hold at 170°C for 0.1 min, then ramp at 1°C/s to 250°C and hold for an extended period to ensure complete desorption.[4]

    • Analyze using GC-MS.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis sample Soil Sample Collection homogenize Homogenization (Sieving) sample->homogenize weigh Weighing homogenize->weigh extraction Extraction (e.g., ASE, HS-SPME, Distillation) weigh->extraction derivatization Derivatization (if required for GC) extraction->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms data_proc Data Processing & Quantification gcms->data_proc

References

Addressing interference from other hydrazines in UDMH detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of unsymmetrical dimethylhydrazine (UDMH).

Frequently Asked Questions (FAQs)

Q1: My UDMH measurement is higher than expected. Could other hydrazines be interfering?

A1: Yes, interference from other hydrazines, particularly hydrazine (B178648) (Hy) and monomethylhydrazine (MMH), is a common issue in UDMH detection, especially with non-selective methods like standard spectrophotometry.[1] These compounds share similar chemical properties and can react with the same reagents, leading to erroneously high UDMH readings.

Q2: What are the most common methods for detecting UDMH, and which are best for avoiding interference?

A2: Several methods are used for UDMH detection, each with its own advantages and disadvantages regarding interference.

  • Spectrophotometry: This is a common method but is prone to interference from other hydrazines like Hy and MMH.[1]

  • Gas Chromatography (GC): When coupled with a mass spectrometer (MS), GC offers high selectivity and is a preferred method for complex matrices. Derivatization is often employed to improve separation and detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with UV or mass spectrometric detection, provides good separation of UDMH from other hydrazines. Both pre-column and post-column derivatization techniques can be used to enhance selectivity.[1][2]

  • Electrochemical Sensors: These sensors can offer high sensitivity and selectivity, which can be tuned by modifying the electrode surface. Some modified electrodes have shown no interference from hydrazine in UDMH detection.[3]

For high selectivity and minimizing interference, chromatographic methods (GC-MS and HPLC) and properly designed electrochemical sensors are generally recommended.

Q3: What is derivatization and how can it help reduce interference in UDMH detection?

A3: Derivatization is a technique where the analyte (UDMH) is reacted with a chemical reagent to form a new compound (a derivative) with properties that are more suitable for analysis.[4] In the context of UDMH detection, derivatization can:

  • Increase Selectivity: By choosing a derivatizing agent that reacts specifically with UDMH or produces a unique derivative, interference from other hydrazines can be minimized.

  • Improve Chromatographic Separation: The derivative may have different properties (e.g., volatility, polarity) that allow for better separation from interfering compounds on a GC or HPLC column.

  • Enhance Detection: The derivative may have stronger UV absorbance or be more easily ionized in a mass spectrometer, leading to a more sensitive measurement.

Common derivatizing agents for hydrazines include aromatic aldehydes like 5-nitro-2-furaldehyde (B57684) and glyoxal.[5][6][7]

Q4: Can I use an electrochemical sensor for selective UDMH detection in a sample containing other hydrazines?

A4: Yes, electrochemical sensors can be designed for selective UDMH detection. The selectivity is largely determined by the material used to modify the working electrode. For example, a Prussian Blue modified carbon paste electrode has been shown to detect UDMH without interference from hydrazine.[3] The key is to choose a modifier that preferentially catalyzes the oxidation of UDMH at a potential where other hydrazines are not significantly oxidized.

Troubleshooting Guides

Gas Chromatography (GC) Based Methods

Problem: Peak Tailing for UDMH Derivative

  • Symptom: The chromatographic peak for the UDMH derivative is asymmetrical, with a "tail" extending from the back of the peak. This can lead to inaccurate integration and quantification.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Polar hydrazines can interact with active sites (silanol groups) in the GC system. Solution: Use a deactivated inlet liner and a column specifically designed for inertness. Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum.[3] Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help remove active sites that have developed over time.[2]
Improper Column Installation If the column is not installed at the correct height in the inlet or detector, it can create dead volume, leading to peak tailing. Solution: Carefully follow the instrument manufacturer's instructions for column installation, ensuring the correct insertion depth.[1][3]
Column Contamination Buildup of non-volatile residues from the sample matrix on the column can cause peak tailing for all compounds. Solution: If the problem appeared after analyzing "dirty" samples, bake out the column at a high temperature (within its specified limit). If this doesn't resolve the issue, the column may need to be replaced.[3]
Solvent-Phase Polarity Mismatch If the polarity of the solvent used to dissolve the sample is very different from the polarity of the GC column's stationary phase, it can cause peak shape distortion, including tailing. Solution: If possible, choose a solvent that is more compatible with the stationary phase.[3]
High-Performance Liquid Chromatography (HPLC) Based Methods

Problem: Poor Separation Between UDMH and Other Hydrazine Derivatives

  • Symptom: The peaks for the UDMH derivative and the derivatives of other hydrazines (e.g., MMH) are not well-resolved, making accurate quantification difficult.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Composition The composition of the mobile phase (the solvent that carries the sample through the column) is critical for good separation. Solution: Optimize the mobile phase. For reversed-phase HPLC, this may involve adjusting the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer, or changing the pH of the buffer.[8]
Incorrect Column Choice The stationary phase of the HPLC column is key to separation. Solution: Ensure you are using a column with appropriate chemistry for your derivatives. A C18 column is a common choice for reversed-phase separation of hydrazine derivatives.[8] If separation is still poor, consider a column with a different stationary phase or a longer column for increased resolution.
Suboptimal Derivatization If the derivatization reaction is not complete or produces side products, it can lead to extra peaks and poor resolution. Solution: Review and optimize the derivatization protocol, paying close attention to pH, reaction time, temperature, and reagent concentration.[5]

Experimental Protocols

Protocol 1: Selective UDMH Detection using Derivatization with 5-Nitro-2-Furaldehyde followed by HPLC-UV

This protocol is based on the derivatization of hydrazines with 5-nitro-2-furaldehyde (NFA) to form colored derivatives that can be separated and quantified by HPLC with UV detection.[5]

1. Reagents and Materials:

  • UDMH, Hydrazine (Hy), and Monomethylhydrazine (MMH) standards

  • 5-Nitro-2-furaldehyde (NFA) solution (2 mM)

  • Buffer solution (pH 5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Reversed-phase C18 column

2. Derivatization Procedure:

  • To 1 mL of your aqueous sample (or standard), add 1 mL of the 2 mM NFA solution.

  • Add 0.5 mL of the pH 5 buffer solution.

  • Heat the mixture at 60°C for 40 minutes.[5]

  • Cool the solution to room temperature before injection into the HPLC.

3. HPLC-UV Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation. A starting point could be a mixture of 20 mM phosphate (B84403) buffer (pH 3.5) and 2-5% acetonitrile.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for the UDMH-NFA derivative (around 420-454 nm).[5]

4. Data Analysis:

  • Create a calibration curve by analyzing a series of UDMH standards of known concentrations.

  • Quantify the UDMH in your samples by comparing their peak areas to the calibration curve. The different hydrazine derivatives will have distinct retention times, allowing for their separation and the selective quantification of UDMH.

Data Presentation

Table 1: Comparison of Detection Limits for Hydrazines using Derivatization with 5-Nitro-2-Furaldehyde

AnalyteLimit of Detection (LOD)
Hydrazine (Hy)5 µg/L
Monomethylhydrazine (MMH)3 µg/L
Unsymmetrical Dimethylhydrazine (UDMH)1.5 µg/L

Data from spectrophotometric determination after derivatization.[5]

Visualizations

UDMH_Detection_Workflow Workflow for Selective UDMH Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (containing UDMH, Hy, MMH) Derivatization Derivatization (e.g., with 5-Nitro-2-Furaldehyde) Sample->Derivatization Add Reagent & Buffer Heat at 60°C HPLC HPLC Separation (C18 Column) Derivatization->HPLC Inject Derivatized Sample UV_Detector UV-Vis Detector (Monitor at specific λ) HPLC->UV_Detector Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis GC_Troubleshooting_Logic Troubleshooting Peak Tailing in GC cluster_physical Physical Checks cluster_chemical Chemical Checks Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Indiscriminate Indiscriminate Tailing (Physical Issue) Check_All_Peaks->Indiscriminate Yes Selective Selective Tailing (Chemical Interaction) Check_All_Peaks->Selective No Check_Installation Check Column Installation (Correct depth) Indiscriminate->Check_Installation Check_Column_Cut Inspect Column Cut (Should be clean and square) Indiscriminate->Check_Column_Cut Check_Connections Check for Leaks (Inlet and detector) Indiscriminate->Check_Connections Inlet_Maintenance Perform Inlet Maintenance (Replace liner, septum, O-ring) Selective->Inlet_Maintenance Trim_Column Trim Column (Remove active sites) Selective->Trim_Column Use_Inert_Column Use Inert Column/Liner Selective->Use_Inert_Column

References

Technical Support Center: Enhancing UDMH Adsorption with Hydrolysis Lignin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing hydrolysis lignin (B12514952) as an adsorbent for unsymmetrical dimethylhydrazine (UDMH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of UDMH adsorption by hydrolysis lignin?

A1: The adsorption of UDMH by hydrolysis lignin is primarily a chemisorption process.[1][2] The reaction occurs between UDMH and the active centers of lignin, specifically the carbonyl and carboxyl groups.[1][2][3] The process is complex and can be influenced by diffusion, especially in air-dried lignin.[1]

Q2: What is the optimal moisture content for hydrolysis lignin when adsorbing UDMH from the gaseous phase?

A2: For gaseous phase adsorption, a moisture content of approximately 30% is optimal for performance.[1] While higher moisture levels can increase the specific surface area, moisture content above 30% can cause the adsorbent to lose its powdery form, which may hinder its application.[1]

Q3: How does temperature affect the rate of UDMH adsorption?

A3: Increasing the ambient temperature significantly speeds up the UDMH adsorption process.[1] Experimental data shows that a 5 °C increase in temperature can accelerate the adsorption process by 2.5 to 3 times.[1]

Q4: Can hydrolysis lignin be modified to improve its adsorption capacity?

A4: Yes, modifying hydrolysis lignin can enhance its adsorption efficiency. Oxidative treatment with hydrogen peroxide, for instance, has been shown to increase the content of carbonyl and carboxyl groups, which are the active adsorption centers for UDMH.[3] This modification can increase the maximum adsorption of UDMH.[3]

Q5: What is the maximum UDMH recovery percentage achieved in aqueous solutions?

A5: Under optimal conditions, UDMH recovery can reach 99.92%.[1] This was achieved with an adsorption time of 24 hours, a solution-to-adsorbent ratio of 25:1, and an initial UDMH concentration of 20 mg/L.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low UDMH Adsorption Efficiency in Aqueous Solution Suboptimal pH.Adjust the pH of the solution to the optimal value of 5.5 using a universal buffer solution.[1]
Insufficient contact time.Increase the adsorption time. For low UDMH concentrations (e.g., 20 mg/L), a contact time of up to 24 hours may be necessary to achieve maximum recovery.[1]
Incorrect solution-to-adsorbent ratio.Ensure the ratio of the solution volume to the adsorbent mass is optimized. A ratio of 25:1 (V/m) has been shown to be effective.[1]
High initial UDMH concentration.For higher concentrations, the relative adsorption efficiency may be lower. Consider diluting the sample or increasing the amount of adsorbent. Maximum recovery was observed at an initial concentration of 20 mg/L.[1]
Slow Adsorption Rate in Gaseous Phase Low moisture content in the lignin.Adjust the moisture content of the hydrolysis lignin to around 30%.[1] Air-dried lignin can result in a diffusion-limited process.[1]
Low ambient temperature.Increase the temperature of the system. The adsorption rate is significantly influenced by temperature.[1]
Hydrolysis Lignin is Clumpy and Difficult to Handle Excessive moisture content.Dry the hydrolysis lignin to a moisture content of around 30%. Above this level, the material is no longer a powder.[1]

Quantitative Data Summary

Table 1: UDMH Adsorption Dynamics in Aqueous Solution

Adsorption Time (hours)UDMH Concentration (mg/L)UDMH Recovery (%)
10.8495.8
30.2198.95
60.0999.55
120.0499.8
240.01699.92
Conditions: Initial UDMH Concentration = 20 mg/L; V/m = 25/1; pH 5.5; T = 25°C.[1]

Table 2: Effect of Moisture Content on Gaseous UDMH Adsorption

Adsorbent Moisture Content (%)Adsorption Efficiency after 10 min (%)Adsorption Efficiency after 30 min (%)
5 (Air-dried)--
3099.6399.97
50->99
80->99
Note: While higher moisture content also leads to high efficiency, 30% is optimal for maintaining the powdered form of the adsorbent.[1]

Table 3: Kinetic and Thermodynamic Parameters for UDMH Adsorption

Temperature (°C)Rate Constant (k)Order of Reaction (n)Activation Energy (Ea) (kJ/mol)
24--85.9
30--85.9
35--85.9
The value of activation energy corresponds to that of chemisorption.[1][2]

Experimental Protocols

Protocol 1: UDMH Adsorption from Aqueous Solution (Static Conditions)
  • Preparation of Adsorbent:

    • Take a known mass of hydrolysis lignin.

    • Immerse the lignin sample in 25 mL of a universal buffer solution (pH 5.5).

    • Allow the sample to soak for 24 hours with occasional stirring to ensure proper wetting.[1]

  • Adsorption Experiment:

    • Add 25 mL of a UDMH solution of a predetermined concentration (e.g., 20-500 mg/L, diluted in the same buffer solution) to the lignin suspension.[1]

    • Maintain the mixture at a constant temperature of 25°C with continuous stirring.[1]

    • After the specified adsorption time (e.g., 1 to 24 hours), filter the solution through a 0.2 µm nylon membrane filter.[1]

  • Analysis:

    • Determine the equilibrium concentration of UDMH in the filtrate using ion chromatography with amperometric detection.[1]

Protocol 2: UDMH Adsorption from Gaseous Phase
  • Preparation of System:

    • Place a known mass of hydrolysis lignin (e.g., 1 g) with a specific moisture content (e.g., 30%) into a 20 mL air-tight vial.[1]

    • Inside the 20 mL vial, place a smaller 2 mL vial.[1]

  • Adsorption Experiment:

    • Using a syringe, introduce a known amount of concentrated UDMH (e.g., 12 mg) into the smaller 2 mL vial, ensuring no direct contact with the lignin adsorbent.[1]

    • Seal the larger vial to create an air-tight system.

    • Maintain the experimental setup at a constant temperature (e.g., 24-35°C).[1]

  • Analysis:

    • At predetermined time intervals (e.g., 10 to 450 minutes), analyze the UDMH concentration in the vapor phase above the adsorbent.[1]

Visualizations

ExperimentalWorkflow_Aqueous cluster_prep Adsorbent Preparation cluster_adsorption Adsorption cluster_analysis Analysis Lignin Hydrolysis Lignin Soak Soak for 24h (Occasional Stirring) Lignin->Soak Buffer Buffer Solution (pH 5.5) Buffer->Soak Stir Continuous Stirring (25°C, 1-24h) Soak->Stir UDMH_Sol UDMH Solution UDMH_Sol->Stir Filter Filter (0.2µm) Stir->Filter Analysis Analyze Filtrate (Ion Chromatography) Filter->Analysis

Caption: Workflow for UDMH Adsorption from Aqueous Solution.

ExperimentalWorkflow_Gaseous cluster_setup System Setup cluster_exp Experiment cluster_analysis Analysis Start Start PlaceLignin Place Lignin (30% moisture) in 20mL Vial Start->PlaceLignin PlaceUDMH Place UDMH in 2mL Vial (inside 20mL vial) PlaceLignin->PlaceUDMH Seal Seal 20mL Vial PlaceUDMH->Seal Incubate Incubate at Constant Temp (24-35°C) Seal->Incubate AnalyzeVapor Analyze Vapor Phase (at time intervals) Incubate->AnalyzeVapor

Caption: Workflow for UDMH Adsorption from Gaseous Phase.

LogicalRelationship cluster_factors Influencing Factors cluster_properties Lignin Properties cluster_outcome Outcome Moisture Moisture Content Efficiency UDMH Adsorption Efficiency Moisture->Efficiency Temp Temperature Temp->Efficiency pH pH (Aqueous) pH->Efficiency Time Contact Time Time->Efficiency FuncGroups Active Functional Groups (Carbonyl, Carboxyl) FuncGroups->Efficiency

Caption: Key Factors Influencing UDMH Adsorption Efficiency.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 1,1-Dimethylhydrazine (UDMH) and Monomethylhydrazine (MMH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of 1,1-Dimethylhydrazine (UDMH) and Monomethylhydrazine (MMH), two powerful rocket propellants. While both are hydrazines and share certain toxic characteristics, there are notable differences in their potency, target organs, and mechanisms of action. This document synthesizes key experimental data to facilitate a clear understanding of their relative toxicities.

Quantitative Toxicity Data

The acute toxicity of UDMH and MMH has been evaluated in various animal models. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values for different routes of exposure.

Table 1: Acute Toxicity of this compound (UDMH)
SpeciesRoute of ExposureLD50/LC50Reference
RatOral122 mg/kg[1]
MouseOral155 mg/kg
RatDermal770 mg/kg
RabbitDermal1060 mg/kg[1]
RatInhalation (4 hr)252 ppm[1][2]
MouseInhalation (4 hr)172 ppm[1][2]
HamsterInhalation (4 hr)392 ppm[1][2]
DogInhalation (1 hr)981 ppm[1][3]
DogInhalation (15 min)3580 ppm[1]
Table 2: Acute Toxicity of Monomethylhydrazine (MMH)
SpeciesRoute of ExposureLD50/LC50Reference
RatOral32 mg/kg[4]
MouseOral29 mg/kg[4]
HamsterOral22 mg/kg[4]
RatDermal183 mg/kg[4]
RabbitDermal93 mg/kg[4]
Guinea PigDermal47 mg/kg[4]
RatInhalation (4 hr)74-78 ppm[4][5]
MouseInhalation (4 hr)56-65 ppm[4]
HamsterInhalation (4 hr)143 ppm[4]
DogInhalation (1 hr)96 ppm[5][6]
Rhesus MonkeyInhalation (1 hr)162 ppm[5][6]
Squirrel MonkeyInhalation (1 hr)82 ppm[5][6]

Summary of Acute Toxicity:

Based on the available data, Monomethylhydrazine (MMH) is generally more acutely toxic than this compound (UDMH) across various species and routes of exposure. This is particularly evident in the oral and inhalation LD50/LC50 values, which are consistently lower for MMH.

Mechanisms of Toxicity

Both UDMH and MMH exert their primary toxic effects on the central nervous system (CNS), liver, and hematopoietic system. However, there are distinctions in their proposed mechanisms.

Central Nervous System Toxicity: The acute neurotoxicity of both compounds is a major concern, often leading to tremors, convulsions, and death.[7] This is believed to be caused by the inhibition of pyridoxal (B1214274) phosphate-dependent enzymes, particularly glutamic acid decarboxylase. This enzyme is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] Depletion of GABA leads to a state of neuronal hyperexcitability, resulting in convulsions.[4][8] While both hydrazines cause convulsions, those induced by UDMH and MMH are thought to originate in a pre-pontine area of the brain.[8]

Hepatotoxicity: Both UDMH and MMH can cause liver damage.[9][10] This is characterized by changes in liver enzymes and histopathological alterations. The mechanism is thought to involve the generation of reactive metabolites that induce oxidative stress and damage cellular macromolecules.

Hematotoxicity: MMH exposure has been shown to cause hemolytic changes, particularly in dogs.[11] This is characterized by a decrease in red blood cells, hemoglobin, and hematocrit.

Carcinogenicity: Both UDMH and MMH have been shown to be carcinogenic in animal studies.[4][9] UDMH is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[10] In animal studies, UDMH has been shown to induce tumors in the lungs, liver, blood vessels, and intestines.[12] MMH has also been shown to cause tumors in the lungs, liver, and nasal passages in animal studies.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the toxicological assessment of UDMH and MMH.

Acute Inhalation Toxicity Studies (LC50 Determination)
  • Test Animals: Various species such as rats, mice, hamsters, and dogs are used. Animals are typically young adults and are acclimated to laboratory conditions before the study.

  • Exposure System: Animals are placed in whole-body inhalation chambers. The test atmosphere is generated by vaporizing the liquid hydrazine (B178648) derivative and mixing it with filtered air to achieve the desired concentration. The concentration of the test substance in the chamber is monitored analytically throughout the exposure period.

  • Procedure: Groups of animals are exposed to different concentrations of UDMH or MMH vapor for a fixed duration (e.g., 1, 4, or 6 hours). A control group is exposed to filtered air only.

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure. Mortality is recorded for a period of 14 days post-exposure.

  • Data Analysis: The LC50 value, the concentration estimated to cause death in 50% of the exposed animals, is calculated using statistical methods such as probit analysis.

  • Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Tissues from major organs are collected for histopathological examination.

Acute Oral Toxicity Studies (LD50 Determination)
  • Test Animals: Typically rats or mice are used. Animals are fasted overnight before dosing.

  • Procedure: The test substance, usually dissolved in a suitable vehicle like water, is administered by gavage directly into the stomach. Different dose levels are administered to separate groups of animals. A control group receives the vehicle only.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded periodically.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

  • Pathology: Gross necropsy and histopathological examination of major organs are performed on animals that die during the study and on survivors at the end of the observation period.

Visualizing the Proposed Neurotoxic Pathway

The following diagram illustrates the proposed mechanism by which hydrazines like UDMH and MMH induce neurotoxicity through the disruption of GABA synthesis.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Produces Excitation Neuronal Hyperexcitability (Convulsions) GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Hydrazine UDMH / MMH Hydrazine->GAD Inhibits Pyridoxal_Phosphate Pyridoxal-5'-Phosphate (PLP - Vitamin B6) Pyridoxal_Phosphate->GAD Cofactor for Inhibition Neuronal Inhibition (Reduced Excitability) GABA_Receptor->Inhibition

Caption: Proposed mechanism of hydrazine-induced neurotoxicity.

References

Comparative analysis of UDMH and symmetrical dimethylhydrazine as propellants.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, properties, and experimental evaluation of Unsymmetrical Dimethylhydrazine (UDMH) and Symmetrical Dimethylhydrazine (SDMH) as hypergolic propellants.

This guide provides a detailed comparative analysis of Unsymmetrical Dimethylhydrazine (UDMH) and its isomer, Symmetrical Dimethylhydrazine (SDMH), for their application as rocket propellants. Both compounds are hypergolic, meaning they ignite spontaneously upon contact with a suitable oxidizer, a critical property for reliable and restartable rocket engines. However, significant differences in their physical properties, performance characteristics, and handling considerations dictate their respective utility in aerospace applications. This document summarizes key quantitative data, outlines detailed experimental protocols for performance evaluation, and presents logical workflows for propellant characterization.

Physical and Chemical Properties

UDMH and SDMH share the same chemical formula (C₂H₈N₂) but differ in the arrangement of their methyl groups, leading to distinct physical and chemical characteristics. UDMH is a colorless to yellowish liquid with a sharp, fishy, ammonia-like odor.[1][2] It is miscible with water, ethanol, and kerosene.[1][2] SDMH is also a colorless liquid with a similar odor. A critical distinction for propellant applications is their freezing point; UDMH has a significantly lower freezing point, making it suitable for a wider range of operating temperatures.[3][4]

PropertyUnsymmetrical Dimethylhydrazine (UDMH)Symmetrical Dimethylhydrazine (SDMH)
Chemical Formula (CH₃)₂NNH₂CH₃NHNHCH₃
Molar Mass 60.10 g/mol [5]60.10 g/mol
Appearance Colorless to yellowish liquid[1]Colorless liquid
Density 0.791 g/cm³ (at 22 °C)[3]0.827 g/cm³ (at 20 °C)
Melting Point -57 °C (-71 °F)[3]-9 °C (16 °F)
Boiling Point 63.9 °C (147 °F)[1]87.5 °C (189.5 °F)
Vapor Pressure 13.7 kPa (at 20 °C)6.67 kPa (at 20 °C)
Solubility in Water Miscible[1][2]Miscible[6]

Propellant Performance Characteristics

The performance of a rocket propellant is primarily evaluated by its specific impulse (Isp), which is a measure of its efficiency. UDMH is a well-characterized propellant and is often used with nitrogen tetroxide (N₂O₄) as the oxidizer.[1][7] This combination offers a high specific impulse and the advantage of being hypergolic.[1] While SDMH is also hypergolic, its use as a mainstream propellant has been hindered by its high freezing point.[4][8] Detailed specific impulse data for SDMH is less common in publicly available literature, a direct consequence of its limited practical application.

Performance MetricUDMH with Nitrogen Tetroxide (N₂O₄)SDMH with Nitrogen Tetroxide (N₂O₄)
Specific Impulse (Vacuum) ~333 s[4]Data not readily available, but expected to be slightly lower than UDMH due to differences in heat of formation.
Specific Impulse (Sea Level) ~285 s[4]Data not readily available.
Ignition Delay Very short (milliseconds)Hypergolic, but ignition delay data is not widely published.
Storability Excellent, storable for long durations[1][7]Limited by high freezing point.[4][8]
Toxicity Highly toxic and carcinogenic[1][9]Potent carcinogen, considered more toxic than UDMH.[6]

Experimental Protocols

Accurate and reproducible experimental data is crucial for the evaluation and comparison of rocket propellants. The following sections detail the methodologies for key experiments.

Hypergolic Ignition Delay Measurement (Drop Test)

Objective: To determine the time interval between the initial contact of the fuel and oxidizer and the first appearance of a flame.

Methodology: The drop test is a common method for screening hypergolic propellants.[9][10]

  • Apparatus: A drop test apparatus typically consists of a mechanism to release a single drop of one propellant (e.g., the fuel) from a specified height into a small container (e.g., a crucible) containing the other propellant (the oxidizer).[10] The event is recorded using a high-speed camera.

  • Procedure:

    • A precise volume of the oxidizer (e.g., nitrogen tetroxide) is placed in the crucible.

    • The fuel drop (e.g., UDMH or SDMH) is released from a fixed height.

    • The high-speed camera records the entire event, from the moment the drop makes contact with the pool of oxidizer until ignition.

    • The ignition delay is determined by analyzing the video frames to identify the frame of initial contact and the frame where the first sustained light emission from the flame is visible.

  • Data Analysis: The time difference between the two identified frames is calculated to determine the ignition delay. Multiple trials are conducted to ensure statistical reliability.

G cluster_setup Apparatus Setup cluster_execution Test Execution cluster_analysis Data Analysis A Prepare Fuel and Oxidizer Samples C Position Crucible with Oxidizer A->C B Calibrate High-Speed Camera D Set Fuel Dropper at a Fixed Height B->D E Release Fuel Drop C->E D->E F Record with High-Speed Camera E->F G Analyze Video Frames F->G H Identify Initial Contact Frame G->H I Identify First Flame Emission Frame G->I J Calculate Time Difference (Ignition Delay) H->J I->J

Fig. 1: Experimental workflow for determining hypergolic ignition delay using the drop test method.
Heat of Combustion Measurement (Bomb Calorimetry)

Objective: To determine the amount of heat released during the complete combustion of the propellant.

Methodology: A bomb calorimeter is used to measure the heat of combustion at constant volume.[3][11][12]

  • Apparatus: An oxygen bomb calorimeter consists of a high-pressure stainless steel vessel (the "bomb"), a water bath, a stirrer, and a high-precision thermometer.[12]

  • Procedure:

    • A precisely weighed sample of the propellant is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system. The heat capacity is determined by calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid.[11]

Long-Term Stability Testing

Objective: To evaluate the chemical stability of the propellant over an extended period under various storage conditions.

Methodology: Stability testing involves storing the propellant under controlled conditions and periodically analyzing its chemical composition and physical properties.[1][13][14]

  • Procedure:

    • Samples of the propellant are stored in sealed containers made of materials compatible with the propellant.

    • The containers are stored at various temperatures (ambient, elevated, and reduced) and for different durations.

    • At specified intervals, samples are withdrawn and analyzed for:

      • Purity: Using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify and quantify any degradation products.

      • Water Content: Using Karl Fischer titration.

      • Physical Properties: Density, viscosity, and visual appearance.

  • Data Analysis: The rate of degradation is determined by plotting the concentration of the parent compound and its degradation products over time. This data is used to predict the shelf life of the propellant.

Comparative Logic of UDMH and SDMH as Propellants

The choice between UDMH and SDMH as a propellant is primarily dictated by a trade-off between performance and handling characteristics. The following diagram illustrates the logical comparison.

G cluster_udmh UDMH cluster_sdmh SDMH UDMH_FP Low Freezing Point (-57 °C) UDMH_Stor Excellent Storability UDMH_FP->UDMH_Stor UDMH_Perf High Specific Impulse UDMH_Use Widely Used Propellant UDMH_Perf->UDMH_Use SDMH_Perf Hypergolic (Performance data limited) UDMH_Stor->UDMH_Use UDMH_Tox Highly Toxic & Carcinogenic UDMH_Tox->UDMH_Use Handling Challenge SDMH_FP High Freezing Point (-9 °C) SDMH_Stor Poor Low-Temp Storability SDMH_FP->SDMH_Stor SDMH_Use Not a Practical Propellant SDMH_Stor->SDMH_Use SDMH_Tox Highly Toxic & Carcinogenic SDMH_Tox->SDMH_Use Handling Challenge

Fig. 2: Logical comparison of key characteristics of UDMH and SDMH for propellant applications.

Conclusion

While both UDMH and SDMH are hypergolic liquids, their suitability as rocket propellants is vastly different. UDMH, with its low freezing point and high performance, has become a workhorse in the field of storable liquid propellants, despite its toxicity.[1][7][15] In contrast, the significantly higher freezing point of SDMH severely limits its operational temperature range, rendering it impractical for most aerospace applications.[4][8] Although SDMH is hypergolic, its poor storability at low temperatures has precluded its development and widespread use as a rocket fuel. Therefore, for applications requiring a storable, hypergolic fuel, UDMH remains the superior choice between the two isomers, with its handling and toxicity being the primary drawbacks that necessitate stringent safety protocols.

References

A Comparative Guide to the Determination of 1,1-Dimethylhydrazine: Validation of a New High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,1-Dimethylhydrazine (UDMH), a hypergolic rocket propellant and a potential contaminant of significant concern due to its toxicity.[1][2] We present a validation summary for a highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and compare its performance against established Gas Chromatography-Mass Spectrometry (GC-MS) and Spectrophotometric methods. All data is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the suitability and reliability of these analytical procedures.

Introduction to UDMH Analysis

This compound is a highly reactive and unstable compound, making its direct and accurate measurement in various matrices a challenging analytical task.[3] Its potential presence as an impurity or degradation product in pharmaceutical manufacturing processes, particularly those involving hydrazine (B178648) derivatives, necessitates robust and sensitive analytical methods for quality control and safety assessment. This guide focuses on the validation of a new HPLC-MS/MS method employing pre-column derivatization, a technique often required to enhance the stability and detectability of UDMH.[3][4]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for UDMH determination depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. Here, we compare three distinct methods: a novel HPLC-MS/MS method, a widely used GC-MS method, and a classic Spectrophotometric method.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the three analytical methods based on published experimental data.

Parameter New HPLC-MS/MS Method (with Phenylglyoxal (B86788) Derivatization) Alternative 1: GC-MS Method (with Derivatization) Alternative 2: Spectrophotometric Method (with 5-Nitro-2-Furaldehyde Derivatization)
Limit of Detection (LOD) 0.010 µg/L[3]0.88 µg/L to 10 µg/kg (depending on derivatizing agent and matrix)[5]1.5 µg/L[6]
Limit of Quantitation (LOQ) 0.030 µg/L[3]Not consistently reported, but typically estimated as 3x LOD.Not explicitly reported, but typically estimated as 10x the noise level.[7]
Linearity (Range) 0.03–1 µg/L[3]0 - 100 µg/L (with furfural (B47365) derivatization)[5]Not explicitly defined in a range, but Beer's law is followed.
Precision (%RSD) Intra-day: 12–16%, Inter-day: 16–22%[3]<22% in the range of 0.06 - 0.60 µg/L (with 4-nitrobenzaldehyde (B150856) derivatization)[4]Standard deviation <5%[8]
Accuracy (% Recovery) 97-102% in natural water samples.[9]Not consistently reported across different derivatization methods.Not explicitly reported.
Specificity High, due to MS/MS detection.High, particularly with MS detection.Lower, susceptible to interference from other compounds that react with the derivatizing agent.
Sample Throughput Moderate, due to derivatization and chromatography time.Moderate to High, depending on the sample preparation method.High, suitable for rapid screening.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and published methods to ensure reproducibility.

New HPLC-MS/MS Method with Phenylglyoxal Derivatization

This method offers high sensitivity and specificity for the determination of UDMH in aqueous samples.

1. Derivatization Procedure:

  • To 1 mL of the aqueous sample, add a suitable buffer to adjust the pH to 5.0.

  • Add a solution of phenylglyoxal (0.05% concentration).

  • Heat the mixture at 70°C for 10 minutes.[3]

  • Cool the reaction mixture to room temperature before injection into the HPLC system.

2. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 100 µL.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transition: Monitor the transition of the derivatized UDMH precursor ion to a specific product ion (e.g., m/z 177 → 105).[3]

Alternative 1: GC-MS Method with Derivatization

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including UDMH after derivatization.

1. Derivatization and Extraction:

  • For aqueous samples, derivatization can be performed with an appropriate aldehyde (e.g., salicylaldehyde (B1680747) or furfural).[5]

  • The resulting hydrazone is then extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

  • For air samples, UDMH can be trapped in a solution containing the derivatizing agent.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column like HP-INNOWax.[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 3 minutes, then ramp at 8°C/min to 250°C and hold for 9 minutes.[10]

  • Mass Spectrometer: Mass selective detector operated in electron ionization (EI) mode.

  • Detection: Can be performed in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

Alternative 2: Spectrophotometric Method with 5-Nitro-2-Furaldehyde Derivatization

This method is a simpler and more accessible technique for the determination of UDMH, suitable for routine analysis where high sensitivity is not the primary requirement.

1. Derivatization Procedure:

  • Adjust the pH of the sample to 5.

  • Add a 2 mM solution of 5-nitro-2-furaldehyde.

  • Heat the mixture at 60°C for 40 minutes to allow for color development.[6]

2. Spectrophotometric Measurement:

  • Spectrophotometer: UV-Vis spectrophotometer.

  • Wavelength: Measure the absorbance of the resulting colored derivative at its maximum absorption wavelength.

  • Quantification: Determine the concentration of UDMH from a calibration curve prepared using standards of known concentrations.

Visualizations

To further clarify the experimental processes and the relationships between the methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample Aqueous Sample buffer pH Adjustment (pH 5.0) sample->buffer derivatization Add Phenylglyoxal & Heat (70°C, 10 min) buffer->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the new HPLC-MS/MS method.

logical_relationships cluster_methods Analytical Methods for UDMH cluster_attributes Key Attributes hplc_ms HPLC-MS/MS sensitivity Sensitivity hplc_ms->sensitivity Very High specificity Specificity hplc_ms->specificity Very High cost Cost/Complexity hplc_ms->cost High throughput Sample Throughput hplc_ms->throughput Moderate gc_ms GC-MS gc_ms->sensitivity High gc_ms->specificity High gc_ms->cost Moderate-High gc_ms->throughput Moderate-High spectro Spectrophotometry spectro->sensitivity Moderate spectro->specificity Low spectro->cost Low spectro->throughput High

Caption: Logical relationships of UDMH analytical methods.

Conclusion

The validation of the new HPLC-MS/MS method with phenylglyoxal derivatization demonstrates its suitability for the highly sensitive and specific determination of this compound. Its performance, particularly its low limit of detection, makes it an excellent choice for trace-level analysis in complex matrices. While GC-MS remains a robust and reliable alternative, the presented HPLC-MS/MS method offers superior sensitivity. The spectrophotometric method, although less sensitive and specific, provides a cost-effective and high-throughput option for screening purposes. The choice of the most appropriate method should be based on the specific analytical requirements of the researcher or drug development professional.

References

A Researcher's Guide to Hydrazine Derivatization Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine (B178648) is a critical analytical challenge. Due to its high polarity, low volatility, and lack of a strong chromophore, direct analysis of hydrazine is often impractical.[1] Chemical derivatization is a widely adopted strategy to overcome these analytical hurdles by converting hydrazine into a more readily detectable derivative. This guide provides an objective comparison of common derivatization agents, supported by experimental data, to facilitate the selection of the most appropriate reagent for your analytical needs.

The derivatization of hydrazine typically involves the reaction of a nucleophilic nitrogen atom in hydrazine with an electrophilic center in the derivatizing agent. The most common reaction is the formation of a stable hydrazone by reacting hydrazine with an aldehyde or a ketone.[1][2] This process enhances the analyte's properties for chromatographic separation and detection by increasing its molecular weight, reducing its polarity, and introducing a chromophoric or fluorophoric tag.[1]

Comparative Performance of Hydrazine Derivatization Agents

The selection of a derivatization reagent is a critical step that depends on the specific analyte, the sample matrix, the available instrumentation, and the desired sensitivity.[1] The following table summarizes the performance of several common derivatization agents for hydrazine analysis based on available experimental data.

Derivatization AgentTypical Analytical TechniqueLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
Acetone (B3395972) GC-MSLOQ: 0.1 ppm (in drug substance)[3][4][5]79-117% (at 1 ppm)[3][4]Simple, rapid, low toxicity, readily available, acts as both solvent and reagent.[1]Potential for interference from acetone in the lab environment; may not be suitable for all hydrazine compounds.[1]
p-Tolualdehyde HPLC-MS/MSLOD: 0.002 ng/mL; LOQ: 0.005 ng/mL (in human plasma)[1][6]95.38–108.12%[1][6]Good sensitivity and separation for hydrazine and its metabolites.[1][6]Requires sonication for the reaction.[1]
p-Anisaldehyde LC-MS/MSLowest calibrator: 0.0493 ng/mL (in urine)[1]Inter-run accuracy (RE%) ≤ 14%[1]Sensitive method for biological matrices.[1]Requires heating and an inert atmosphere for the reaction.[1]
2,4-Dinitrophenylhydrazine (B122626) (DNPH) HPLC-UVLOD: 0.2 µg/mL; LOQ: 0.6 µg/mL (for formaldehyde (B43269) derivative)-Well-established reagent, forms stable derivatives with strong UV absorbance.[1][7]Can form E/Z stereoisomers which may complicate analysis; newer reagents may offer superior sensitivity.[8]
2-Hydrazinoquinoline (B107646) (HQ) LC-MS--Can derivatize a broad spectrum of metabolites, including carboxylic acids, aldehydes, and ketones; enhances chromatographic performance and ionization efficiency.[9]Reaction with carboxylic acids requires activating agents.[10]
4-Chloro-7-nitrobenzofurazan (NBD-Cl) / NBD-H HPLC-FluorescenceTLC detection limit: 5 ng/spot; HPLC detection limit: 200 pg (for benzaldehyde (B42025) derivative)[11]-Forms highly fluorescent derivatives, enabling sensitive detection.[12]The reagent itself can be fluorescent and may require removal before analysis.

Experimental Protocols and Methodologies

Detailed methodologies are crucial for achieving reproducible and accurate results. Below are representative protocols for the derivatization of hydrazine with selected agents.

Protocol 1: Derivatization of Hydrazine with Acetone for GC-MS Analysis

This protocol is adapted from methods for the determination of trace hydrazine in drug substances.[1]

Materials:

  • Acetone (HPLC grade)

  • Hydrazine standard solution

  • Sample containing hydrazine (e.g., active pharmaceutical ingredient)

  • Headspace vials

Procedure:

  • Sample Preparation: Accurately weigh the sample (e.g., 10 mg of active pharmaceutical ingredient) into a headspace vial.[1]

  • Derivatization: Add a known volume of acetone to the vial. Acetone serves as both the solvent and the derivatizing reagent.[1]

  • Incubation: Seal the vial and allow the reaction to proceed at room temperature. The reaction is typically rapid.[1]

  • Analysis: Analyze the headspace of the vial by GC-MS. The resulting acetone azine is a volatile derivative suitable for GC analysis.[1]

Protocol 2: Derivatization of Hydrazine with p-Anisaldehyde for LC-MS/MS Analysis

This protocol is based on a method for the quantification of hydrazine in human urine.[1]

Materials:

  • p-Anisaldehyde solution

  • Isotopically labeled hydrazine internal standard (e.g., 15N2-hydrazine)

  • Nitrogen gas

  • Water bath or heater

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: To a urine sample, add the isotopically labeled internal standard.[1]

  • Derivatization: Add the p-anisaldehyde solution to the sample.

  • Incubation: Carry out the reaction under a stream of nitrogen gas at 60°C.[1]

  • Analysis: After the reaction is complete, inject an aliquot of the reaction mixture directly into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column.[1]

Protocol 3: Derivatization of Hydrazine with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is a general procedure for the derivatization of carbonyl compounds, which is applicable to hydrazine.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10mg in 50ml of Acetonitrile)[7]

  • Acid catalyst (e.g., 0.5M Sulfuric acid in Acetonitrile)[7]

  • Sample containing hydrazine

  • HPLC system with a UV detector

Procedure:

  • Reaction Mixture: In a suitable vial, mix the sample containing hydrazine with the DNPH solution and the acid catalyst.

  • Incubation: Heat the mixture if necessary to facilitate the reaction. The specific temperature and time will depend on the analyte and matrix.

  • Analysis: After cooling, the reaction mixture can be directly injected or subjected to a sample cleanup step (e.g., solid-phase extraction) to remove excess reagent before analysis by HPLC-UV, monitoring at a wavelength where the hydrazone derivative strongly absorbs (typically around 360 nm).[7][13]

Protocol 4: Derivatization with 2-Hydrazinoquinoline (HQ) for LC-MS Analysis

This protocol is adapted from a method for the metabolomic investigation of biological samples.[1]

Materials:

  • 2-Hydrazinoquinoline (HQ) solution in acetonitrile (B52724)

  • For carboxylic acids: 2,2'-Dipyridyl disulfide (DPDS) and Triphenylphosphine (TPP) solutions in acetonitrile[1][10]

  • Water bath or incubator

  • LC-MS system

Procedure:

  • Reagent Preparation: Prepare a fresh solution in acetonitrile containing HQ. If derivatizing carboxylic acids, also include DPDS and TPP as activating agents.[1][10]

  • Sample Preparation: Add a small volume of the biological sample (e.g., urine, serum) to the reagent solution.[1]

  • Incubation: Incubate the reaction mixture at 60°C for 60 minutes.[1]

  • Analysis: After incubation, the sample is ready for LC-MS analysis.[1]

Reaction Mechanisms and Visualizations

The fundamental reaction for many of these derivatization agents is the formation of a hydrazone through the nucleophilic addition of hydrazine to a carbonyl group, followed by the elimination of a water molecule. For other reagents, the mechanism involves nucleophilic substitution. The following diagrams, generated using the DOT language, illustrate these key reaction pathways.

G General Hydrazone Formation cluster_reactants Reactants cluster_products Products Hydrazine Hydrazine (H2N-NH2) Hydrazone Hydrazone (R-C(=N-NH2)-R') Hydrazine->Hydrazone Carbonyl Aldehyde/Ketone (R-C(=O)-R') Carbonyl->Hydrazone Water Water (H2O)

Caption: General reaction of hydrazine with an aldehyde or ketone to form a hydrazone.

G Derivatization with Acetone cluster_reactants Reactants cluster_products Product Hydrazine Hydrazine AcetoneAzine Acetone Azine Hydrazine->AcetoneAzine Acetone Acetone (x2) Acetone->AcetoneAzine

Caption: Formation of acetone azine from the reaction of hydrazine with acetone.

G Derivatization with p-Tolualdehyde cluster_reactants Reactants cluster_products Product Hydrazine Hydrazine Product p-Tolualdehyde Hydrazone Hydrazine->Product pTolualdehyde p-Tolualdehyde pTolualdehyde->Product

Caption: Reaction of hydrazine with p-tolualdehyde to form the corresponding hydrazone.

G Derivatization with NBD-Cl cluster_reactants Reactants cluster_products Product Hydrazine Hydrazine Product NBD-Hydrazine Derivative Hydrazine->Product NBDCl 4-Chloro-7-nitrobenzofurazan (NBD-Cl) NBDCl->Product

Caption: Nucleophilic substitution reaction of hydrazine with NBD-Cl.

Conclusion

The choice of a derivatization agent for hydrazine analysis is a multifaceted decision that requires careful consideration of the analytical goals and available resources. For simple and rapid screening using GC-MS, acetone is an excellent choice. For high-sensitivity analysis in complex biological matrices using LC-MS, reagents like p-tolualdehyde, p-anisaldehyde, and 2-hydrazinoquinoline offer superior performance. For methods relying on UV or fluorescence detection, traditional reagents like DNPH and newer fluorogenic tags such as NBD derivatives provide the necessary chromophores or fluorophores for sensitive quantification. By understanding the advantages, disadvantages, and specific protocols for each reagent, researchers can develop robust and reliable analytical methods for the determination of hydrazine in a variety of samples.

References

The Future of Rocket Propulsion: A Comparative Guide to Greener Hypergolic Fuels

Author: BenchChem Technical Support Team. Date: December 2025

The venerable, yet toxic, 1,1-Dimethylhydrazine (UDMH) has long been a workhorse in hypergolic rocket propulsion. However, growing concerns over its carcinogenicity and environmental impact have catalyzed a global search for safer, "green" alternatives. This guide provides a comprehensive comparison of promising replacements for UDMH, focusing on their performance, underlying chemistry, and the experimental validation of their capabilities. The information presented here is intended for researchers, scientists, and professionals in the field of rocketry and propellant development.

The primary alternatives to UDMH can be broadly categorized into two main groups: Ionic Liquids (ILs) and catalytically-promoted fuel systems. These next-generation propellants, often paired with oxidizers like hydrogen peroxide (HTP) or nitric acid, offer the potential for significantly reduced toxicity and handling hazards without compromising on performance.

Performance Comparison: UDMH vs. The Alternatives

The effectiveness of a hypergolic propellant is gauged by several key performance metrics, including ignition delay (the time from contact to ignition), specific impulse (a measure of efficiency), and density. The following tables summarize the performance of selected promising alternatives in comparison to the traditional UDMH/N2O4 system.

FuelOxidizerIgnition Delay (ms)Specific Impulse (Isp, s)Density (g/cm³)
UDMH N2O4~1-5[1]~3400.79
Ionic Liquid (HIL-1) NTO4[2]347[2]1.47[2]
Ionic Liquid (IL-24) 97.4% H2O226.8[3]-1.13[3]
Ionic Liquid (IL-37) High-Conc. H2O27.3[3]--
Catalytically Promoted Fuel (MEA + 10 wt% Cu(NO3)2·3H2O) 98% HTP16.3[4]>320[4]-
Catalytically Promoted Fuel (PAHyp0) 85 wt% HTP14.8[5]348.2[5]-
FuelOxidizerDensity Specific Impulse (ρIsp, s·g/cm³)
UDMH N2O4~269
Ionic Liquid (HIL-1) NTO509[2]
Ionic Liquid (IL-3) H2O2319.8[3]
Ionic Liquid (IL-37) High-Conc. H2O2429[3]

Experimental Protocols: Measuring Hypergolic Performance

The characterization of hypergolic propellants relies on a set of standardized experimental procedures to ensure the reliability and comparability of data. The two most common methods for determining ignition delay are the drop test and the impinging jet test.

Drop Test Protocol

The drop test is a fundamental experiment for assessing hypergolic reactivity due to its relative simplicity and low propellant consumption.[6]

Objective: To measure the ignition delay time (IDT) between the initial contact of a fuel and an oxidizer.

Apparatus:

  • A burette or automated dropper for releasing a single droplet of one propellant.

  • A crucible or a well to hold a small pool of the other propellant.

  • A high-speed camera (typically >1000 frames per second) to record the interaction.[7]

  • A light source for clear imaging.

  • A pressure transducer to detect the pressure rise upon ignition (optional but recommended for accuracy).[7]

Procedure:

  • A precise volume of one propellant (e.g., the fuel) is placed in the crucible.

  • A single droplet of the second propellant (e.g., the oxidizer) of a known volume is released from a specified height above the crucible.

  • The high-speed camera and other sensors are triggered to record the event, starting from the moment of droplet release.

  • The ignition delay is determined by analyzing the high-speed video footage, measuring the time from the first frame showing contact between the droplet and the pool to the first frame showing a visible flame or rapid gas expansion.[7]

  • The pressure transducer data can be used to corroborate the visual data by identifying the sharp pressure increase associated with ignition.

Impinging Jet Test Protocol

The impinging jet test provides a more realistic simulation of the conditions within a rocket engine's combustion chamber.[8]

Objective: To measure the ignition delay and observe the mixing and combustion characteristics of hypergolic propellants under flowing conditions.

Apparatus:

  • Two pressurized propellant feed systems.

  • An injector head with two orifices angled to cause the streams of fuel and oxidizer to impinge at a specific point.

  • A combustion chamber, often with optical access for high-speed imaging.

  • High-speed cameras and other diagnostic equipment similar to the drop test.

Procedure:

  • The propellant feed systems are pressurized to the desired levels.

  • Valves are opened to allow the fuel and oxidizer to flow through the injector orifices and impinge.

  • High-speed imaging captures the interaction of the streams, the formation of a liquid sheet or fan, and the subsequent ignition.

  • The ignition delay is measured from the point of stream impingement to the appearance of a stable flame front.

Mechanisms of Hypergolic Ignition

The spontaneous ignition of hypergolic propellants is a complex interplay of physical and chemical processes. Understanding these mechanisms is crucial for the design of new and improved fuel formulations.

Ionic Liquids with Hydrogen Peroxide

The hypergolicity of many ionic liquids with hydrogen peroxide is often attributed to the chemical reactivity of the anion.[9][10] For instance, with cyanoborohydride-based ILs, the [CBH]⁻ anion is believed to initiate the reaction.

G cluster_liquid_phase Liquid Phase cluster_gas_phase Gas Phase H2O2_decomp H2O2 Decomposition (Catalyzed by Anion) Anion_Oxidation Anion ([CBH]⁻) Oxidation H2O2_decomp->Anion_Oxidation Generates reactive oxygen species Exothermic_Reaction Exothermic Reaction & Heat Release Anion_Oxidation->Exothermic_Reaction Vaporization Propellant Vaporization Exothermic_Reaction->Vaporization Cation_Decomposition Cation ([EMIM]⁺) Decomposition Vaporization->Cation_Decomposition Ignition Hypergolic Ignition Cation_Decomposition->Ignition

Hypergolic Ignition Pathway of a Cyanoborohydride IL with H2O2.

As depicted in the diagram, the process begins with the catalytic decomposition of H2O2 by the IL's anion, leading to the oxidation of the anion itself. This initial reaction is highly exothermic, releasing sufficient heat to vaporize the propellants. In the gas phase, the cation of the ionic liquid decomposes, and the mixture of fuel and oxidizer vapors ignites.[9][10]

Catalytically Promoted Fuels with Hydrogen Peroxide

For non-hypergolic fuels to become hypergolic with HTP, a catalyst is introduced into the fuel blend. This catalyst, typically a metal salt, facilitates the decomposition of HTP, initiating the ignition sequence.

G Contact Fuel/Catalyst Mixture Contacts HTP HTP_Decomposition Catalytic Decomposition of HTP (e.g., by Cu²⁺) Contact->HTP_Decomposition Heat_Release Rapid Exothermic Reaction (Heat and O₂ Generation) HTP_Decomposition->Heat_Release Fuel_Vaporization Fuel Vaporization Heat_Release->Fuel_Vaporization Ignition Ignition of Fuel Vapor in O₂-rich environment Fuel_Vaporization->Ignition

Ignition Mechanism of a Catalytically Promoted Fuel with HTP.

Upon contact, the metal catalyst in the fuel rapidly decomposes the hydrogen peroxide. This decomposition is a highly exothermic process that generates significant heat and free oxygen. The heat vaporizes the fuel, which then readily ignites in the hot, oxygen-rich environment.[11]

Ionic Liquids with Nitric Acid

The ignition mechanism of ionic liquids with nitric acid involves a series of complex chemical reactions, often initiated by the nitration of the fuel components. For dicyanamide-based fuels, a proposed mechanism involves the formation of intermediate species that lead to a runaway reaction.

G Contact Dicyanamide (B8802431) Fuel Contacts Nitric Acid Nitration Nitration of Dicyanamide Anion Contact->Nitration Intermediate_Formation Formation of Unstable Nitro-compounds Nitration->Intermediate_Formation Decomposition Exothermic Decomposition of Intermediates Intermediate_Formation->Decomposition Gas_Production Rapid Gas Production (N₂, CO₂, H₂O) Decomposition->Gas_Production Ignition Thermal Runaway and Ignition Decomposition->Ignition Gas_Production->Ignition

Proposed Ignition Pathway for Dicyanamide ILs with Nitric Acid.

The reaction is thought to begin with the nitration of the dicyanamide anion by nitric acid, forming unstable nitro-compounds.[12] These intermediates then undergo rapid, exothermic decomposition, producing a large volume of hot gases and leading to thermal runaway and ignition.[12]

Conclusion

The development of green alternatives to UDMH represents a critical step forward in sustainable space exploration. Ionic liquids and catalytically promoted fuels have emerged as the most promising candidates, demonstrating competitive performance with significantly reduced toxicity. While challenges remain in optimizing their properties and scaling up production, ongoing research continues to push the boundaries of what is possible in hypergolic propulsion. The data and mechanisms presented in this guide offer a snapshot of the current state of the art and provide a foundation for future innovations in this exciting field.

References

A Comparative Guide to the Cross-Validation of GC-NPD and LC-MS Methods for the Quantification of Unsymmetrical Dimethylhydrazine (UDMH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of unsymmetrical dimethylhydrazine (UDMH). UDMH is a hypergolic rocket propellant and its accurate quantification is crucial for environmental monitoring, occupational safety, and toxicological studies. This document outlines the performance of each method based on available experimental data, details representative experimental protocols, and provides visual workflows to aid in method selection and implementation.

At a Glance: GC-NPD vs. LC-MS for UDMH Quantification

FeatureGas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection of nitrogen-containing compounds.Separation of compounds in a liquid mobile phase followed by mass-based detection, often with high selectivity and sensitivity (LC-MS/MS).
Analyte Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for UDMH to improve its chromatographic properties.Ideal for a wider range of compounds, including non-volatile and thermally labile ones. Direct analysis of UDMH is often possible.
Derivatization Frequently required. Common derivatizing agents include 4-nitrobenzaldehyde (B150856) or salicylaldehyde.[1]Generally not required, simplifying sample preparation. However, pre-column derivatization with agents like phenylglyoxal (B86788) can be used to enhance sensitivity.[2]
Sensitivity Offers good sensitivity for nitrogen-containing compounds.Typically provides very high sensitivity, especially with tandem mass spectrometry (LC-MS/MS), allowing for lower detection limits.
Selectivity The NPD is selective for nitrogen and phosphorus compounds, reducing matrix interference compared to less selective detectors like FID.Mass spectrometry offers excellent selectivity, and tandem MS (MS/MS) provides even higher specificity by monitoring specific precursor-product ion transitions.
Sample Throughput Can be lower due to the potential need for a derivatization step and longer GC run times.Generally higher, particularly with the use of modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems that allow for faster separations.
Cost & Complexity Instrumentation is generally less expensive and less complex to operate and maintain.Instrumentation is more expensive and requires a higher level of operator expertise for method development, maintenance, and data analysis.

Quantitative Performance Comparison

ParameterGC-NPDLC-MS/MS
Limit of Detection (LOD) 0.03 µg/L (with derivatization)[1]0.010 µg/L (with pre-column derivatization)[2], 25 µg/L (direct, HILIC-MS)[3]
Limit of Quantification (LOQ) Not explicitly found in searches0.030 µg/L (with pre-column derivatization)[2]
Linearity (R²) / Range R² = 0.998 (0.05 - 5.0 µg/L, GC-MS after derivatization)[1]Good linearity over 3-4 orders of magnitude[4]
Precision (RSD) < 22% (0.06 - 0.60 µg/L)[1]Intra-day: 12–16%, Inter-day: 16–22%[2]
Accuracy / Recovery > 81%[1]92%-115% (spiked water sample)[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of UDMH by GC-NPD and LC-MS.

GC-NPD Method with Derivatization

This protocol is a composite based on common practices for UDMH analysis by GC, which typically involves a derivatization step to improve volatility and stability.

1. Sample Preparation (Derivatization)

  • To 1 mL of aqueous sample, add a suitable buffer to adjust the pH.

  • Add a solution of a derivatizing agent (e.g., 4-nitrobenzaldehyde in an appropriate solvent).

  • Vortex the mixture and allow it to react for a specified time at a controlled temperature to form the corresponding hydrazone.

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • The extract is now ready for GC-NPD analysis.

2. GC-NPD Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector.

  • Column: A capillary column suitable for the separation of the derivatized UDMH (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/minute.

    • Hold at 280 °C for 5 minutes.

  • NPD Detector Temperature: 300 °C

  • NPD Bead Current: Set according to manufacturer's recommendations.

  • Gases: Hydrogen and Air for the detector.

LC-MS/MS Method (Direct Analysis)

This protocol outlines a direct injection method for UDMH analysis, leveraging the capabilities of LC-MS/MS for sensitive and selective quantification without derivatization.

1. Sample Preparation

  • For relatively clean aqueous samples, filtration through a 0.22 µm filter may be sufficient.

  • For more complex matrices (e.g., soil extracts, biological fluids), a simple dilution with the initial mobile phase or a solid-phase extraction (SPE) cleanup step may be necessary.

  • Transfer the prepared sample to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining the polar UDMH molecule.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic content to a lower organic content to elute UDMH. For example:

    • 0-1 min: 90% B

    • 1-5 min: Gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-7 min: Return to 90% B

    • 7-10 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimized for the specific instrument.

  • MRM Transitions: Monitor specific precursor to product ion transitions for UDMH for quantification and confirmation (e.g., m/z 61 → appropriate product ions).

Workflow and Comparison Diagrams

GC_NPD_Workflow cluster_prep Sample Preparation cluster_analysis GC-NPD Analysis cluster_data Data Processing Sample Aqueous Sample Derivatization Derivatization with 4-Nitrobenzaldehyde Sample->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Injection GC Injection LLE->Injection Separation Chromatographic Separation Injection->Separation Detection NPD Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 1. Experimental workflow for UDMH quantification by GC-NPD.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration / Dilution Sample->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2. Experimental workflow for UDMH quantification by LC-MS/MS.

Method_Comparison cluster_gcnpd GC-NPD Attributes cluster_lcms LC-MS/MS Attributes UDMH UDMH Quantification GCNPD GC-NPD UDMH->GCNPD LCMS LC-MS/MS UDMH->LCMS GCNPD_Cost Lower Cost GCNPD->GCNPD_Cost GCNPD_Deriv Derivatization Often Needed GCNPD->GCNPD_Deriv GCNPD_Select Good N-Selectivity GCNPD->GCNPD_Select LCMS_Sens Higher Sensitivity LCMS->LCMS_Sens LCMS_Direct Direct Analysis Possible LCMS->LCMS_Direct LCMS_Select High Specificity (MRM) LCMS->LCMS_Select LCMS_Cost Higher Cost & Complexity LCMS->LCMS_Cost

Figure 3. Comparison of key attributes of GC-NPD and LC-MS/MS for UDMH analysis.

Conclusion

Both GC-NPD and LC-MS are viable techniques for the quantification of UDMH. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-NPD is a cost-effective and robust method that provides good selectivity for nitrogen-containing compounds like UDMH. However, it often requires a derivatization step, which can add complexity and time to the sample preparation process.

  • LC-MS/MS offers superior sensitivity and selectivity, allowing for the direct analysis of UDMH in many cases and achieving lower detection limits. This makes it particularly suitable for trace-level quantification in complex matrices. The main drawbacks are the higher cost of instrumentation and the greater expertise required for operation and method development.

For routine monitoring where high sensitivity is not the primary concern and cost is a factor, a well-validated GC-NPD method can be a suitable choice. For research applications, regulatory compliance, and situations requiring the lowest possible detection limits and high specificity, LC-MS/MS is the preferred technique. Cross-validation of results between the two methods can provide a high degree of confidence in the analytical data.

References

A Comparative Performance Analysis of Unsymmetrical Dimethylhydrazine (UDMH) and Greener Hypergolic Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For decades, Unsymmetrical Dimethylhydrazine (UDMH) has been a cornerstone of hypergolic bipropellant systems, valued for its reliability and high performance in rocket engines.[1] Hypergolic propellants ignite spontaneously upon contact with an oxidizer, simplifying engine design and enabling rapid, reliable restarts.[2] However, UDMH and other hydrazine (B178648) derivatives are highly toxic, carcinogenic, and possess high vapor pressure, posing significant environmental and handling risks.[1][3][4] These concerns have catalyzed research into "green" alternatives, with hypergolic ionic liquids (HILs) emerging as a promising frontier.[5] Ionic liquids are salts that are liquid below 100°C, characterized by negligible vapor pressure, high density, high thermal stability, and tunable chemical structures, making them attractive as safer, more environmentally benign propellants.[6][7][8]

This guide provides an objective comparison of the performance of UDMH against various classes of greener hypergolic ionic liquids, supported by experimental data. We will delve into key performance metrics, detail the experimental protocols used for their evaluation, and visualize the workflows and relationships inherent in this field of study.

Quantitative Performance Comparison

The following table summarizes the key physicochemical and performance properties of UDMH and representative greener hypergolic ionic liquids. The data is compiled from various experimental studies and theoretical calculations.

PropertyUDMH1-Allyl-3-methylimidazolium Dicyanamide (B8802431) (AMIM DCA)1-Butyl-3-methylimidazolium Dicyanamide (BMIM DCA)1-Butyl-3-methylimidazolium 5-Methyltetrazolate (BmimMHT)Super-base Derived HIL (Example)
Density (g/cm³ at 25°C) 0.79[3]>1.0 (Implied)[6]1.06[3]>1.22[3]1.00 - 1.22[9]
Ignition Delay (ID, ms) 1 - 5 (with NTO)[10]Shorter than saturated analogues (with HNO₃)[6]Slower than unsaturated analogues[6]Additive to reduce ID of other ILs[3]Can be very short (<10 ms)[9]
Specific Impulse (Isp, s) High (Baseline)Lower mass Isp, higher volume Isp than UDMH[6]3-12% lower Isp than UDMH (with NTO)[11]Comparable to other HILsGenerally comparable or slightly lower than UDMH[9][11]
Density-Specific Impulse (ρIsp, s·g/cm³) ~216 (with WFNA)[12]Outranges traditional hypergolic fuels[6]Superior to UDMH due to higher density[11]Excellent due to high density[12]Generally higher than UDMH[11]
Decomposition Temp. (Td, °C) Boiling Point: 63°C[13]>200[6]~300[3]>170 (Liquid Range)[3]>280[9]
Viscosity (mPa·s or cP at 25°C) 0.53N/A29 (as [C₄mim][N(CN)₂])[14]N/A46.4 - 2043[9]
Toxicity (EC₅₀, mg/L) 17 (High)[3]Significantly lower than hydrazines[6]Lower than hydrazines[3]135.8 (Lower than MMH/UDMH)[3]Lower than hydrazines[9]
Vapor Pressure High[4]Practically zero[6]Low[3]Negligible[9]Extremely low[9]

Note: Performance parameters like Isp and ID are highly dependent on the oxidizer used (e.g., Nitrogen Tetroxide (NTO), White Fuming Nitric Acid (WFNA), or Hydrogen Peroxide (H₂O₂)).

Key Performance Insights
  • Ignition Delay (ID): While conventional propellants like UDMH offer reliable ignition delays of a few milliseconds, several new HIL formulations, especially those with reactive additives or specific functional groups like borohydrides, are achieving comparable performance.[2][10] For dicyanamide-based ILs, unsaturated substituents on the cation (like an allyl group) have been shown to significantly shorten the ignition delay compared to saturated ones.[6]

  • Specific Impulse (Isp) and Density: UDMH generally exhibits a higher mass-specific impulse.[6] However, ionic liquids possess significantly higher densities (often >1.2 g/cm³ compared to UDMH's 0.79 g/cm³).[3][9] This high density is a major advantage, as it allows for smaller propellant tanks, reducing the structural mass of the spacecraft.[7]

  • Density-Specific Impulse (ρIsp): When accounting for density (ρIsp = Isp * density), many HILs outperform UDMH.[11][12] This metric is crucial for volume-limited applications, where the ability to store more propellant mass in a given tank size is paramount.[11]

  • Safety and Environmental Impact: This is the most significant advantage of HILs. Their negligible vapor pressure drastically reduces the risk of toxic vapor inhalation, a major hazard associated with UDMH.[4][6] Toxicity studies, such as those using the bacterium Vibrio fischeri, have shown that HILs like BmimMHT have a much higher EC₅₀ value (lower toxicity) than UDMH.[3]

Experimental Protocols

The evaluation of hypergolic propellants involves a standardized set of experiments to quantify their performance and characteristics.

Ignition Delay (ID) Measurement

The most common method for determining ignition delay is the drop test .

  • Objective: To measure the time interval between the initial contact of the fuel and oxidizer and the first appearance of a flame.

  • Methodology:

    • A droplet of fuel (typically a few microliters) is released from a specified height onto a pool of the oxidizer (or vice versa).

    • The event is recorded using a high-speed camera (capturing thousands of frames per second).

    • An optoelectronic diagnostic setup, using photodetectors, can also be employed to detect the light emission from ignition with high temporal resolution.[15]

    • The ignition delay is determined by analyzing the video frames or the signal from the photodetector to pinpoint the exact moments of contact and ignition.

  • Significance: A short and reliable ignition delay (typically <10-50 ms) is critical for smooth engine start-up and to prevent hard starts or combustion instability.[10]

Performance Parameter Calculation

Rocket engine performance parameters are typically calculated using specialized thermochemical equilibrium codes.

  • Objective: To determine the theoretical performance metrics like Specific Impulse (Isp) and Density-Specific Impulse (ρIsp).

  • Methodology:

    • Software such as NASA's Chemical Equilibrium with Applications (CEA) or Explo5 is used.[8][9][11]

    • Inputs to the code include the chemical composition and heat of formation of the fuel and oxidizer, the oxidizer-to-fuel (O/F) ratio, chamber pressure, and nozzle expansion ratio.

    • The code calculates the composition and temperature of the combustion products and determines the theoretical rocket performance based on the thermodynamics of the expanding gases.[11]

  • Significance: These calculations allow for the screening of new propellant formulations and the optimization of operating conditions before conducting expensive and complex hot-fire tests.

Physicochemical Property Characterization
  • Density: Measured using a gas pycnometer, which provides high accuracy for liquid samples.[9]

  • Thermal Stability: Determined using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies melting points, glass transitions, and decomposition onsets.[6]

  • Viscosity: Measured with a rheometer at controlled temperatures. Low viscosity is desirable for efficient pumping and atomization in an engine.[9]

  • Toxicity Assessment: The median effective concentration (EC₅₀) is a common metric for environmental toxicity. It is often determined by exposing a model organism, such as the bioluminescent bacterium Vibrio fischeri, to varying concentrations of the substance and measuring the concentration at which 50% of the organisms show an adverse effect (e.g., loss of luminescence).[3]

Visualizing the Process

The following diagrams illustrate the workflow for evaluating hypergolic propellants and the logical process for designing new, high-performance ionic liquids.

G cluster_synthesis Fuel Synthesis & Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Ionic Liquid purification Purification & Characterization (NMR, IR) synthesis->purification physchem Physicochemical Analysis (Density, Viscosity, Td) purification->physchem droptest Ignition Delay Test (High-Speed Camera) purification->droptest toxicity Toxicity Assessment (e.g., Vibrio fischeri) purification->toxicity udmh_prep UDMH Procurement (Reference Fuel) udmh_prep->droptest calc Theoretical Performance (CEA Code: Isp, ρIsp) physchem->calc compare Compare IL vs. UDMH (Data Table) droptest->compare calc->compare toxicity->compare report Publish Findings compare->report

Caption: Experimental workflow for comparing UDMH and HILs.

G start Goal: Design High-Performance, Low-Toxicity HIL step1 Step 1: Materials Genome Define desirable properties (High N content, High Density) start->step1 step2 Step 2: Computational Screening Calculate properties for candidate structures (Density, Heat of Formation) step1->step2 step3 Step 3: Filter Candidates Select structures meeting criteria (e.g., N content 44-50%) step2->step3 step4 Step 4: Synthesis & Validation Synthesize top candidates (e.g., MHT-based ILs) step3->step4 step5 Step 5: Experimental Testing Measure ID, Td, Toxicity step4->step5 end Result: Novel HIL with Improved Performance & Safety step5->end

Caption: Logical workflow for HIL design and screening.

Conclusion

Greener hypergolic ionic liquids, particularly those based on dicyanamide and other nitrogen-rich anions, present a compelling case as viable replacements for UDMH. While UDMH may still hold an edge in pure mass-specific impulse, HILs offer a superior profile in several critical areas:

  • Safety: The near-zero vapor pressure of HILs fundamentally reduces handling risks and environmental contamination from toxic vapors.[6]

  • Density Performance: The high density of HILs leads to a superior density-specific impulse, enabling more compact propulsion systems.[11]

  • Reduced Toxicity: Experimental evidence confirms that HILs are significantly less toxic than their hydrazine-based counterparts.[3]

The ongoing research into tuning the molecular structure of ionic liquids—by altering cations, anions, and functional groups—continues to close the performance gap.[2][9] As the demand for sustainable and safer space exploration grows, the transition from conventional hydrazines to greener hypergolic ionic liquids represents a crucial and promising evolution in rocket propulsion technology.

References

A Quantitative Comparison of the Carcinogenicity of Hydrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive and objective comparison of the carcinogenic potential of several key hydrazine (B178648) derivatives. It is intended for researchers, scientists, and drug development professionals working with these compounds. The information presented is based on experimental data from peer-reviewed studies and reports from internationally recognized organizations such as the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).

Introduction to Hydrazine Derivatives and Carcinogenicity

Hydrazine and its derivatives are a class of chemical compounds with a wide range of industrial and pharmaceutical applications, from rocket propellants to antituberculosis drugs. However, their use is associated with significant health risks, including carcinogenicity. The carcinogenic activity of hydrazine derivatives is closely linked to their metabolic activation into reactive electrophilic species that can form covalent adducts with cellular macromolecules, most notably DNA. This guide focuses on a quantitative comparison of the carcinogenic potency of several prominent hydrazine derivatives, the experimental methods used to assess their carcinogenicity, and the underlying molecular mechanisms.

Quantitative Carcinogenicity Data

The following tables summarize the quantitative data on the tumor incidence in rodents exposed to various hydrazine derivatives. These studies provide a comparative basis for understanding the carcinogenic potency of these compounds.

Table 1: Carcinogenicity of Hydrazine in Rodents

Species/StrainSexRoute of AdministrationDoseDuration of ExposureOrgan/Tumor TypeTumor Incidence (%) (Treated vs. Control)Reference
Mouse/SwissMaleDrinking water (as Hydrazine Sulfate)~1.1 mg/dayLifetimeLung84 vs. 26[1]
Mouse/SwissFemaleDrinking water (as Hydrazine Sulfate)~1.1 mg/dayLifetimeLung72 vs. 25[1]
Rat/F344/DuCrjMaleDrinking water (as Hydrazine Monohydrate)80 ppm2 yearsLiver (Hepatocellular Adenoma/Carcinoma)28 vs. 2[2]
Rat/F344/DuCrjFemaleDrinking water (as Hydrazine Monohydrate)80 ppm2 yearsLiver (Hepatocellular Adenoma/Carcinoma)16 vs. 0[2]
HamsterMaleInhalation5 ppm1 yearNasal Cavity (Adenomatous Polyps)Increased incidence[3]

Table 2: Carcinogenicity of 1,1-Dimethylhydrazine (UDMH) in Rodents

Species/StrainSexRoute of AdministrationDoseDuration of ExposureOrgan/Tumor TypeTumor Incidence (%) (Treated vs. Control)Reference
MouseM & FDrinking water0.01%LifetimeBlood Vessels (Angiosarcoma)High incidence[4]
MouseM & FDrinking water0.01%LifetimeKidney, Lung, LiverIncreased incidence[4]
Hamster/EuropeanM & FSubcutaneous injection1/10 LD50 weeklyLifetimePeripheral Nerve Sheath Tumors40 vs. 0[5][6]

Table 3: Carcinogenicity of 1,2-Dimethylhydrazine (B38074) (SDMH) in Rodents

Species/StrainSexRoute of AdministrationDoseDuration of ExposureOrgan/Tumor TypeTumor Incidence (%) (Treated vs. Control)Reference
Rat/Sprague-DawleyMaleSubcutaneous injection25 mg/kg weekly25 weeksColon (Carcinoma)Increased incidence[7]
Rat-Single injection>120 mg/kg-Intestinal CarcinomasIncreased incidence[8]
Mouse/SwissM & FDrinking water20 mg/LLifetimeVascular Tumors79 vs. 1-3[9]
Mouse/A/JMaleIntraperitoneal injection240 mg/kg (3x/week)8 weeksLung Adenomas94 vs. 7[9]

Table 4: Carcinogenicity of Procarbazine in Rodents

Species/StrainSexRoute of AdministrationDoseDuration of ExposureOrgan/Tumor TypeTumor Incidence (%) (Treated vs. Control)Reference
Rat/Osborne-MendelMaleOral3 mg/day (total 300 mg)-All Tumors70.8 vs. 16.6[10]
Rat/Osborne-MendelFemaleOral3 mg/day (total 300 mg)-All Tumors92.5 vs. 33[10]
MouseM & FOral--Lung Tumors, LeukemiaIncreased incidence[11]
RatFemaleOral--Mammary TumorsIncreased incidence[11]

Table 5: Carcinogenicity of Isoniazid (B1672263) in Rodents

Species/StrainSexRoute of AdministrationDoseDuration of ExposureOrgan/Tumor TypeTumor Incidence (%) (Treated vs. Control)Reference
Mouse/SwissMaleGastric intubation2.2 mg/day-All Tumors100[12]
Mouse/SwissFemaleGast-ric intubation2.2 mg/day-All Tumors100[12]
Mouse/SwissMalePerinatal exposure-LifetimeLung Tumors50 vs. ~26[1]
Mouse/SwissFemalePerinatal exposure-LifetimeLung Tumors67 vs. ~25[1]

Experimental Protocols

Two-Year Rodent Carcinogenicity Bioassay (Based on OECD Guideline 451)

This long-term study is the standard for assessing the carcinogenic potential of chemicals.[13][14][15][16]

Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to a test substance.

Methodology:

  • Animal Selection: Typically, rats and mice are used. At least 50 animals of each sex are used for each dose group and the control group.

  • Dose Selection and Administration: At least three dose levels plus a concurrent control group are used. The highest dose should induce signs of minimal toxicity without substantially altering the normal lifespan. The test substance is administered daily, typically through the diet, drinking water, or by gavage.

  • Duration: The study duration is typically 24 months for rats and 18-24 months for mice.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues from all animals in the control and high-dose groups are examined microscopically. All gross lesions and target organs from all animals are also examined microscopically.

  • Data Analysis: The incidence of tumors in each group is compared statistically to the control group.

G cluster_0 Pre-study Phase cluster_1 In-Life Phase (18-24 months) cluster_2 Post-Life Phase A Dose Range-Finding Studies B Selection of Animal Model (e.g., Rats, Mice) A->B C Final Protocol Design B->C D Randomization and Grouping C->D E Daily Dosing and Observation D->E F Regular Monitoring (Body Weight, Clinical Signs) E->F G Necropsy and Tissue Collection F->G H Histopathological Examination G->H I Data Analysis and Interpretation H->I

Workflow for a 2-Year Rodent Carcinogenicity Bioassay.
³²P-Postlabeling Assay for DNA Adduct Detection

This is a highly sensitive method for detecting covalent adducts in DNA, which are biomarkers of exposure to genotoxic carcinogens.[3][17][18][19][20]

Objective: To detect and quantify DNA adducts formed by the test compound.

Methodology:

  • DNA Isolation: DNA is isolated from the tissues of animals exposed to the test compound.

  • DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.

  • ³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Molecular Mechanisms of Carcinogenicity

The carcinogenicity of hydrazine derivatives is primarily attributed to their metabolic activation to reactive intermediates that can damage DNA. The following diagram illustrates the key molecular events involved.

G cluster_0 Metabolic Activation cluster_1 DNA Damage cluster_2 Cellular Response A Hydrazine Derivative B Cytochrome P450 Enzymes A->B Metabolism C Reactive Intermediates (e.g., Diazonium Ions, Free Radicals) B->C D DNA C->D Reacts with E DNA Adduct Formation (e.g., O⁶-methylguanine) D->E leads to F DNA Damage Sensors (ATM/ATR) E->F activates K Mutation (if repair fails) E->K leads to G p53 Activation F->G H DNA Repair Pathways F->H I Cell Cycle Arrest F->I G->I J Apoptosis G->J H->D repairs M Base Excision Repair (BER) H->M N MGMT (O⁶-Methylguanine-DNA Methyltransferase) H->N I->H allows time for L Carcinogenesis J->L prevents K->L

Metabolic Activation and DNA Damage Response Pathway for Hydrazine Derivatives.

The metabolic activation of hydrazine derivatives, primarily by cytochrome P450 enzymes, generates highly reactive electrophilic intermediates such as diazonium ions and free radicals. These intermediates can then react with nucleophilic sites on DNA bases to form DNA adducts. A particularly mutagenic adduct formed by some hydrazine derivatives is O⁶-methylguanine.[21][22][23][24][25][26][27]

The presence of these DNA adducts triggers a cellular DNA damage response. Sensor proteins like ATM and ATR are activated, which in turn activate downstream effectors including the tumor suppressor protein p53.[28][29][30] This signaling cascade can lead to several outcomes:

  • Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.

  • DNA Repair: The cell activates specific DNA repair pathways to remove the adducts. For O⁶-methylguanine, two key repair mechanisms are Base Excision Repair (BER) and direct reversal of the damage by the O⁶-Methylguanine-DNA Methyltransferase (MGMT) enzyme.[21][22][23][24][25][26][27]

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.

If the DNA damage is not properly repaired before the cell divides, it can lead to permanent mutations in the DNA sequence. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.

Conclusion

The quantitative data presented in this guide clearly demonstrate the carcinogenic potential of several hydrazine derivatives in animal models, with varying potencies and target organ specificities. The underlying mechanism involves metabolic activation to DNA-damaging species. Understanding these quantitative differences and the molecular mechanisms of carcinogenesis is crucial for the risk assessment and safe handling of these compounds in research and industrial settings. The provided experimental protocols offer a framework for the continued investigation and evaluation of the carcinogenic hazards associated with hydrazine derivatives.

References

A Comparative Analysis of Spectrophotometry and Chromatography for the Quantification of Unsymmetrical Dimethylhydrazine (UDMH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, spectrophotometry and chromatography, for the quantitative analysis of unsymmetrical dimethylhydrazine (UDMH). The selection of an appropriate analytical method is critical for accurate and reliable quantification of UDMH in various matrices, including environmental and biological samples. This comparison is supported by experimental data from peer-reviewed studies to aid researchers in choosing the most suitable method for their specific application.

Data Presentation: Performance Metrics

The following tables summarize the key performance metrics for spectrophotometric and chromatographic methods for UDMH analysis, providing a clear comparison of their capabilities.

Table 1: Spectrophotometry
Derivatizing AgentLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Linear RangeReference
Trisodium Pentacyanoamino-Ferrate (TPF)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1-60 µg/mL[1]
5-Nitro-2-furaldehyde (B57684)1.5 µg/LNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Gold Nanoparticles (AuNPs)3.3x10⁻⁷ g/LNot SpecifiedNot Specified2.7% for 4.0x10⁻⁶ g/L1.0x10⁻⁶ - 1.0x10⁻⁴ g/L[3]
Table 2: Chromatography
MethodDerivatizing AgentLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Linear RangeReference
GC-MSSalicylaldehydeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.05 - 5.0 µg/L[3]
GC-MSFurfural0.88 µg/LNot SpecifiedNot SpecifiedNot Specified0 - 100 µg/L[3]
GC-MS4-Cyanobenzaldehyde0.5 mg/dm³Not Specified97%Not Specified2-3 orders of magnitude[4]
GC-MSAccelerated Water Sample Preparation (AWASP)1-5 µg/LNot Specified>80% for 23 compoundsNot Specified4 orders of magnitude[5]
HPLC-UVGlyoxal0.01-0.5 µg/LNot SpecifiedConfirmed with spiked samples<0.12% (without preconcentration)0.5–10000 µg/L[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear understanding of the experimental setup.

Spectrophotometric Method using 5-Nitro-2-furaldehyde

This method is based on the derivatization of UDMH with 5-nitro-2-furaldehyde to form a colored product that can be quantified using a spectrophotometer.[2]

Reagents and Materials:

  • UDMH standard solution

  • 5-nitro-2-furaldehyde solution (0.2 M)

  • Buffer solution (pH 5)

  • Volumetric flasks (10 mL)

  • Thermoreactor

  • Spectrophotometer

Procedure:

  • Place 0.5 mL of the UDMH sample solution into a 10-mL volumetric flask.

  • Add 100 µL of the 0.2 M 5-nitro-2-furaldehyde solution.

  • Adjust the pH to 5 using the buffer solution.

  • Heat the mixture at 60°C for 40 minutes in a thermoreactor.

  • Cool the solution to room temperature.

  • Bring the solution to a final volume of 10 mL with the buffer solution.

  • Measure the absorbance of the solution at the wavelength of maximum absorption against a reagent blank.

  • Quantify the UDMH concentration using a calibration curve prepared with known concentrations of UDMH standards.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol describes a general procedure for the determination of UDMH in water samples by GC-MS after derivatization with an aromatic aldehyde.[4]

Reagents and Materials:

  • UDMH standard solution

  • Aromatic aldehyde derivatizing agent (e.g., 2-nitrobenzaldehyde, 4-cyanobenzaldehyde) solution

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler vials

Procedure:

  • Sample Preparation (Derivatization):

    • To a known volume of the aqueous sample containing UDMH, add the derivatizing agent solution.

    • The reaction is typically carried out at a specific pH and temperature to ensure complete derivatization. For example, with glyoxal, the reaction is quantitative within 20 minutes at 25°C and pH 3.5.[4]

  • Extraction:

    • Extract the derivatized UDMH into a suitable organic solvent like dichloromethane.

    • The "Accelerated Water Sample Preparation" (AWASP) method involves adding anhydrous sodium sulfate to the aqueous sample to completely remove water and facilitate the transfer of analytes into the organic solvent.[5]

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Injector Temperature: Typically set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the derivative.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is used to separate the derivatized UDMH from other components in the sample. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) ionization is commonly used.

      • Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify the derivatized UDMH based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy by monitoring characteristic ions of the derivative.

  • Quantification:

    • Identify the derivatized UDMH peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the concentration of UDMH by comparing the peak area of the sample to a calibration curve generated from standard solutions of derivatized UDMH.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described analytical methods.

Spectrophotometry_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Aqueous Sample (containing UDMH) AddReagent Add Derivatizing Agent (e.g., 5-Nitro-2-furaldehyde) Sample->AddReagent Step 1 AdjustpH Adjust pH (e.g., pH 5) AddReagent->AdjustpH Step 2 Heat Heat (e.g., 60°C for 40 min) AdjustpH->Heat Step 3 Cool Cool to Room Temp Heat->Cool Step 4 Dilute Dilute to Final Volume Cool->Dilute Step 5 MeasureAbs Measure Absorbance in Spectrophotometer Dilute->MeasureAbs Step 6 Quantify Quantify using Calibration Curve MeasureAbs->Quantify Step 7

Caption: Workflow for UDMH analysis by spectrophotometry.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (containing UDMH) Derivatize Derivatization (e.g., with Aromatic Aldehyde) Sample->Derivatize Step 1 Extract Solvent Extraction (e.g., Dichloromethane) Derivatize->Extract Step 2 Inject Inject into GC Extract->Inject Step 3 Separate Chromatographic Separation Inject->Separate Step 4 Detect Mass Spectrometric Detection (MS) Separate->Detect Step 5 Quantify Data Analysis & Quantification Detect->Quantify Step 6

Caption: Workflow for UDMH analysis by GC-MS.

Conclusion

Both spectrophotometry and chromatography are viable methods for the quantification of UDMH, with their suitability depending on the specific requirements of the analysis.

Spectrophotometry offers a simpler, more cost-effective, and often faster method for UDMH determination.[3] However, it can be prone to interferences from other compounds present in the sample matrix that may react with the derivatizing agent, potentially affecting the accuracy of the results.[1] This method is well-suited for routine analysis of relatively clean samples where high sensitivity is not the primary concern.

Chromatography , particularly when coupled with mass spectrometry (GC-MS or LC-MS), provides superior selectivity and sensitivity.[4] The separation step in chromatography effectively removes interferences from the sample matrix, leading to more accurate and reliable quantification, especially at trace levels.[5] Although chromatography requires more complex instrumentation, longer analysis times, and more extensive sample preparation, it is the preferred method for complex matrices and when low detection limits are necessary. The use of derivatization in GC-MS enhances the volatility and thermal stability of UDMH, allowing for its efficient separation and detection.[4]

References

Inter-laboratory comparison of 1,1-Dimethylhydrazine measurement methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative determination of 1,1-Dimethylhydrazine (UDMH), a hypergolic propellant and a significant environmental and occupational health concern. The following sections detail the performance of different techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for UDMH quantification is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of various techniques reported in the literature.

Table 1: Spectrophotometric Methods for UDMH Analysis

Sample MatrixDerivatizing AgentWavelengthDetection LimitPercent RecoveryReference
Airp-Dimethylaminobenzaldehyde-0.9 µ g/sample No dataNIOSH 1984[1]
AirPhosphomolybdic acid730 nm0.02 mg/m³No dataNIOSH 1977a[1]
Waterp-Dimethylaminobenzaldehyde-5 µg/L97.5-100.3%ASTM 1991b[1]
WaterVanillin-0.065 ppm99.2-100.4%Amlathe and Gupta 1988[1]
UrineVanillin-0.065 µg/mL99.4-100%Amlathe and Gupta 1988[2]
Serump-Dimethylaminobenzaldehyde-0.05 µg/mLNo dataReynolds and Thomas 1965[2]

Table 2: Chromatographic Methods for UDMH Analysis

Analytical MethodSample MatrixDerivatizing AgentSample Detection LimitPercent RecoveryReference
GC/NPDUrinePentafluorobenzaldehyde8 µmol79±14%Preece et al. 1992[2]
GC/NPDUrinep-Chlorobenzaldehyde0.05 µg/mLNo dataTimbrell and Harland 1979[2]
GC/MSPlasma, Liver TissuePentafluorobenzaldehyde≈20 nmol/mL103±9%Preece et al. 1992[2]
GC/FIDAir2-Furaldehyde0.04 mg/m³No dataNIOSH 1977b[1]
GC/NSDAirAcetone4 ppb (5 µg/m³)97-104%Holtzclaw et al. 1984[1]
GC/TIDSoil2,4-Pentanedione0.5 ppm94-101%Leasure and Miller 1988[1]
GC/ECDFood2-Nitrobenzaldehyde10 ppb72-122%Wright 1987[1]
HPLC/ECDUrine, PlasmaNone (Direct)8 ng/sampleNo dataFiala and Kulakis 1981[2]
HILIC-ESI-MS/MSSoilNone (Direct)0.02–7 µg/L-Bohrium[3]
HILIC with Amperometric DetectionWater, SoilNone (Direct)0.07–0.13 µg/L-ResearchGate[4]
HPLC-UVWater2-Quinolinecarboxaldehyde3.7–130 ng/L97-102%ResearchGate[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for some of the key experiments cited.

1. Spectrophotometric Determination in Air (NIOSH Method 3515) [5]

  • Principle: UDMH is collected from air in a bubbler containing hydrochloric acid. The collected analyte is then reacted with phosphomolybdic acid to form a colored complex, which is measured by spectrophotometry.

  • Apparatus:

    • Personal sampling pump

    • 25-mL bubbler

    • Spectrophotometer

  • Reagents:

    • 0.1 M Hydrochloric acid

    • Phosphomolybdic acid solution

    • UDMH calibration stock solution (1 mg/mL)

  • Procedure:

    • Calibrate the sampling pump to a flow rate of 0.2 to 1.0 L/min.

    • Draw 2 to 100 L of air through 10 mL of 0.1 M HCl in the bubbler.

    • Transfer the bubbler solution to a 50-mL volumetric flask.

    • Add 10 mL of phosphomolybdic acid solution and dilute to volume with 0.1 M HCl.

    • Heat an aliquot of the solution at 95 °C for 60 minutes.

    • Cool the solution and measure the absorbance at 730 nm.

    • Quantify the UDMH concentration using a calibration curve prepared from standard solutions.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for UDMH Transformation Products in Water [6]

  • Principle: This method utilizes an accelerated water sample preparation (AWASP) technique followed by GC-MS for the simultaneous quantification of UDMH and its transformation products. Water is removed using anhydrous sodium sulfate, and the analytes are transferred into dichloromethane (B109758).

  • Apparatus:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Autosampler

    • Vortex mixer

  • Reagents:

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Pyridine-d5 (internal standard)

    • Standard solutions of UDMH and its transformation products

  • Procedure:

    • Place 1 mL of the aqueous sample into a 2-mL autosampler vial.

    • Add 10 µL of the internal standard solution (pyridine-d5 in dichloromethane).

    • Add approximately 0.8 g of anhydrous sodium sulfate.

    • Immediately add 0.5 mL of dichloromethane.

    • Cap the vial and vortex for 1 minute.

    • Allow the phases to separate (approximately 2 minutes).

    • Inject an aliquot of the dichloromethane layer into the GC-MS system.

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) in Water [7]

  • Principle: UDMH in water samples is derivatized, and the resulting stable derivative is analyzed by reverse-phase HPLC with UV detection. Micellar catalysis can be used to enhance the derivatization reaction.

  • Apparatus:

    • High-performance liquid chromatograph (HPLC) with a UV detector

    • C18 analytical column

  • Reagents:

    • Derivatizing agent (e.g., 4-nitrobenzaldehyde)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Buffer solution

  • Procedure:

    • To a water sample, add the buffer solution and the derivatizing agent.

    • Allow the derivatization reaction to proceed under optimized conditions (e.g., time, temperature).

    • Inject a portion of the reaction mixture into the HPLC system.

    • Separate the derivative on a C18 column using an isocratic or gradient mobile phase of acetonitrile and water.

    • Detect the derivative at a specified UV wavelength.

    • Quantify UDMH based on the peak area of the derivative compared to standards.

Mandatory Visualization

The following diagrams illustrate the general workflow for UDMH analysis and a conceptual representation of an inter-laboratory comparison study.

UDMH_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting Sample_Collection Sample Collection (Air, Water, Soil, etc.) Sample_Preservation Sample Preservation Sample_Collection->Sample_Preservation Extraction_Cleanup Extraction / Cleanup Sample_Preservation->Extraction_Cleanup Derivatization Derivatization (if required) Extraction_Cleanup->Derivatization Instrumental_Analysis Instrumental Analysis (GC, HPLC, Spectrophotometry) Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Interlaboratory_Comparison cluster_labs Participating Laboratories Coordinator Coordinating Body (e.g., Proficiency Test Provider) Test_Sample Homogeneous Test Sample Coordinator->Test_Sample Lab_A Laboratory A Test_Sample->Lab_A Lab_B Laboratory B Test_Sample->Lab_B Lab_C Laboratory C Test_Sample->Lab_C Lab_N Laboratory N Test_Sample->Lab_N Statistical_Analysis Statistical Analysis (e.g., z-scores, reproducibility) Lab_A->Statistical_Analysis Lab_B->Statistical_Analysis label_dots ... Lab_C->Statistical_Analysis Lab_N->Statistical_Analysis Report Final Report (Performance Evaluation) Statistical_Analysis->Report Report->Coordinator

References

A Comparative Guide to the Chemical Reactivity of 1,1-Dimethylhydrazine and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,1-dimethylhydrazine (also known as UDMH or unsymmetrical dimethylhydrazine) and hydrazine (B178648). By examining their distinct properties as nucleophiles and reducing agents, as well as their behavior under oxidative and thermal stress, this document aims to equip researchers with the critical information needed to select the appropriate reagent for their specific applications.

Executive Summary

Hydrazine (N₂H₄) and this compound ((CH₃)₂NNH₂) are both highly reactive compounds, valued in chemical synthesis and as energetic materials. Their reactivity stems from the presence of the nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms. However, the substitution of two hydrogen atoms with methyl groups on one of the nitrogen atoms in this compound introduces significant differences in steric hindrance, electron density, and ultimately, chemical behavior.

This guide will delve into these differences, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms to provide a comprehensive understanding of their comparative reactivity.

Data Presentation: A Quantitative Comparison

The following table summarizes the key physical and chemical properties of this compound and hydrazine, offering a direct comparison of their fundamental characteristics.

PropertyThis compound (UDMH)HydrazineKey Differences & Implications
Molar Mass 60.10 g/mol 32.05 g/mol UDMH is significantly heavier due to the two methyl groups.
Boiling Point 63.9 °C[1]113.5 °CThe lower boiling point of UDMH is due to weaker intermolecular hydrogen bonding.
Melting Point -58 °C[1]2 °CUDMH has a much lower melting point, making it a liquid over a wider range of temperatures.
Density 0.791 g/cm³1.021 g/cm³UDMH is less dense than hydrazine.
pKa of Conjugate Acid ~7.28.10Hydrazine is a slightly stronger base than UDMH.
Nucleophilicity Generally a stronger nucleophile at the unsubstituted nitrogen.A strong nucleophile.The methyl groups in UDMH increase electron density on the substituted nitrogen, but steric hindrance often directs reactions to the -NH₂ group.
Reducing Potential Strong reducing agent.Strong reducing agent.Both are potent reducing agents, but their reaction pathways and byproducts can differ significantly.
Thermal Stability Less stable than hydrazine.More stable than UDMH.UDMH is more prone to thermal decomposition.
Oxidation Products Can form N-nitrosodimethylamine (NDMA), a carcinogen, among other products.[2][3]Primarily nitrogen gas (N₂) and water (H₂O).[4]The formation of toxic byproducts is a major concern with UDMH oxidation.

Nucleophilic Reactivity: Hydrazone Formation

Both hydrazine and this compound are excellent nucleophiles and readily react with aldehydes and ketones to form hydrazones. This reaction is fundamental to various synthetic transformations, including the Wolff-Kishner reduction.

The presence of two methyl groups on one nitrogen atom of UDMH influences its nucleophilic behavior. While the electron-donating methyl groups increase the electron density on the substituted nitrogen, steric hindrance can play a significant role in directing the nucleophilic attack to the unsubstituted terminal nitrogen.

Below is a comparative experimental protocol to assess the relative rates of hydrazone formation.

Experimental Protocol: Comparative Kinetic Analysis of Hydrazone Formation with Benzaldehyde (B42025)

Objective: To compare the rate of hydrazone formation between benzaldehyde and both hydrazine and this compound using UV-Vis spectroscopy.

Materials:

  • This compound

  • Hydrazine hydrate (B1144303)

  • Benzaldehyde

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.01 M solution of this compound in ethanol.

    • Prepare a 0.01 M solution of hydrazine hydrate in ethanol.

    • Prepare a 0.1 M solution of benzaldehyde in ethanol.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for the expected hydrazone products (a preliminary scan of the fully reacted mixture will help determine the λmax).

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).

  • Kinetic Run (this compound):

    • To a quartz cuvette, add 2.0 mL of the 0.01 M this compound solution.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum.

    • Initiate the reaction by adding 0.2 mL of the 0.1 M benzaldehyde solution. Quickly mix the contents by inverting the cuvette several times.

    • Immediately begin recording absorbance spectra at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.

  • Kinetic Run (Hydrazine):

    • Repeat step 3 using the 0.01 M hydrazine hydrate solution.

  • Data Analysis:

    • Monitor the increase in absorbance at the λmax of the hydrazone product over time for both reactions.

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • By comparing the initial rates, the relative nucleophilicity of this compound and hydrazine in this reaction can be determined.

Reducing Agent Capabilities: The Wolff-Kishner Reduction

Hydrazine is the classic reagent for the Wolff-Kishner reduction, a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then deprotonated and subsequently collapses, releasing nitrogen gas and forming a carbanion that is protonated to yield the alkane.

While hydrazine is the standard, the use of substituted hydrazines like this compound in a traditional Wolff-Kishner reduction is not typical. The presence of the methyl groups on one of the nitrogen atoms prevents the formation of the necessary N-H bond for the subsequent deprotonation and elimination steps of the classical mechanism. Therefore, this compound is not a suitable reagent for the standard Wolff-Kishner reduction.

Wolff_Kishner_Mechanism carbonyl R-C(=O)-R' hydrazone R-C(=N-NH₂)-R' carbonyl->hydrazone Formation of Hydrazone hydrazine + H₂N-NH₂ hydrazone_anion R-C(=N-NH⁻)-R' hydrazone->hydrazone_anion Deprotonation base1 + OH⁻ diimide_intermediate R-CH(-N=NH)-R' hydrazone_anion->diimide_intermediate Protonation water1 + H₂O diimide_anion R-CH(-N=N⁻)-R' diimide_intermediate->diimide_anion Deprotonation base2 + OH⁻ carbanion R-CH⁻-R' diimide_anion->carbanion Elimination of N₂ n2_loss - N₂ alkane R-CH₂-R' carbanion->alkane Protonation water2 + H₂O Oxidation_Pathways cluster_hydrazine Hydrazine Oxidation cluster_udmh This compound Oxidation hydrazine Hydrazine (N₂H₄) products1 Nitrogen (N₂) + Water (H₂O) hydrazine->products1 Clean Oxidation oxidant1 Oxidizing Agent (e.g., O₂) oxidant1->hydrazine udmh This compound ((CH₃)₂NNH₂) products2 Complex Mixture udmh->products2 Complex Oxidation oxidant2 Oxidizing Agent (e.g., O₂) oxidant2->udmh ndma N-Nitrosodimethylamine (NDMA) (Carcinogenic) products2->ndma Includes

References

Efficacy of Adsorbents for Unsymmetrical Dimethylhydrazine (UDMH) Spills: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unsymmetrical dimethylhydrazine (UDMH) is a hypergolic propellant used in rocketry and various industrial applications. Due to its high toxicity and volatility, accidental spills pose significant environmental and health risks. Effective remediation strategies are crucial, with adsorption being a widely employed method for the containment and removal of UDMH from contaminated soil and water. This guide provides a comparative analysis of the efficacy of different adsorbents for UDMH spills, supported by experimental data, to aid in the selection of appropriate remediation materials.

Performance Comparison of UDMH Adsorbents

The selection of an adsorbent for UDMH remediation depends on various factors, including its adsorption capacity, removal efficiency, and the specific conditions of the spill. The following table summarizes the performance of several materials based on available experimental data.

Adsorbent MaterialAdsorption Capacity (mg/g)Removal Efficiency (%)Experimental ConditionsReference
Soil Types
Black Soil1.428-Isothermal adsorption[1]
Yellow-Brown Soil1.259-Isothermal adsorption[1]
Red Soil1.000-Isothermal adsorption[1]
Carbon-Based Materials
MOF-Derived Porous Carbon ([email protected]2O3-1000)275.93-Langmuir isotherm model[2]
Hydrolysis Lignin (B12514952)0.5 (at 20 mg/L initial concentration)99.9224h contact time, 25°C[1]
Ion Exchange Resins
Cation Exchange Resins-High (qualitative)Purification of hydrazine (B178648) solutions[3]

Note: The performance of adsorbents can vary significantly based on experimental conditions such as initial UDMH concentration, pH, temperature, and contact time. Direct comparison should be made with caution.

Experimental Protocols

The evaluation of adsorbent efficacy for UDMH remediation typically involves batch adsorption studies. A generalized protocol for such experiments is outlined below.

General Batch Adsorption Experiment Protocol

1. Preparation of UDMH Solution:

  • A stock solution of UDMH of a known concentration is prepared in deionized water or a suitable buffer solution.

  • Working solutions of desired concentrations are prepared by diluting the stock solution.

2. Adsorption Procedure:

  • A predetermined mass of the adsorbent material is added to a fixed volume of the UDMH solution in a series of flasks or vials.

  • The mixtures are agitated in a shaker at a constant temperature for a specified period to reach equilibrium. Kinetic studies involve taking samples at various time intervals.

3. Sample Analysis:

  • After agitation, the solid and liquid phases are separated by centrifugation or filtration.

  • The concentration of UDMH remaining in the supernatant/filtrate is determined using an appropriate analytical method, such as ion chromatography with amperometric detection or spectrophotometry.[1][4]

4. Data Analysis:

  • The amount of UDMH adsorbed per unit mass of the adsorbent (q_e, in mg/g) at equilibrium is calculated using the following equation: q_e = (C_0 - C_e) * V / m where:

    • C_0 is the initial concentration of UDMH (mg/L).

    • C_e is the equilibrium concentration of UDMH (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

  • The removal efficiency (%) is calculated as: Removal Efficiency = ((C_0 - C_e) / C_0) * 100

  • The experimental data is often fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the maximum adsorption capacity and understand the adsorption mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of different adsorbents for UDMH spills.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation Adsorbent_Prep Adsorbent Preparation (e.g., washing, drying, sieving) Batch_Adsorption Batch Adsorption Experiments (Varying adsorbent, concentration, time) Adsorbent_Prep->Batch_Adsorption UDMH_Sol_Prep UDMH Solution Preparation (Stock and working solutions) UDMH_Sol_Prep->Batch_Adsorption Phase_Separation Phase Separation (Centrifugation/Filtration) Batch_Adsorption->Phase_Separation UDMH_Quantification UDMH Quantification (e.g., Ion Chromatography) Phase_Separation->UDMH_Quantification Data_Analysis Data Analysis (Adsorption capacity, Removal efficiency) UDMH_Quantification->Data_Analysis Isotherm_Modeling Isotherm Modeling (Langmuir, Freundlich) Data_Analysis->Isotherm_Modeling Comparison Comparative Evaluation of Adsorbents Isotherm_Modeling->Comparison

Fig. 1: Experimental workflow for adsorbent evaluation.

Discussion

The data indicates that novel materials like MOF-derived porous carbons exhibit exceptionally high adsorption capacities for UDMH, making them promising candidates for specialized applications. However, for large-scale spills, the cost and availability of such materials may be limiting factors. Natural and readily available materials like certain types of soil and hydrolysis lignin also demonstrate significant UDMH removal capabilities and could be cost-effective solutions.[1]

Ion exchange resins are effective for purifying hydrazine solutions, suggesting their potential for treating UDMH-contaminated water, particularly in controlled environments.[3] The choice of adsorbent will ultimately depend on a thorough assessment of the spill scenario, including the concentration of UDMH, the environmental matrix (soil or water), and economic considerations. Further research is needed to directly compare a wider range of commercially available adsorbents under standardized conditions to provide a more comprehensive basis for selection.

References

Safety Operating Guide

Proper Disposal Procedures for 1,1-Dimethylhydrazine (UDMH)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,1-Dimethylhydrazine (UDMH) is a highly toxic, flammable, and carcinogenic substance.[1][2] All handling and disposal must be conducted by trained personnel in a controlled laboratory or industrial setting, adhering strictly to all applicable local, state, and federal regulations. This document provides essential safety and logistical information but is not a substitute for comprehensive training and adherence to site-specific safety protocols.

Immediate Safety and Emergency Protocols

Immediate and correct response to UDMH exposure or spillage is critical to minimizing harm. Personnel handling UDMH must be familiar with the location and operation of emergency equipment such as eyewash stations and safety showers.[1][3]

Personal Protective Equipment (PPE): Before handling UDMH, ensure the following PPE is worn:

  • Gloves: Appropriate chemical-resistant gloves.

  • Eye Protection: Chemical splash goggles and a face shield.[4]

  • Clothing: A flame-resistant lab coat or chemical-protective suit.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is mandatory.[1][4]

Emergency Exposure Procedures:

  • Inhalation: Immediately move the victim to fresh air.[5] Provide respiratory support if breathing is difficult and seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing at once.[4] Immediately flush the affected skin area with large amounts of water for at least 15 minutes.[5] An emergency shower should be used if available.[1]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management and Cleanup Protocol

In the event of a this compound spill, follow these steps precisely.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[1] Isolate the area for at least 50 meters (150 feet) in all directions.[5]

  • Eliminate Ignition Sources: UDMH is a highly flammable liquid with a flash point of 0°F.[7] Extinguish all open flames and remove any potential ignition sources (sparks, hot surfaces).[1][5] Use only non-sparking tools and grounded equipment.[4][5]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors. Use a vapor-suppressing foam if available for larger spills to reduce vapor levels.[5]

  • Containment: Stop the leak if it can be done without risk.[5] For liquid spills, create a dike around the spill using a non-combustible absorbent material like vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels. Prevent the spill from entering waterways or sewers.[1][5]

  • Absorption: Carefully apply an absorbent material (vermiculite, dry sand, earth) to the spill.[1][5]

  • Collection: Using clean, non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable, and properly labeled container for hazardous waste.[5][7]

  • Decontamination: Once the bulk of the material is collected, decontaminate the spill area by washing it thoroughly.[1] All cleaning materials must also be collected and disposed of as hazardous waste.

Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous waste.[1]

  • Waste Classification: UDMH is classified as a hazardous waste under RCRA (Resource Conservation and Recovery Act) with the waste number U098.[7] Wastes from its production are also listed (K107, K108, K109, K110).[8]

  • Containerization: Store waste in sealed, clearly labeled containers. The outer surface of the container should not be contaminated.[7]

  • Regulatory Compliance: Disposal must be carried out in strict accordance with EPA regulations and any state or local requirements. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance and to arrange for pickup and disposal.[1]

  • Disposal Methods:

    • Incineration: This is a common method for UDMH disposal, but it must be performed in a specialized hazardous waste incinerator.[9] Improper incineration can generate by-products that are even more toxic than UDMH itself.[9]

    • Chemical Neutralization: Various chemical methods can neutralize UDMH. These should only be performed by trained professionals with a validated protocol. One such method involves reaction with α-ketoacids.[10] Another common approach for spills is treatment with hypochlorite (B82951) solutions.[11]

Quantitative Data

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueReference(s)
Chemical Formula C₂H₈N₂[7]
CAS Number 57-14-7[7]
OSHA PEL (TWA) 0.5 ppm (1 mg/m³) [skin][6]
NIOSH REL (Ceiling) 0.04 ppm (15-min)[8]
Flash Point 0 °F (-18 °C)[7]
Boiling Point 147 °F (63.9 °C)[6]
Vapor Pressure 103 mmHg at 20 °C[6]
Flammability Limits 2% - 95%-
UN Number 1163[7]
RCRA Waste Number U098[7]

Experimental Protocol: Neutralization with α-Ketoacids

The following is a conceptual protocol based on patented methods for neutralizing UDMH. This procedure should be validated in a controlled setting before use.

Objective: To neutralize the hazardous properties of this compound by reacting it with an α-ketoacid, such as 2-ketoglutaric acid or its salts.[10]

Materials:

  • This compound (UDMH) solution to be neutralized.

  • 2-ketoglutaric acid or a salt such as disodium (B8443419) 2-ketoglutarate.[10]

  • A suitable reducing agent (as specified in the validated protocol).[10]

  • Appropriate reaction vessel and stirring equipment.

  • pH meter and necessary buffers for calibration.

  • Personal Protective Equipment (as detailed in Section 1).

Methodology:

  • In a designated reaction vessel within a fume hood, prepare a solution of the α-ketoacid (e.g., disodium 2-ketoglutarate).

  • Slowly and carefully add the this compound waste to the α-ketoacid solution while stirring continuously. The reaction is exothermic, so the addition rate may need to be controlled to manage temperature.

  • After the UDMH has been added, introduce a reducing agent to the reaction mixture.[10] According to the cited method, this reaction produces 2-(2,2-dimethylhydrazinylidene)-pentanedioic acid, a less hazardous compound.[10]

  • Monitor the reaction to completion. This may involve analytical testing (e.g., chromatography) to confirm the absence of UDMH.

  • Once the reaction is complete, the resulting solution must still be evaluated and disposed of as hazardous waste according to institutional and regulatory guidelines, as it may contain unreacted reagents or byproducts.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of a this compound spill.

UDMH_Disposal_Workflow spill This compound Spill Occurs evacuate IMMEDIATE ACTION: Evacuate & Isolate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Eliminate Ignition Sources ppe->ignition contain SPILL CONTROL: Contain Spill with Non-Combustible Absorbent ignition->contain absorb Absorb Liquid contain->absorb decontaminate Decontaminate Spill Area & Collect Cleaning Materials contain->decontaminate After Collection collect Collect Contaminated Material (Use Non-Sparking Tools) absorb->collect containerize WASTE HANDLING: Place in Labeled, Sealed Hazardous Waste Container collect->containerize contact_ehs Contact EHS / Licensed Hazardous Waste Contractor containerize->contact_ehs decontaminate->containerize disposal FINAL DISPOSAL: Transport to Approved TSDF (Treatment, Storage, and Disposal Facility) contact_ehs->disposal

Caption: Logical workflow for this compound spill response and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.